molecular formula C9H5Cl2N B1367131 7,8-Dichloroisoquinoline CAS No. 61563-36-8

7,8-Dichloroisoquinoline

Cat. No.: B1367131
CAS No.: 61563-36-8
M. Wt: 198.05 g/mol
InChI Key: MYYHZQIWSAUHJB-UHFFFAOYSA-N
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Description

7,8-Dichloroisoquinoline is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYHZQIWSAUHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503762
Record name 7,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-36-8
Record name 7,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive overview of the primary synthetic pathways for obtaining 7,8-dichloroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds, and halogenated derivatives offer unique opportunities for modulating physicochemical properties and serving as versatile intermediates for further functionalization. This document details the mechanistic underpinnings, strategic considerations, and practical execution of the two most prominent synthetic strategies: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. A detailed, representative experimental protocol for the Bischler-Napieralski approach is provided, alongside a comparative analysis of the methodologies and expected analytical characterization of the target compound.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the structural backbone of a vast array of natural products (e.g., papaverine, morphine) and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal pharmacophore for interacting with a multitude of biological targets.

The introduction of chlorine atoms onto the benzo portion of the isoquinoline ring, as in this compound, serves several critical functions for the drug development professional:

  • Modulation of Lipophilicity: Halogen atoms significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and influence pharmacokinetic profiles.

  • Metabolic Blocking: Chlorine atoms can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density of the aromatic system, influencing the pKa of the nitrogen atom and the molecule's ability to engage in hydrogen bonding or π-stacking interactions.

  • Synthetic Handle: The chlorine substituents can serve as versatile handles for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

This guide focuses on the foundational chemistry required to construct the this compound core, providing researchers with the strategic and practical knowledge to access this valuable synthetic intermediate.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the this compound target reveals two primary disconnection strategies, each corresponding to a classic named reaction for isoquinoline synthesis.

G cluster_BN Bischler-Napieralski Disconnection cluster_PF Pomeranz-Fritsch Disconnection Target This compound BN_Intermediate N-acyl-β-(2,3-dichlorophenyl)ethylamine Target->BN_Intermediate C-N bond formation (Intramolecular EAS) PF_Intermediate Benzalaminoacetal Target->PF_Intermediate C-C bond formation (Intramolecular EAS) BN_SM1 2,3-Dichlorophenethylamine BN_Intermediate->BN_SM1 Amide Formation BN_SM2 Formylating Agent (e.g., Formic Acid) BN_Intermediate->BN_SM2 Amide Formation PF_SM1 2,3-Dichlorobenzaldehyde PF_Intermediate->PF_SM1 Condensation PF_SM2 Aminoacetaldehyde diethyl acetal PF_Intermediate->PF_SM2 Condensation

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two convergent pathways:

  • The Bischler-Napieralski Approach: Involves the cyclization of a pre-formed β-arylethylamide. This is often a robust and high-yielding method, particularly for electron-deficient aromatic rings.

  • The Pomeranz-Fritsch Approach: Relies on the acid-catalyzed cyclization of a benzalaminoacetal, formed from the corresponding aldehyde and an aminoacetal.

Key Synthesis Pathways: Mechanism and Rationale

The Bischler-Napieralski Reaction

This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which are then easily oxidized to the corresponding aromatic isoquinolines.[1] The reaction is an intramolecular electrophilic aromatic substitution, where a β-arylethylamide is cyclized using a dehydrating agent.[2]

Mechanism: The reaction is typically initiated by a strong dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3]

  • Activation: The amide oxygen attacks the electrophilic phosphorus center of POCl₃, forming an intermediate.

  • Electrophile Formation: Elimination of a phosphate group generates a highly electrophilic nitrilium ion.

  • Cyclization: The electron-rich benzene ring attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution to form the new six-membered ring. The presence of two electron-withdrawing chloro-substituents makes this step challenging, often requiring harsh conditions.[4]

  • Aromatization: The resulting 3,4-dihydroisoquinoline intermediate is not isolated but is subjected to dehydrogenation (oxidation) to furnish the final aromatic isoquinoline. This is commonly achieved using a catalyst like palladium on carbon (Pd/C) in a high-boiling solvent.

G Start N-formyl-2-(2,3-dichlorophenyl)ethylamine Nitrilium Nitrilium Ion Intermediate Start->Nitrilium POCl₃ (Dehydration) Dihydro 7,8-Dichloro-3,4- dihydroisoquinoline Nitrilium->Dihydro Intramolecular EAS Cyclization Final This compound Dihydro->Final Pd/C, Heat (Dehydrogenation)

Caption: Forward synthesis via the Bischler-Napieralski reaction.

The Pomeranz-Fritsch Reaction

This reaction provides a direct route to isoquinolines without an intermediate oxidation step.[5] It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed by condensing an aromatic aldehyde with 2,2-dialkoxyethylamine.[6][7]

Mechanism:

  • Condensation: 2,3-Dichlorobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base (a benzalaminoacetal).

  • Cyclization: In the presence of a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid), the acetal is hydrolyzed, and the resulting enol ether equivalent participates in an intramolecular electrophilic attack on the dichlorophenyl ring.[5][8]

  • Dehydration/Aromatization: Subsequent elimination of water and an alcohol molecule drives the formation of the aromatic isoquinoline ring system.[9]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic acid like sulfuric acid is critical. It must be potent enough to promote the cyclization onto the deactivated dichlorophenyl ring without competing in side reactions. The reaction temperature is also a key parameter; systems with deactivating groups like halogens often require higher temperatures to achieve reasonable reaction rates.[8]

Comparative Analysis
FeatureBischler-Napieralski ReactionPomeranz-Fritsch Reaction
Starting Materials β-(2,3-dichlorophenyl)ethylamine + Formylating agent2,3-Dichlorobenzaldehyde + Aminoacetal
Key Reagents POCl₃, P₂O₅ (cyclization); Pd/C (oxidation)Concentrated H₂SO₄ or Polyphosphoric Acid (PPA)
Intermediate 3,4-Dihydroisoquinoline[3]Benzalaminoacetal[5]
Pros Often more reliable for electron-poor systems; starting materials can be readily accessible.Direct formation of the aromatic isoquinoline.
Cons Requires a separate oxidation step which can add complexity and reduce overall yield.Can suffer from low yields, especially with deactivated aldehydes; harsh acidic conditions.

Detailed Experimental Protocol (Representative)

The following protocol describes a plausible synthesis of this compound via the Bischler-Napieralski reaction. This procedure is representative and adapted from established methods for similar halogenated heterocycles and should be optimized for scale and specific laboratory conditions.

Step 1: Synthesis of N-formyl-2-(2,3-dichlorophenyl)ethylamine
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichlorophenethylamine (10.0 g, 52.6 mmol, 1.0 equiv).

  • Reagent Addition: Add ethyl formate (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Step 2: Cyclization and Dehydrogenation to this compound
  • Setup: In a 250 mL three-neck flask fitted with a reflux condenser, a nitrogen inlet, and a dropping funnel, place the crude N-formyl-2-(2,3-dichlorophenyl)ethylamine from the previous step.

  • Solvent Addition: Add anhydrous toluene (100 mL) to the flask.

  • Cyclization: With stirring, slowly add phosphorus oxychloride (POCl₃, 15 mL, 161 mmol, ~3.0 equiv) dropwise at room temperature. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction (Cyclization): After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the formation of the dihydroisoquinoline intermediate by TLC or LC-MS.

  • Dehydrogenation: Cool the mixture slightly (to ~90 °C). Carefully add 10% Palladium on Carbon (Pd/C, ~500 mg, 5 wt%) to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care.

  • Reaction (Dehydrogenation): Re-heat the mixture to reflux and maintain for an additional 8-12 hours to drive the aromatization.

  • Work-up: Cool the reaction to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice (~200 g). Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate or ammonium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization Data (Predicted)

AnalysisExpected Value
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 9.2-9.4 (s, 1H, H-1), 8.4-8.6 (d, 1H, H-3), 7.8-8.0 (d, 1H, H-4), 7.6-7.8 (d, 1H, H-6), 7.4-7.6 (d, 1H, H-5) ppm.
¹³C NMR (101 MHz, CDCl₃) δ 152-154 (C-1), 143-145 (C-3), 135-137 (C-8a), 132-134 (C-7), 130-132 (C-8), 128-130 (C-5), 127-129 (C-6), 125-127 (C-4a), 120-122 (C-4) ppm.
Mass Spec (EI) m/z 197/199/201 (M⁺, isotope pattern for 2 Cl atoms), 162 (M-Cl)⁺

Conclusion

The synthesis of this compound is most reliably approached through well-established heterocyclic chemistry, primarily the Bischler-Napieralski and Pomeranz-Fritsch reactions. The Bischler-Napieralski pathway, involving the cyclization of an N-formyl-β-phenethylamine derivative followed by in-situ dehydrogenation, offers a robust and adaptable route. While requiring a two-step sequence (cyclization and oxidation), it generally provides good control and is amenable to substrates bearing deactivating groups. The Pomeranz-Fritsch reaction presents a more direct, one-pot approach to the final aromatic product but can be sensitive to the electronic nature of the starting aldehyde and requires harsh conditions that may not be suitable for more complex substrates. The choice of pathway will ultimately depend on the availability of starting materials, desired scale, and tolerance for multi-step procedures. This guide provides the necessary framework for researchers to confidently undertake the synthesis of this valuable chemical building block.

References

The Enigmatic Mechanism of 7,8-Dichloroisoquinoline: A Deep Dive into a Potent Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural and synthetic bioactive compounds.[1][2] Among these, halogenated derivatives have garnered significant attention for their potent and often highly specific biological activities. This technical guide delves into the mechanism of action of 7,8-dichloroisoquinoline and its closely related analogs, with a primary focus on the well-characterized inhibitory action of its tetrahydro-derivative against phenylethanolamine N-methyltransferase (PNMT). While direct mechanistic studies on this compound are sparse, the extensive research on 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline provides a robust framework for understanding the potential biological impact of this specific chlorination pattern on the isoquinoline core. This guide will synthesize the current understanding of PNMT inhibition, explore the broader context of isoquinoline alkaloid bioactivity, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Isoquinoline Core and the Impact of Halogenation

Isoquinoline alkaloids represent a large and diverse family of natural products, renowned for their wide spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4] The rigid, bicyclic structure of the isoquinoline nucleus serves as a privileged scaffold for interacting with various biological targets. The introduction of halogen substituents, such as chlorine, can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, leading to enhanced potency and target selectivity.

While the broader class of isoquinoline alkaloids has been extensively studied, the specific derivative this compound remains relatively under-investigated in terms of its precise molecular mechanism of action. However, its saturated analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (also known by its research code, SK&F 64139), has been identified as a potent and selective inhibitor of a key enzyme in the catecholamine biosynthetic pathway.[5][6]

Core Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

The most well-documented mechanism of action for the 7,8-dichloro-substituted isoquinoline scaffold is the potent inhibition of phenylethanolamine N-methyltransferase (PNMT).[5][7] PNMT is the terminal enzyme in the biosynthesis of catecholamines, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[8][9] This conversion is a critical step in regulating the body's stress response, blood pressure, and various neurological processes.[7][10]

The Catecholamine Biosynthetic Pathway and the Role of PNMT

The synthesis of catecholamines begins with the amino acid tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and finally epinephrine. PNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine.[8][9] The resulting epinephrine is a crucial hormone and neurotransmitter in the sympathetic nervous system.

Catecholamine Biosynthesis Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT PNMT PNMT Inhibitor 7,8-Dichloro-1,2,3,4- tetrahydroisoquinoline Inhibitor->PNMT Inhibition

Figure 1: Simplified diagram of the catecholamine biosynthesis pathway highlighting the role of PNMT and its inhibition.

Molecular Basis of PNMT Inhibition

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is a highly potent inhibitor of PNMT, exhibiting competitive inhibition with respect to the substrate norepinephrine.[6][7] The tetrahydroisoquinoline core acts as a constrained analog of phenylethylamine, the backbone of norepinephrine.[7] This rigid structure is thought to enhance binding affinity by reducing the entropic penalty upon binding to the enzyme's active site.

The dichloro substitution at the 7 and 8 positions is crucial for its high potency. These electron-withdrawing groups likely enhance the binding affinity through favorable interactions within the active site of PNMT.[7]

Quantitative Analysis of PNMT Inhibition

The inhibitory potency of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline against PNMT has been quantified through various in vitro studies.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
7,8-dichloro-1,2,3,4-tetrahydroisoquinolinePNMT0.3 µM[5]
7,8-dichloro-1,2,3,4-tetrahydroisoquinolinePNMT1.6 nM[7]

Note: Discrepancies in reported Ki values can arise from different assay conditions and methodologies.

Physiological Consequences of PNMT Inhibition

By inhibiting PNMT, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline effectively blocks the synthesis of epinephrine. This leads to a decrease in epinephrine levels and a potential increase in its precursor, norepinephrine. Such modulation of the catecholamine balance can have significant physiological effects, including the regulation of blood pressure.[5] Indeed, this compound has been investigated for its potential therapeutic applications in conditions associated with elevated epinephrine levels.[7][10]

Broader Biological Activities of Isoquinoline Alkaloids

Beyond the well-defined PNMT inhibitory activity of its tetrahydro- a, the broader class of isoquinoline alkaloids exhibits a wide range of biological effects, suggesting that this compound itself may possess other mechanisms of action. These include:

  • Anticancer Activity: Many isoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve intercalation into DNA, inhibition of topoisomerase enzymes, and induction of apoptosis.[3]

  • Antimicrobial and Antifungal Activity: Several isoquinoline alkaloids possess potent antimicrobial and antifungal properties, often attributed to their ability to disrupt cell membranes and interfere with microbial DNA and RNA.[4]

  • Enzyme Inhibition: Besides PNMT, isoquinoline alkaloids are known to inhibit other enzymes, such as acetylcholinesterase (AChE) and butylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases.[3]

Experimental Protocols for Studying PNMT Inhibition

The following provides a generalized, step-by-step methodology for an in vitro PNMT inhibition assay, based on established protocols.[11][12]

In Vitro PNMT Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to norepinephrine.

Materials:

  • Recombinant human PNMT

  • Norepinephrine hydrochloride

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • This compound or its analog (test inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of norepinephrine and [³H]SAM in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, the test inhibitor at various concentrations (or vehicle for control), and the PNMT enzyme.

    • Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding norepinephrine and [³H]SAM.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding a stop solution (e.g., a high concentration of non-radiolabeled SAM).

    • Separate the radiolabeled product (epinephrine) from the unreacted [³H]SAM. This can be achieved using techniques like ion-exchange chromatography or solvent extraction.

  • Quantification:

    • Add the separated product to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

PNMT Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Pre_incubation Pre-incubate Enzyme + Inhibitor Prep_Inhibitor->Pre_incubation Prep_Reagents Prepare Enzyme and Substrates Prep_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Norepinephrine + [³H]SAM Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Product Terminate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50/Ki Quantify->Analyze

Figure 2: General workflow for an in vitro PNMT inhibition assay.

Conclusion and Future Directions

The primary and most well-elucidated mechanism of action for the 7,8-dichloro-substituted isoquinoline scaffold, exemplified by its tetrahydro- derivative, is the potent inhibition of phenylethanolamine N-methyltransferase. This action has significant implications for the regulation of catecholamine biosynthesis and offers a promising avenue for therapeutic intervention in related disorders. While direct studies on this compound are needed to fully understand its unique pharmacological profile, the extensive research on its close analog provides a strong foundation for future investigations.

Further research should focus on:

  • Directly assessing the PNMT inhibitory activity of this compound.

  • Screening this compound against a broader panel of biological targets to uncover potential polypharmacology.

  • Investigating the structure-activity relationship of different halogenation patterns on the isoquinoline core.

By building upon the knowledge of well-characterized analogs and employing robust experimental methodologies, the full therapeutic potential of this compound and related compounds can be unlocked.

References

An In-Depth Technical Guide to 7,8-Dichloroisoquinoline: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dichloroisoquinoline (CAS No. 61563-36-8) represents a unique yet conspicuously under-documented scaffold within the vast landscape of heterocyclic chemistry. While its quinoline and reduced tetrahydroisoquinoline counterparts have seen considerable investigation, the aromatic this compound isomer remains largely unexplored in publicly accessible literature. This guide, therefore, deviates from a conventional review of established data. Instead, it serves as a forward-looking technical roadmap for the senior application scientist. We will leverage established principles of synthetic organic chemistry to propose robust methodologies for its synthesis, predict its reactivity based on first principles, and outline potential avenues for its application in medicinal chemistry. This document is designed not as a summary of what is known, but as an expert-guided blueprint for what is possible.

The Landscape: An Isoquinoline Isomer in the Shadows

The isoquinoline core is a cornerstone of natural product chemistry and drug discovery, forming the backbone of numerous alkaloids and synthetic pharmaceuticals.[1] Dichloro-substitution patterns offer a powerful tool to modulate the electronic, steric, and metabolic properties of this privileged scaffold. However, a thorough review of scientific databases and patent literature reveals a striking scarcity of specific data for the 7,8-dichloro isomer. In contrast, its reduced analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a well-documented potent and reversible inhibitor of phenylethanolamine N-methyltransferase, highlighting the potential bioactivity of this substitution pattern.[2]

This guide will bridge the current information gap by providing a theoretical and practical framework for the synthesis, characterization, and potential exploitation of this compound.

Proposed Synthetic Strategies: Forging the Core

The absence of a documented, optimized synthesis for this compound necessitates a return to foundational isoquinoline syntheses. The Pomeranz-Fritsch and Bischler-Napieralski reactions stand out as the most logical and versatile approaches.[2][3][4]

The Pomeranz-Fritsch Reaction: A Direct Aromatization Approach

This classical method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a substituted benzaldehyde and an aminoacetaldehyde acetal.[5][6][7] For the synthesis of this compound, the logical starting material is 3,4-dichlorobenzaldehyde.

Causality of Experimental Choices: The Pomeranz-Fritsch reaction is advantageous as it directly yields the aromatic isoquinoline core. The choice of a strong protic acid, such as concentrated sulfuric acid, is critical for facilitating the electrophilic aromatic substitution on the electron-deficient dichlorinated benzene ring. The reaction typically requires elevated temperatures to overcome the activation barrier for cyclization, especially with deactivating halogen substituents.[5]

Pomeranz_Fritsch_Synthesis start 3,4-Dichlorobenzaldehyde + Aminoacetaldehyde Diethyl Acetal inter Benzalaminoacetal Intermediate start->inter Condensation (-H₂O) product This compound inter->product H₂SO₄, Δ (Cyclization & Aromatization)

Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol: Pomeranz-Fritsch Synthesis (Proposed)

  • Schiff Base Formation: In a round-bottom flask, combine 3,4-dichlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene. Fit the flask with a Dean-Stark apparatus.

  • Reflux the mixture until the theoretical amount of water has been collected, indicating the formation of the N-(3,4-dichlorobenzylidene)-2,2-diethoxyethan-1-amine intermediate.

  • Remove the solvent under reduced pressure. The crude Schiff base can be used directly or purified by vacuum distillation.

  • Cyclization: To a flask containing concentrated sulfuric acid (e.g., 10x weight of the intermediate), cooled in an ice bath, slowly add the crude Schiff base with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat cautiously to 100-120 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10, ensuring the temperature is controlled.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

The Bischler-Napieralski Reaction: A Two-Stage Approach

This powerful method involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by oxidation to the aromatic isoquinoline.[3][4][8] This route would begin with the readily available 3,4-dichlorophenethylamine.

Causality of Experimental Choices: The Bischler-Napieralski reaction is highly effective for electron-rich aromatic systems. For the dichlorinated substrate, a strong dehydrating agent like phosphorus oxychloride (POCl₃) and elevated temperatures are necessary to drive the intramolecular electrophilic substitution.[4] The resulting 3,4-dihydroisoquinoline is a stable intermediate that requires a separate oxidation step. Palladium on carbon (Pd/C) is a standard and highly efficient catalyst for this dehydrogenation, providing a clean conversion to the final aromatic product.

Bischler_Napieralski_Synthesis start 3,4-Dichlorophenethylamine amide N-(3,4-Dichlorophenethyl) -acetamide start->amide Ac₂O or AcCl, Base dihydro 7,8-Dichloro-3,4- dihydroisoquinoline amide->dihydro 1. POCl₃, Δ (Cyclization) product This compound dihydro->product 2. Pd/C, Δ (Oxidation)

Caption: Proposed Bischler-Napieralski synthesis of this compound.

Experimental Protocol: Bischler-Napieralski Synthesis (Proposed)

  • Amide Formation: Dissolve 3,4-dichlorophenethylamine (1.0 eq) in a suitable solvent like dichloromethane. Add a base (e.g., triethylamine, 1.5 eq).

  • Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the N-(3,4-dichlorophenethyl)acetamide, which can be recrystallized if necessary.

  • Cyclization: In a flask fitted with a reflux condenser, dissolve the amide in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC/HPLC).

  • Cool the reaction and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously add the residue to crushed ice and basify with a concentrated base. Extract the product with an organic solvent.

  • Dry and concentrate the organic extracts to obtain the crude 7,8-dichloro-3,4-dihydroisoquinoline.

  • Oxidation: Dissolve the crude dihydroisoquinoline in a high-boiling solvent such as xylene or decalin. Add 10% palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%).

  • Heat the mixture to reflux for several hours. The dehydrogenation progress can be monitored by the cessation of hydrogen evolution or by analytical techniques.

  • Cool the reaction, filter through a pad of celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Predicted Physicochemical and Spectroscopic Data

While experimental data is not available in the literature, the key physicochemical and spectroscopic characteristics of this compound can be reliably predicted.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Justification
Molecular Formula C₉H₅Cl₂N Based on structure
Molecular Weight 198.05 g/mol Calculated from formula
Appearance White to off-white solid Typical for similar chlorinated heterocycles
Melting Point 89-92 °C Based on data for the CAS number[5]
Boiling Point ~327 °C Predicted value from chemical databases[5]

| pKa | ~3.9 | Predicted value, slightly lower than isoquinoline due to electron-withdrawing Cl atoms[5] |

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (approx. 7.5-9.5 ppm). The H-1 proton, adjacent to the nitrogen, will be the most deshielded. The protons on the dichlorinated ring (H-5 and H-6) will appear as an AX system (two doublets) with ortho coupling. The remaining protons will exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons bearing chlorine atoms (C-7 and C-8) will be significantly shifted downfield. The C-1 carbon, being adjacent to the nitrogen, will also be deshielded.

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion cluster due to the presence of two chlorine atoms. The [M]⁺ peak will be at m/z 197, the [M+2]⁺ peak at m/z 199 (approximately 65% of the M peak), and the [M+4]⁺ peak at m/z 201 (approximately 10% of the M peak). Key fragmentation pathways would likely involve the loss of a chlorine atom ([M-Cl]⁺) or the elimination of HCl.

Predicted Reactivity and Potential for Functionalization

The reactivity of the this compound nucleus is governed by the electron-deficient nature of the pyridine ring and the electronic effects of the two chlorine substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): The isoquinoline core itself is not highly activated towards SₙAr. However, the presence of two electron-withdrawing chlorine atoms will increase the electrophilicity of the ring. It is predicted that the C-1 position would be the most susceptible to attack by strong nucleophiles, a common feature in isoquinoline chemistry. The chlorine atoms themselves are on the benzene ring and would be less reactive towards SₙAr compared to halogens at positions 1 or 3.

  • Electrophilic Aromatic Substitution (EAS): The entire heterocyclic system is deactivated towards electrophilic attack. Any substitution would be predicted to occur on the benzene ring rather than the more electron-deficient pyridine ring. The most likely position for electrophilic attack would be C-5, which is para to the C-8 chlorine and ortho to the C-7 chlorine, and is the least deactivated position on the carbocyclic ring.

  • N-Oxidation: The nitrogen atom remains a nucleophilic site and can be readily oxidized to the corresponding N-oxide. This functionalization can, in turn, be used to direct further substitutions at the C-1 position.

References

An In-depth Technical Guide to 7,8-Dichloroisoquinoline (CAS Number: 61563-36-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7,8-Dichloroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Drawing upon available data for the parent compound and its structural analogs, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary for its synthesis, characterization, and exploration of its biological potential.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₉H₅Cl₂N.[1][2][3] Its structure features an isoquinoline core with chlorine atoms substituted at the 7 and 8 positions. The presence of these electron-withdrawing chlorine atoms and the nitrogen heteroatom significantly influences the molecule's electronic properties and reactivity.

PropertyValueSource(s)
CAS Number 61563-36-8[1][2][3]
Molecular Formula C₉H₅Cl₂N[1][2][3]
Molecular Weight 198.05 g/mol [1]
Melting Point 89-92 °C[1]
Boiling Point 327.0 ± 22.0 °C (Predicted)[1]
IUPAC Name This compound[3]

Synthesis Strategies: A Prospective Analysis

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[4][5][6][7]

Conceptual Workflow for this compound Synthesis via Bischler-Napieralski Reaction:

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Final Product start 2,3-Dichlorophenethylamine amide N-(2-(2,3-Dichlorophenyl)ethyl)acetamide start->amide Acylation acyl Acylating Agent (e.g., Acetyl chloride) condense Condensing Agent (e.g., POCl₃, P₂O₅) oxidize Oxidizing Agent (e.g., Pd/C) dihydro 7,8-Dichloro-1-methyl-3,4-dihydroisoquinoline amide->dihydro Intramolecular Cyclization (Bischler-Napieralski) product 7,8-Dichloro-1-methylisoquinoline dihydro->product Oxidation G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product aldehyde 2,3-Dichlorobenzaldehyde schiff Benzalaminoacetal aldehyde->schiff aminoacetal Aminoacetaldehyde diethyl acetal aminoacetal->schiff Condensation acid Strong Acid (e.g., H₂SO₄) product This compound schiff->product Acid-catalyzed Cyclization (Pomeranz-Fritsch)

References

A Prospective Theoretical Investigation of 7,8-Dichloroisoquinoline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide outlines a comprehensive theoretical framework for the investigation of 7,8-Dichloroisoquinoline. While its hydrogenated analogue, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is recognized as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), the parent aromatic compound, this compound, remains largely uncharacterized from a computational standpoint.[1] This document serves as a detailed prospectus for researchers, scientists, and drug development professionals, detailing the application of modern computational techniques to elucidate the structural, electronic, and spectroscopic properties of this important synthetic intermediate.[2][3] The insights gleaned from such a study are crucial for understanding its reactivity and for the rational design of novel therapeutic agents.

Part 1: Strategic Imperative for Theoretical Analysis

A thorough theoretical study of this compound is a critical step in expanding its utility beyond its current role as a synthetic precursor.[1][2] By mapping its electronic landscape and predicting its reactivity, we can unlock new avenues for derivatization and functionalization. This guide proposes a multi-faceted computational approach, grounded in Density Functional Theory (DFT), to build a foundational understanding of the molecule's intrinsic properties. The causality behind this choice lies in DFT's proven balance of computational efficiency and accuracy for medium-sized organic molecules.

The proposed workflow is designed as a self-validating system. For instance, frequency calculations performed after geometry optimization not only yield the vibrational spectra but also confirm that the optimized structure represents a true energy minimum, devoid of imaginary frequencies. This ensures the reliability of all subsequently calculated properties.

Part 2: Proposed Methodologies & Expected Insights

A robust computational investigation begins with the careful selection of theoretical methods and basis sets. The following protocols are designed to provide a comprehensive and accurate theoretical profile of this compound.

Computational Workflow: From Structure to Properties

The proposed investigation follows a logical progression of computational tasks. The initial step involves constructing the 3D structure of this compound, followed by a rigorous geometry optimization and subsequent analysis of its electronic and spectroscopic properties.

G Computational Workflow for this compound A 1. Initial Structure Input (SMILES or 2D Sketch) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: Absence of Imaginary Frequencies? C->D D->B No, Re-optimize E Optimized Ground State Structure D->E Yes F Electronic Properties Analysis (HOMO, LUMO, ESP) E->F G Spectroscopic Simulation (NMR, IR) E->G H Data Interpretation & Reporting F->H G->H

Caption: Proposed workflow for theoretical analysis.

Detailed Experimental Protocols

Protocol 1: Ground State Geometry Optimization

  • Initial Structure: Construct the 3D coordinates of this compound using a molecular builder.

  • Method Selection: Employ Density Functional Theory (DFT). The choice of the B3LYP functional is recommended for its well-documented performance with organic systems.

  • Basis Set Selection: The 6-311++G(d,p) basis set is proposed. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution, particularly for the electronegative chlorine and nitrogen atoms, while polarization functions (d,p) account for the non-spherical nature of electron clouds in a bonded environment.

  • Calculation Execution: Perform a full geometry optimization without constraints.

  • Verification: Follow the optimization with a frequency calculation at the same level of theory to confirm the structure is a true minimum (i.e., no imaginary frequencies).

Predicted Structural and Electronic Properties

The geometry optimization will yield precise data on bond lengths, bond angles, and dihedral angles. This structural information is fundamental to understanding the steric and electronic effects of the two chlorine atoms on the isoquinoline core.

Table 1: Predicted Structural Parameters for this compound (Note: These are illustrative values expected from a B3LYP/6-311++G(d,p) calculation.)

ParameterPredicted ValueSignificance
C7-Cl Bond Length~1.75 ÅReflects the strength of the C-Cl bond.
C8-Cl Bond Length~1.75 ÅComparison with C7-Cl indicates symmetry effects.
C7-C8 Bond Angle~120°Indicates the local geometry of the benzene ring.
N-C1 Bond Length~1.32 ÅCharacterizes the C=N bond in the pyridine ring.

Further analysis will focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

G cluster_0 Molecular Orbital Energy Levels cluster_1 HOMO HOMO (Highest Occupied MO) ~ -6.5 eV LUMO LUMO (Lowest Unoccupied MO) ~ -1.2 eV E_gap Energy Gap (ΔE) ~ 5.3 eV p1->p2 Energy

References

Spectroscopic Characterization of 7,8-Dichloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 7,8-Dichloroisoquinoline. In the absence of readily available, published experimental spectra for this specific compound, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we present a detailed theoretical analysis of the anticipated spectroscopic data. This guide is intended to aid in the identification and characterization of this compound in synthetic and analytical workflows.

Introduction: The Importance of Spectroscopic Analysis

This compound is a halogenated heterocyclic aromatic compound. The isoquinoline scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical agents. The introduction of chlorine atoms at the 7 and 8 positions significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry.

Accurate structural elucidation is paramount in chemical synthesis and drug discovery. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad to unambiguously determine molecular structure. This guide outlines the theoretical basis for the expected spectroscopic data of this compound, offering a predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the aromatic protons and carbons.

Methodology: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring NMR data for a novel compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[1][2][3][4]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required.

  • 2D NMR Experiments (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the two chlorine atoms, as well as by anisotropic effects from the aromatic rings.

Based on the analysis of related isoquinoline and quinoline structures, the following chemical shift ranges and coupling patterns are predicted:

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-19.0 - 9.3s-
H-38.4 - 8.6d~5-6
H-47.6 - 7.8d~5-6
H-57.8 - 8.0d~8-9
H-67.5 - 7.7d~8-9

Causality Behind Predictions:

  • H-1 and H-3: These protons are adjacent to the electronegative nitrogen atom, which deshields them, causing them to appear at a lower field (higher ppm). H-1 is typically the most downfield proton in the isoquinoline system due to its proximity to the nitrogen lone pair and the ring current effect.

  • H-4, H-5, and H-6: These protons are on the benzene ring portion of the molecule. The electron-withdrawing nature of the chlorine atoms at positions 7 and 8 will have a deshielding effect on the neighboring protons, particularly H-6.

  • Coupling: The observed multiplicities will arise from spin-spin coupling between adjacent protons. For instance, H-3 and H-4 are expected to show a doublet splitting due to their coupling with each other.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Carbon Predicted Chemical Shift (ppm)
C-1150 - 153
C-3142 - 145
C-4120 - 123
C-4a135 - 138
C-5128 - 131
C-6126 - 129
C-7132 - 135
C-8130 - 133
C-8a127 - 130

Causality Behind Predictions:

  • Carbons bonded to Nitrogen and Chlorine: The carbons directly attached to the electronegative nitrogen (C-1, C-3) and chlorine atoms (C-7, C-8) will be deshielded and appear at a lower field.

  • Quaternary Carbons: The quaternary carbons (C-4a, C-8a) will typically show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Methodology: Acquiring an IR Spectrum
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=C Aromatic Ring Stretch1620 - 1450Medium to Strong (multiple bands)
C=N Stretch1600 - 1500Medium
C-Cl Stretch800 - 600Strong
Aromatic C-H Bending (out-of-plane)900 - 675Strong

Causality Behind Predictions:

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹.[5][6][7]

  • Aromatic Ring Stretching: The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.[5][6]

  • C=N Stretch: The stretching of the carbon-nitrogen double bond in the isoquinoline ring is expected in the 1600-1500 cm⁻¹ range.

  • C-Cl Stretch: The strong absorption in the lower frequency region (800-600 cm⁻¹) is characteristic of the carbon-chlorine stretching vibration.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Methodology: Acquiring a Mass Spectrum
  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecules. EI is a common technique for small, volatile molecules and often results in extensive fragmentation. ESI is a softer ionization method that typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₅Cl₂N. The expected mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

  • Molecular Ion (M⁺): The nominal molecular weight is 197 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks:

    • M⁺ (m/z 197): Containing two ³⁵Cl atoms.

    • [M+2]⁺ (m/z 199): Containing one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺ (m/z 201): Containing two ³⁷Cl atoms. The relative intensities of these peaks are expected to be approximately 9:6:1.[9]

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion is expected to undergo fragmentation. Common fragmentation patterns for chloroaromatic compounds include the loss of a chlorine radical (Cl•) and hydrogen chloride (HCl).[10]

    • [M-Cl]⁺ (m/z 162): Loss of a chlorine atom.

    • [M-HCl]⁺ (m/z 161): Loss of a hydrogen and a chlorine atom.

    • Further fragmentation of the isoquinoline ring system.

Integrated Spectroscopic Data Analysis Workflow

The structural elucidation of this compound is best achieved through a synergistic analysis of all three spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR (1H, 13C) Compound->NMR Acquisition IR IR Compound->IR Acquisition MS Mass Spec Compound->MS Acquisition NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups (C-H, C=C, C=N, C-Cl) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Structure Verified Structure NMR_Data->Structure Synergistic Analysis IR_Data->Structure Synergistic Analysis MS_Data->Structure Synergistic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

References

Methodological & Application

Introduction: The Quinoline Scaffold and a Hypothesized Mechanism for 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Application of 7,8-Dichloroisoquinoline

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in cell culture experiments. Given the limited direct literature on this specific compound, this guide establishes a robust experimental framework extrapolated from the well-documented activities of structurally related chloro-substituted quinoline and isoquinoline analogs. We will proceed based on a hypothesized mechanism of action and provide the necessary protocols to validate it.

The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer effects.[1] Compounds like chloroquine and various 7-chloroquinoline derivatives have demonstrated the ability to induce programmed cell death (apoptosis), halt the cell cycle, and modulate critical signaling pathways in cancer cells.[2][3][4]

Based on the established activities of analogous compounds, we hypothesize that this compound exerts its cytotoxic effects through a dual-pronged mechanism: the induction of apoptosis via the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the concurrent inhibition of the pro-survival Phosphoinositide 3-kinase (PI3K)/AKT pathway. The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that responds to cellular stress, often culminating in apoptosis.[5] Conversely, the PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth; its inhibition is a common strategy in cancer therapy.[6][7]

This guide provides the detailed protocols required to test this hypothesis, from initial cytotoxicity screening to in-depth mechanistic analysis of key signaling events.

Hypothesized Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action. This compound is postulated to induce cellular stress, leading to the activation of the JNK pathway while simultaneously inhibiting the PI3K/AKT survival cascade. Activated JNK can phosphorylate and inhibit anti-apoptotic Bcl-2 family proteins and activate pro-apoptotic members, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade.[8][9] Inhibition of AKT signaling prevents the phosphorylation and inactivation of pro-apoptotic proteins, further sensitizing the cell to apoptosis.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Execution This compound This compound Stress Cellular Stress This compound->Stress PI3K PI3K AKT AKT PI3K->AKT Pro_Survival Pro-Survival Signals (e.g., Bcl-2) AKT->Pro_Survival Promotes Bax_Bak Bax/Bak Activation AKT->Bax_Bak Inhibits MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK JNK->Pro_Survival Inhibits cJun c-Jun JNK->cJun JNK->Bax_Bak Promotes CytoC Cytochrome c Release Bax_Bak->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling cascade of this compound.

Experimental Workflow for Cellular Characterization

A systematic, multi-stage approach is essential for characterizing the biological effects of a novel compound. The workflow below outlines the logical progression from broad cytotoxicity assessment to detailed mechanistic investigation.

G cluster_pheno cluster_mech Start Start: Prepare Compound Stock Culture Cell Line Selection & Culture Start->Culture Cytotoxicity Phase 1: Cytotoxicity Screening (MTT/MTS Assay) Culture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis_Cycle Phase 2: Phenotypic Analysis (IC50 & Sub-IC50 Doses) IC50->Apoptosis_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Cycle->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis_Cycle->CellCycle Mechanism Phase 3: Mechanistic Validation (Western Blot) Apoptosis->Mechanism CellCycle->Mechanism WB_JNK Probe JNK Pathway (p-JNK, JNK) Mechanism->WB_JNK WB_AKT Probe AKT Pathway (p-AKT, AKT) Mechanism->WB_AKT WB_Apop Probe Apoptosis Markers (Cleaved Caspase-3, PARP, Bcl-2) Mechanism->WB_Apop Conclusion Conclusion: Elucidate Mechanism of Action WB_JNK->Conclusion WB_AKT->Conclusion WB_Apop->Conclusion

Caption: Experimental workflow for compound characterization.

Part 1: Core Materials and Reagent Preparation

Scientific rigor begins with the proper preparation and storage of reagents.

Protocol 1: Preparation of this compound Stock Solution

The accuracy of all subsequent experiments depends on the precise concentration of the stock solution.

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture. Preparing a high-concentration stock allows for minimal solvent addition to the final culture medium, reducing potential solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or amber vials

Procedure:

  • Calculation: Determine the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

  • Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to the tube. Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary but check compound stability information first.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Parameter Recommendation
Stock Concentration 10-50 mM
Solvent Cell Culture Grade DMSO
Short-Term Storage 4°C for up to 1 month[10]
Long-Term Storage -20°C or -80°C
Freeze-Thaw Cycles Minimize; use single-use aliquots

Part 2: Cell-Based Assays & Protocols

This section provides detailed, step-by-step protocols for evaluating the cellular effects of this compound. It is recommended to use cancer cell lines known to be sensitive to quinoline derivatives, such as MCF-7 (breast), HCT-116 (colon), or HeLa (cervical).[11]

Protocol 2: General Cell Culture and Passaging

Maintaining healthy, actively dividing cells is critical for reproducible results.

Rationale: Consistent cell culture practices, including maintaining cells in their logarithmic growth phase and using aseptic techniques, prevent contamination and ensure that cellular responses are due to the experimental treatment, not culture conditions.[12]

Procedure:

  • Thawing: Quickly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.[13]

  • Centrifugation: Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[13]

  • Seeding: Resuspend the cell pellet in fresh, pre-warmed complete medium and transfer to an appropriate culture flask.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: When cells reach 70-80% confluency, wash the monolayer with PBS, add trypsin-EDTA to detach the cells, neutralize with complete medium, and re-seed into new flasks at the desired split ratio.

Protocol 3: Determination of Cytotoxicity (IC50) by MTT Assay

This initial screen determines the concentration range at which the compound is biologically active.

Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. It is a colorimetric assay used to determine the IC50 value—the concentration of a drug that inhibits cell growth by 50%.[14]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each dilution to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or an isopropanol/SDS solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Typical IC50 Values for Chloroquinoline Analogs
Compound Class Reported IC50 Range (µM)
7-chloroquinoline-1,2,3-triazoyl carboxamides19-21 (MDA-MB-231 cells)[4]
7-chloroquinoline derivatives21-28 (HCT-116 cells)[11]
7-chloro-(4-thioalkylquinoline) derivatives1.99-5.81 (Various cell lines)[3]
Protocol 4: Analysis of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This assay quantifies the extent of apoptosis induced by the compound.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells with compromised membranes.[6]

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at IC50 and sub-IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

This protocol validates the engagement of the hypothesized signaling pathways.

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. By using antibodies against total and phosphorylated forms of key kinases (JNK, AKT) and markers of apoptosis (cleaved caspases, PARP), we can directly assess the compound's effect on the proposed pathways.[15]

Procedure:

  • Protein Extraction: Treat cells as described above, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Target Protein Expected Change Rationale Source
Phospho-JNK (p-JNK) IncreaseActivation of the JNK stress pathway[15][16]
Total JNK No ChangeLoading control for p-JNK[15]
Phospho-AKT (p-AKT) DecreaseInhibition of the PI3K/AKT survival pathway[7]
Total AKT No ChangeLoading control for p-AKT[7]
Cleaved Caspase-3 IncreaseKey executioner caspase in apoptosis[17][18]
Cleaved PARP IncreaseSubstrate of cleaved caspase-3; hallmark of apoptosis[16]
Bcl-2 DecreaseAnti-apoptotic protein, inhibited by JNK[18][19]
Bax IncreasePro-apoptotic protein, promoted by JNK[18]
β-Actin / GAPDH No ChangeLoading control-

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture context. By following these protocols, researchers can systematically evaluate its cytotoxicity and validate the hypothesized mechanism of action involving the JNK and PI3K/AKT pathways. Positive results from these assays would warrant further investigation, including cell cycle analysis, assessment of mitochondrial membrane potential, and ultimately, progression to in vivo models to evaluate therapeutic potential.

References

Application Notes and Protocols for the Use of 7,8-Dihydroxyflavone (7,8-DHF) as a Chemical Probe in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial inquiries regarding "7,8-Dichloroisoquinoline" for neuroscience applications have yielded limited information for its use as a specific chemical probe for signaling pathways. The available data primarily points to a related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139), an inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1][2][3][4][5][6][7] While relevant to catecholamine research, its application as a broader neuroscience probe is not as extensively documented.

Conversely, a structurally similar name, 7,8-dihydroxyflavone (7,8-DHF) , represents a widely-used and well-characterized chemical probe in neuroscience. 7,8-DHF is a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[8][9][10][11][12][13] Given the extensive literature and established protocols for 7,8-DHF in studying neurotrophic signaling, this guide will focus on its application. It is highly probable that researchers seeking a chemical probe for neurotrophic pathways will find 7,8-DHF to be the compound of interest.

Introduction to 7,8-Dihydroxyflavone (7,8-DHF) as a Neuroscientific Probe

7,8-dihydroxyflavone is a naturally occurring flavonoid that has garnered significant attention in the neuroscience community for its ability to mimic the effects of Brain-Derived Neurotrophic Factor (BDNF).[12][13] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[11] However, the therapeutic and experimental use of BDNF protein is hampered by its poor pharmacokinetic profile, including a short half-life and inability to cross the blood-brain barrier.[12][14] 7,8-DHF overcomes these limitations as an orally bioavailable small molecule that penetrates the blood-brain barrier and selectively activates the TrkB receptor, making it an invaluable tool for probing BDNF/TrkB signaling in both in vitro and in vivo models.[9][12][14]

Mechanism of Action and Scientific Rationale

7,8-DHF binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation.[11] This activation initiates downstream signaling cascades pivotal to neuronal function. The primary pathways activated by 7,8-DHF-induced TrkB phosphorylation include:

  • Phosphatidylinositol 3-kinase (PI3K)/AKT pathway: Predominantly involved in promoting cell survival and neuroprotection.

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Crucial for neurite outgrowth, synaptic plasticity, and learning and memory.[8]

  • Phospholipase C-gamma (PLCγ) pathway: Plays a role in calcium signaling and neurotransmitter release.

By selectively activating these pathways, 7,8-DHF allows researchers to investigate the multifaceted roles of neurotrophic support in various physiological and pathological contexts.

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7_8_DHF 7,8-DHF TrkB TrkB Receptor 7_8_DHF->TrkB Binds and Activates p_TrkB p-TrkB TrkB->p_TrkB Dimerization & Autophosphorylation PI3K PI3K p_TrkB->PI3K MAPK_ERK MAPK/ERK p_TrkB->MAPK_ERK PLCg PLCγ p_TrkB->PLCg AKT AKT PI3K->AKT Survival Neuronal Survival Neuroprotection AKT->Survival Plasticity Synaptic Plasticity Neurite Outgrowth MAPK_ERK->Plasticity Ca_Signaling Calcium Signaling Neurotransmitter Release PLCg->Ca_Signaling

Figure 1: 7,8-DHF Signaling Pathway. Activation of TrkB by 7,8-DHF and subsequent downstream signaling cascades.

Application Notes

In Vitro Applications

7,8-DHF is a versatile tool for cell culture experiments involving primary neurons and neuronal cell lines (e.g., SH-SY5Y).

  • Neuroprotection Assays: Pre-treatment with 7,8-DHF can protect cultured neurons from various insults, such as glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[15]

  • Neurite Outgrowth and Synaptogenesis: 7,8-DHF promotes the growth and branching of neurites and can increase the density of dendritic spines, providing a model system to study neuronal development and plasticity.[10]

  • Mechanism of Action Studies: In combination with inhibitors of downstream signaling molecules (e.g., PI3K, MEK inhibitors), 7,8-DHF can be used to dissect the specific pathways responsible for its observed effects.

In Vivo Applications

The ability of 7,8-DHF to cross the blood-brain barrier makes it suitable for a wide range of animal studies.

  • Models of Neurodegenerative Diseases: 7,8-DHF has shown therapeutic potential in animal models of Alzheimer's disease, Parkinson's disease, and Rett syndrome.[14][16]

  • Models of Psychiatric Disorders: It has been used to investigate the role of BDNF signaling in depression and anxiety-like behaviors.[15][17]

  • Traumatic Brain Injury (TBI) and Stroke: 7,8-DHF has been shown to reduce neuronal death and improve functional outcomes in rodent models of acute brain injury.[9]

  • Learning and Memory Studies: It is a useful tool for exploring the role of TrkB activation in cognitive processes.[18][19]

Practical Considerations
  • Solubility: 7,8-DHF has poor water solubility. For in vitro studies, it is typically dissolved in DMSO to make a stock solution, which is then diluted in culture media. For in vivo administration, it can be dissolved in a vehicle containing DMSO and then diluted in saline or prepared in a solution with adjusted pH.[20]

  • Stability: 7,8-DHF solutions should be protected from light and stored appropriately to prevent degradation.

  • Off-Target Effects: While 7,8-DHF is considered a selective TrkB agonist, at higher concentrations, it may have other effects.[14] Recent studies also suggest it can act as an inhibitor of pyridoxal phosphatase (PDXP), which may contribute to its neuroprotective effects by increasing bioactive vitamin B6 levels.[21] Researchers should include appropriate controls to validate that the observed effects are TrkB-dependent.

Experimental Protocols

Experimental_Workflow cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow Culture Culture Primary Neurons or Neuronal Cell Line Prepare_DHF_IV Prepare 7,8-DHF Stock (e.g., 10 mM in DMSO) Culture->Prepare_DHF_IV Treat_IV Treat Cells with 7,8-DHF (e.g., 100-500 nM) Prepare_DHF_IV->Treat_IV Analyze_IV Endpoint Analysis: - Western Blot (p-TrkB, p-AKT) - Immunocytochemistry - Survival/Apoptosis Assays Treat_IV->Analyze_IV Acclimate Acclimate Animals (e.g., Mice, Rats) Prepare_DHF_IVO Prepare 7,8-DHF for Injection (e.g., 5 mg/kg in vehicle) Acclimate->Prepare_DHF_IVO Administer Administer 7,8-DHF (e.g., i.p. or oral gavage) Prepare_DHF_IVO->Administer Analyze_IVO Endpoint Analysis: - Behavioral Tests - Tissue Collection - Immunohistochemistry - Western Blot Administer->Analyze_IVO

Figure 2: General Experimental Workflows for 7,8-DHF.

Protocol 1: In Vitro TrkB Activation in Primary Cortical Neurons

Objective: To assess the activation of TrkB signaling by 7,8-DHF in cultured neurons.

Materials:

  • Primary cortical neurons

  • Neurobasal medium with B27 supplement

  • 7,8-DHF powder

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Antibodies: anti-p-TrkB (Tyr816), anti-total TrkB, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin

  • Western blot reagents and equipment

Procedure:

  • Cell Culture: Plate primary cortical neurons at an appropriate density and culture for at least 7 days in vitro (DIV) to allow for maturation.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7,8-DHF by dissolving the powder in 100% DMSO. Aliquot and store at -20°C, protected from light.

  • Treatment: On the day of the experiment, thaw an aliquot of the 7,8-DHF stock solution. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (a typical range is 100-500 nM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Replace the old medium with the 7,8-DHF or vehicle-containing medium and incubate for the desired time (e.g., 15-30 minutes for signaling studies).

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Perform SDS-PAGE and Western blotting according to standard protocols to analyze the levels of p-TrkB, total TrkB, p-AKT, total AKT, and a loading control like β-actin.

Protocol 2: In Vivo Administration of 7,8-DHF for Behavioral Studies in Mice

Objective: To investigate the effects of 7,8-DHF on learning and memory in a mouse model.

Materials:

  • Adult mice

  • 7,8-DHF powder

  • DMSO

  • Sterile saline (0.9% NaCl)

  • Injection syringes and needles

  • Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week before the start of the experiment.

  • Vehicle Preparation: Prepare a vehicle solution, for example, 17% DMSO in sterile saline.[18]

  • 7,8-DHF Solution Preparation: On each day of injection, prepare the 7,8-DHF solution. First, dissolve the required amount of 7,8-DHF powder in the appropriate volume of DMSO. Then, add sterile saline to reach the final desired concentration and vehicle composition. A typical dose is 5 mg/kg.[17][18]

  • Administration: Administer the 7,8-DHF solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume is typically 10 µL/g of body weight.

  • Treatment Schedule: The timing of administration depends on the experimental design. For acute effects on learning, a single dose can be given 1 hour before the behavioral task.[18] For chronic studies, daily injections may be performed over several weeks.[17]

  • Behavioral Testing: Conduct the behavioral tests according to the established protocol for the specific task (e.g., acquisition and probe trials in the Morris water maze).

  • Data Analysis: Analyze the behavioral data (e.g., escape latency, path length, time in the target quadrant) using appropriate statistical methods.

Data Summary Tables

Table 1: Recommended Concentrations for In Vitro Studies

ApplicationCell TypeConcentration RangeTypical Incubation TimeReference
TrkB PhosphorylationPrimary Cortical Neurons100 - 500 nM15 - 30 minutes[15]
NeuroprotectionPrimary Cortical Neurons50 nM - 1 µMPre-treatment for 30 min - 1 hr[15]
Neurite OutgrowthPrimary Motoneurons100 nM - 1 µM24 - 72 hours[10]

Table 2: Recommended Dosages for In Vivo Studies (Rodents)

ApplicationAnimal ModelDosage RangeRoute of AdministrationReference
Learning and MemoryMice5 mg/kgIntraperitoneal (i.p.)[18]
Traumatic Brain InjuryRats5 mg/kg/dayIntraperitoneal (i.p.)[17]
Rett Syndrome ModelMiceAdministered in drinking waterOral[16]
Alzheimer's Disease ModelMice5 mg/kg/dayOral gavage[14]

References

Application Notes and Protocols for In Vitro Assay Development with 7,8-Dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous biologically active compounds. Within this class, chlorinated derivatives have demonstrated a wide range of pharmacological activities. This guide focuses on the in vitro assay development for a specific tetrahydroisoquinoline derivative, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline , a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT).

It is crucial to distinguish 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline from its aromatic parent, 7,8-dichloroisoquinoline. While the former has a well-documented biological target, the latter's specific bioactivity is less characterized in publicly available literature. The protocols detailed herein are centered on the known activity of the tetrahydro- derivative as a PNMT inhibitor but are broadly applicable for screening and characterizing related compounds, including this compound, to elucidate their potential biological targets and mechanisms of action.

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[1] As such, inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine and hold therapeutic potential for conditions where epinephrine levels are dysregulated, such as in certain cardiovascular and stress-related disorders.[1] 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline has been identified as a selective and potent PNMT inhibitor with a Ki value of 0.3 μM.[2]

This document provides a comprehensive guide for the in vitro characterization of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline and other potential PNMT inhibitors, starting from primary enzymatic assays to determine potency, followed by secondary cell-based assays to assess activity in a physiological context, and finally, kinetic studies to elucidate the mechanism of inhibition.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible in vitro assays.

PropertyValue/InformationSource
Compound Name 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline[2]
CAS Number 61563-24-4MedChemExpress
Molecular Formula C₉H₉Cl₂NPubChem
Molecular Weight 202.08 g/mol PubChem
Ki for PNMT 0.3 µM[2]
Solubility Soluble in DMSO.Inferred from common practice for similar compounds.
Stability Assess stability in assay buffer.Experimental determination is recommended.

Stock Solution Preparation:

  • Prepare a high-concentration stock solution of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (e.g., 10-50 mM) in 100% DMSO.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions of the compound in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 0.5%).

Part 1: Primary Enzymatic Assay for PNMT Inhibition (IC50 Determination)

The initial step in characterizing a potential enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). A non-radioactive, coupled-enzyme spectrophotometric assay is a robust and high-throughput compatible method for this purpose.

Principle of the Assay

This assay quantifies PNMT activity by measuring the production of S-adenosyl-L-homocysteine (SAH), a co-product of the methylation of norepinephrine. The SAH is then hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent or colorimetric signal that is directly proportional to PNMT activity.[3] A decrease in the signal in the presence of the test compound indicates inhibition of PNMT.

Signaling Pathway and Assay Workflow

PNMT_Assay_Workflow cluster_pathway PNMT Enzymatic Reaction cluster_workflow Inhibitor Characterization Workflow Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT SAM S-Adenosylmethionine (SAM) SAM->PNMT Epinephrine Epinephrine PNMT->Epinephrine SAH S-Adenosylhomocysteine (SAH) PNMT->SAH start Prepare Reagents (Enzyme, Substrates, Inhibitor) incubate Incubate PNMT with This compound Derivative start->incubate reaction Initiate Reaction (Add Norepinephrine & SAM) incubate->reaction stop Stop Reaction & Detect Product reaction->stop analysis Data Analysis (IC50 Calculation) stop->analysis

Caption: PNMT reaction and inhibitor characterization workflow.

Materials
  • Recombinant human PNMT enzyme

  • Norepinephrine (substrate)

  • S-adenosyl-L-methionine (SAM; co-factor)

  • SAH hydrolase

  • Thiol-detecting probe (e.g., Ellman's reagent, DTNB)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (test inhibitor)

  • Known PNMT inhibitor (positive control, e.g., SK&F 64139)

  • 96-well microplates (clear for colorimetric, black for fluorescent assays)

  • Microplate reader

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare fresh solutions of norepinephrine, SAM, and the test inhibitor in assay buffer.

    • Create a serial dilution of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline to cover a broad concentration range (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (vehicle only).

  • Enzyme Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle control to each well.

    • Add 2.5 µL of the PNMT enzyme solution to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction:

    • Prepare a substrate/co-factor mixture containing norepinephrine and SAM in assay buffer.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate/co-factor mixture to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). This incubation time should be optimized to ensure product formation is linear.[1]

  • Detection:

    • Stop the reaction and proceed with the detection of homocysteine according to the manufacturer's protocol for the chosen coupled-enzyme assay kit (e.g., by adding SAH hydrolase and the thiol-detecting probe).

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PNMT inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Secondary Cell-Based Assay for PNMT Inhibition

To assess the compound's activity in a more physiologically relevant system, a cell-based assay using adrenal chromaffin cells is recommended. These cells endogenously express PNMT and synthesize catecholamines.

Principle of the Assay

Primary adrenal chromaffin cells are cultured and treated with the test compound. The inhibition of PNMT within the cells will lead to a decrease in the ratio of epinephrine to norepinephrine in the cell lysate or culture medium. The catecholamine levels are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Cell Culture and Treatment
  • Cell Model: Primary bovine or mouse adrenal chromaffin cells are suitable models as they provide a robust system for studying catecholamine biosynthesis.[4][5]

  • Culture Protocol: Isolate and culture adrenal chromaffin cells according to established protocols.[4][6]

  • Compound Treatment:

    • Plate the chromaffin cells in multi-well plates and allow them to adhere and recover.

    • Treat the cells with various concentrations of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline for a specified period (e.g., 24 hours). Include a vehicle control.

    • After treatment, collect both the cell lysate and the culture medium for catecholamine analysis.

Catecholamine Quantification by HPLC-ECD
  • Sample Preparation:

    • To the collected cell lysates and media, add an internal standard (e.g., dihydroxybenzylamine, DHBA).[7]

    • Extract the catecholamines using an alumina extraction method or a solid-phase extraction (SPE) column with phenylboronic acid to selectively retain cis-diol-containing compounds like catecholamines.[7][8]

    • Elute the catecholamines with an acidic solution (e.g., 0.2 M perchloric acid).[7]

  • HPLC-ECD Analysis:

    • Inject the extracted samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[7]

    • The mobile phase typically consists of an acidic buffer with an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic solvent like methanol.[7]

    • Quantify the concentrations of norepinephrine and epinephrine by comparing the peak areas to those of a standard curve.

  • Data Analysis:

    • Calculate the ratio of epinephrine to norepinephrine for each treatment condition.

    • A dose-dependent decrease in this ratio indicates intracellular inhibition of PNMT.

Part 3: Enzyme Kinetic Studies to Determine Mechanism of Inhibition

Understanding how an inhibitor interacts with the enzyme and its substrates is crucial for lead optimization. Kinetic studies can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Principle of Kinetic Analysis

By measuring the initial reaction velocities at various concentrations of one substrate while holding the other substrate constant, and repeating this at different fixed concentrations of the inhibitor, a series of Lineweaver-Burk or Michaelis-Menten plots can be generated. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals its mechanism of action. For PNMT, an ordered sequential mechanism where SAM binds first has been demonstrated.[9]

Experimental Protocol
  • Varying Norepinephrine Concentration:

    • Set up the enzymatic assay as described in Part 1.

    • Use a range of norepinephrine concentrations bracketing its Km value.

    • Keep the concentration of SAM constant (at a saturating concentration).

    • Perform the assay in the absence and presence of at least two different fixed concentrations of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.

  • Varying SAM Concentration:

    • Similarly, set up the assay with a range of SAM concentrations around its Km value.

    • Keep the norepinephrine concentration constant and saturating.

    • Perform the assay in the absence and presence of the inhibitor.

  • Data Analysis:

    • Plot the initial velocity data using a double reciprocal plot (Lineweaver-Burk).

    • Analyze the intersection patterns of the lines to determine the mechanism of inhibition with respect to each substrate. For example, lines intersecting on the y-axis are indicative of competitive inhibition.

Inhibition_Kinetics cluster_types Potential Inhibition Mechanisms title Mechanism of Inhibition Analysis setup Set up PNMT assay with varying substrate and inhibitor concentrations measure Measure initial reaction velocities setup->measure plot Generate Lineweaver-Burk (double reciprocal) plots measure->plot analyze Analyze changes in Km and Vmax to determine inhibition type plot->analyze comp Competitive analyze->comp noncomp Non-competitive analyze->noncomp uncomp Uncompetitive analyze->uncomp

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as a PNMT inhibitor. By progressing from primary enzymatic assays to determine potency, through secondary cell-based assays to confirm cellular activity, and concluding with kinetic studies to elucidate the mechanism of action, researchers can build a comprehensive pharmacological profile of this and other related compounds. This systematic approach is fundamental in the early stages of drug discovery and development for identifying and validating novel therapeutic agents targeting the catecholamine biosynthesis pathway.

References

Section 1: Initial Biochemical Evaluation - In Vitro Kinase Profiling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of 7,8-Dichloroisoquinoline as a potential kinase inhibitor. While public domain literature does not extensively feature this compound in kinase inhibition studies, the isoquinoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors. Numerous approved drugs and clinical candidates are built around this core, targeting a wide array of kinases.

This document, therefore, serves as a detailed roadmap for a researcher embarking on the characterization of a novel compound like this compound. It outlines a logical progression from initial biochemical screening to cellular validation, providing both the "how" and the "why" behind each experimental step.

The foundational step in evaluating any new compound is to determine if it directly interacts with and inhibits the enzymatic activity of purified kinases. This biochemical approach removes the complexities of a cellular environment, such as membrane permeability and off-target effects, providing a clean "yes" or "no" on direct kinase inhibition.

A broad-spectrum initial screen against a panel of diverse kinases is the most efficient strategy to identify potential targets and understand preliminary selectivity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is a direct indicator of kinase activity.[1][2]

Protocol 1: Broad-Spectrum Kinase Inhibition Screen

Objective: To perform an initial screen of this compound at a single, high concentration (e.g., 10 µM) against a panel of representative kinases to identify potential "hits."

Materials:

  • This compound (dissolved in 100% DMSO to create a concentrated stock)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified, active kinase enzymes and their specific substrates

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2]

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a working solution of this compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced inhibition. Prepare a vehicle control using the same final concentration of DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO vehicle control to the wells of the assay plate.

    • Add 2.5 µL of the desired kinase/substrate mixture (prepared at 2x the final concentration in Kinase Assay Buffer).

    • Include "blank" wells containing substrate and buffer but no enzyme, to measure background signal.

  • Kinase Reaction Initiation:

    • Initiate the reactions by adding 5 µL of 2x ATP solution (prepared in Kinase Assay Buffer). The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Briefly centrifuge the plate to mix and incubate at 30°C for 60 minutes. The incubation time should be optimized to keep the reaction within the linear range.[1]

  • Signal Detection:

    • Equilibrate the plate and ADP-Glo™ Reagents to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "blank" wells from all other measurements.

    • Calculate the percentage of inhibition for this compound relative to the DMSO vehicle control using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

Data Presentation: Kinase Panel Screen Results

The results should be summarized in a table for clear interpretation.

Kinase TargetFamily% Inhibition at 10 µMHit ( >50% Inhb.)
EphB2Receptor Tyrosine Kinase85%Yes
TrkAReceptor Tyrosine Kinase78%Yes
CDK2/cyclin ASerine/Threonine Kinase15%No
p38αSerine/Threonine Kinase45%No
SRCNon-receptor Tyrosine Kinase9%No
VEGFR2Receptor Tyrosine Kinase62%Yes
(Note: Data is hypothetical and for illustrative purposes only)

Workflow for In Vitro Kinase Screening

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound 1. Prepare Compound Dilution Series add_cmpd 4. Add Compound/ Vehicle to Plate prep_compound->add_cmpd prep_kinase 2. Prepare Kinase/ Substrate Mix add_kinase 5. Add Kinase/ Substrate Mix prep_kinase->add_kinase prep_atp 3. Prepare ATP Solution initiate 6. Initiate with ATP Incubate at 30°C prep_atp->initiate add_cmpd->add_kinase add_kinase->initiate stop_rxn 7. Add ADP-Glo™ Reagent (Stop Reaction) initiate->stop_rxn detect 8. Add Kinase Detection Reagent (Generate Signal) stop_rxn->detect read 9. Read Luminescence detect->read analyze 10. Calculate % Inhibition read->analyze

References

7,8-Dichloroisoquinoline: A Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Dichlorinated Isoquinoline

In the landscape of heterocyclic chemistry, halogenated isoquinolines serve as pivotal building blocks for the synthesis of a diverse array of functional molecules, particularly in the realms of medicinal chemistry and materials science. Among these, 7,8-dichloroisoquinoline stands out as an intermediate with significant, yet underexplored, potential. Its unique substitution pattern, with two chlorine atoms on the benzo moiety of the isoquinoline core, offers distinct reactivity profiles that can be strategically exploited for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound as a synthetic intermediate, focusing on its application in palladium-catalyzed cross-coupling reactions. We present detailed application notes and representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile building block.

The reactivity of the two chlorine atoms at the C7 and C8 positions is differentiated by the electronic properties of the isoquinoline ring system. The electron-withdrawing nature of the pyridinic nitrogen influences the electron density across the aromatic system, rendering the chlorine atoms susceptible to oxidative addition in palladium-catalyzed cycles. While empirical studies on this compound are not extensively documented in publicly accessible literature, the principles governing the reactivity of related dichloro-aza-aromatics provide a strong foundation for predicting its behavior and designing successful synthetic strategies.[1] This document aims to bridge the gap in available specific protocols by providing well-established, adaptable methodologies for the selective functionalization of this promising intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 61563-36-8[2][3][4]
Molecular Formula C₉H₅Cl₂N[3]
Molecular Weight 198.05 g/mol [5]
Appearance Off-white to light yellow solidGeneral knowledge
Melting Point 89-92 °CGeneral knowledge
Boiling Point ~327 °C (Predicted)General knowledge

Note: Experimental spectroscopic data for this compound is not widely available. The following are predicted values and should be confirmed by experimental analysis.

Spectroscopy Predicted Data
¹H NMR (CDCl₃)δ 7.5-8.5 (m, 5H)
¹³C NMR (CDCl₃)δ 120-155 (9C)
IR (KBr) ν (cm⁻¹) ~3050 (Ar C-H), 1600, 1550, 1480 (C=C, C=N), 850-750 (C-Cl)
Mass Spec (EI) m/z 197/199/201 (M⁺, chlorine isotope pattern)

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine substituents on the this compound scaffold serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are cornerstones of modern organic synthesis, particularly in the construction of kinase inhibitors and other biologically active molecules where the isoquinoline core is a prevalent motif.[6][7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and vinyl-aryl structures.[9][10] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, paving the way for the synthesis of diverse compound libraries for screening and lead optimization.

Suzuki_Workflow sub This compound (1.0 equiv) reaction Reaction Setup (Inert Atmosphere, Heat) sub->reaction boronic Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.5 equiv) boronic->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 7- or 8-Aryl/Heteroaryl- 8- or 7-chloroisoquinoline purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

This protocol provides a starting point for the mono-arylation of this compound. The regioselectivity (C7 vs. C8) will depend on the specific catalyst, ligands, and reaction conditions, and may require optimization.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound198.051.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (198 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product(s).

Expertise & Experience: The choice of a phosphine-free palladium source in water can sometimes offer a more regioselective coupling for dihalogenated heterocycles.[11] For challenging couplings, or to modulate selectivity, the use of more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a pre-catalyst like Pd₂(dba)₃, may be beneficial.[10] The base and solvent system can also be critical; for instance, using K₃PO₄ in place of K₂CO₃ can sometimes lead to improved results.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2][4] This reaction is of paramount importance in drug discovery, as the arylamine motif is a key pharmacophore in many kinase inhibitors and other therapeutic agents. Applying this methodology to this compound opens a direct route to a variety of substituted aminoisoquinolines.

Buchwald_Workflow sub This compound (1.0 equiv) reaction Reaction Setup (Inert Atmosphere, Heat) sub->reaction amine Primary or Secondary Amine (1.1-1.5 equiv) amine->reaction reagents Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOt-Bu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 7- or 8-Amino- 8- or 7-chloroisoquinoline purification->product

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

This protocol provides a general starting point for the mono-amination of this compound. The choice of ligand and base is crucial for success and may require optimization depending on the amine coupling partner.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound198.051.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.620.080.08
NaOt-Bu96.101.41.4
Toluene (anhydrous)-10 mL-

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (46.3 mg, 0.08 mmol), and NaOt-Bu (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (198 mg, 1.0 mmol) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig aminations. For less reactive aryl chlorides, or for sterically hindered amines, more specialized ligands such as RuPhos or BrettPhos may be required to achieve good yields.[1] The base is also a key parameter; while NaOt-Bu is commonly used, other bases like Cs₂CO₃ or K₃PO₄ may be advantageous in certain cases. The sequential and selective functionalization of dihaloquinolines has been demonstrated, suggesting that with careful optimization of conditions, selective mono-amination at either C7 or C8 of this compound may be achievable.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion and Future Outlook

This compound is a valuable, albeit underutilized, intermediate in organic synthesis. Its dichlorinated framework provides two reactive sites for the introduction of diverse functionalities through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further research into the site-selective functionalization of this compound will undoubtedly unlock its full potential, enabling the synthesis of novel and complex molecules with promising applications in drug discovery and materials science. The development of more specific and "field-proven" protocols will be a key area of future investigation, further solidifying the position of this compound as a key building block in the synthetic chemist's toolbox.

References

Application Notes and Protocols for the Dissolution of 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 7,8-Dichloroisoquinoline, a critical step for its application in various research and drug development settings. Recognizing the absence of a standardized protocol for this specific compound, this guide synthesizes established methodologies for structurally similar quinoline derivatives with fundamental principles of solvent chemistry. The protocols herein are designed to ensure the integrity of the compound while prioritizing the safety of the researcher. This guide details safety precautions, physicochemical properties, and step-by-step instructions for preparing stock solutions in a range of organic solvents suitable for in vitro and in vivo experimental models.

Introduction to this compound

This compound is a halogenated derivative of isoquinoline. The isoquinoline scaffold is a core component of numerous biologically active compounds and pharmaceuticals. Dichloro-substituted quinolines and isoquinolines are often investigated for their potential as intermediates in the synthesis of novel therapeutic agents, including those with antimalarial and anticancer properties.[1][2][3] The successful application of this compound in experimental assays is fundamentally dependent on its proper dissolution, which ensures accurate and reproducible results. This protocol provides a detailed framework for achieving this, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Given the limited specific toxicological data for this compound, it is imperative to handle it with the same level of caution as other potentially hazardous chemical compounds. The following precautions are based on safety data for structurally related dichloroquinoline compounds.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5][7][8][9]

  • Ventilation: All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9][10]

  • Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of airborne dust.[4][6]

  • Spill Management: In case of a spill, carefully sweep up the solid material and place it in a sealed container for proper disposal. Avoid generating dust. For liquid spills, absorb with an inert material and dispose of in a sealed container.[4][8][10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][5][7]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[4][8]

Physicochemical Properties of this compound

The following table summarizes the known and predicted physicochemical properties of this compound. This information is crucial for understanding its behavior in different solvents and for proper storage.

PropertyValueSource
CAS Number 61563-36-8ChemicalBook[11]
Molecular Formula C₉H₅Cl₂NChemicalBook[11]
Molecular Weight 198.05 g/mol ECHEMI[9]
Appearance Solid (predicted)General knowledge
Melting Point 89-92 °CChemicalBook[11]
Boiling Point 327.0 ± 22.0 °C (Predicted)ChemicalBook[11]
Density 1.407 ± 0.06 g/cm³ (Predicted)ChemicalBook[11]
Storage Temperature Keep ColdChemicalBook[11]

Dissolution Protocol: Preparation of Stock Solutions

The choice of solvent is critical and depends on the downstream application. For most biological experiments, a concentrated stock solution is prepared in an organic solvent, which is then diluted into the aqueous experimental medium.[12]

Solvent Selection

Based on the properties of similar compounds, this compound is expected to have low solubility in water and good solubility in polar aprotic organic solvents.

  • Dimethyl Sulfoxide (DMSO): The most common solvent for preparing stock solutions for in vitro assays due to its high dissolving power for a wide range of organic compounds.[13][14]

  • Ethanol (EtOH) / Methanol (MeOH): Suitable alternatives to DMSO, particularly if DMSO is incompatible with the experimental system. However, they can sometimes be less effective at dissolving highly lipophilic compounds.[12][14]

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, but its use is less common in cell-based assays due to higher potential toxicity.

The following diagram illustrates the decision-making process for solvent selection.

G start Start: Need to dissolve This compound in_vitro For In Vitro Assay (e.g., cell culture) start->in_vitro in_vivo For In Vivo Study (e.g., animal model) start->in_vivo dmso Use DMSO in_vitro->dmso Primary Choice etoh_meoh Use Ethanol or Methanol in_vitro->etoh_meoh Alternative peg_tween Consider co-solvent system (e.g., DMSO/PEG300/Tween-80) in_vivo->peg_tween final_conc Ensure final solvent concentration is non-toxic to cells (e.g., DMSO < 0.1%) dmso->final_conc etoh_meoh->final_conc

Caption: Solvent selection workflow for this compound.

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare it.

  • Weighing the Compound: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution:

    • Molecular Weight (MW) = 198.05 g/mol

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 198.05 g/mol x 1000 mg/g = 1.98 mg

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.[15] Avoid excessive heating, as it may degrade the compound.

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into smaller volumes in sterile, light-protected (amber) vials to avoid repeated freeze-thaw cycles.[16]

    • Store the stock solution at -20°C or -80°C for long-term stability. A storage period of up to 6 months at -80°C is generally recommended for similar compounds.[16]

Protocol Validation and Quality Control

  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible precipitate.

  • Solubility Test: Before preparing a large volume, it is advisable to perform a small-scale solubility test to confirm that the compound dissolves at the desired concentration in the chosen solvent.

  • Working Solution Preparation: When preparing working solutions for cell culture, the stock solution should be diluted at least 1:1000 to ensure the final DMSO concentration is typically ≤ 0.1%, which is non-toxic for most cell lines.[13][14] Always add the stock solution to the culture medium, not the other way around, and mix immediately to prevent precipitation.

  • Control Group: In any experiment, it is crucial to include a vehicle control group, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound.[15]

Experimental Workflow Visualization

The following diagram outlines the general workflow from receiving the solid compound to its use in a typical in vitro experiment.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh 1. Weigh solid This compound add_solvent 2. Add appropriate organic solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate until fully dissolved add_solvent->dissolve aliquot 4. Aliquot into smaller volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw one aliquot of stock solution store->thaw Begin Experiment dilute 7. Dilute stock into cell culture medium thaw->dilute treat 8. Treat cells with working solution dilute->treat incubate 9. Incubate and perform assay treat->incubate

Caption: General workflow for preparing and using this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 7,8-Dichloroisoquinoline through High-Throughput Screening

This compound is a synthetic compound belonging to the isoquinoline class of molecules, which are scaffolds found in numerous natural and synthetic bioactive compounds. While initially identified as a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT)[1][2], its broader biological activity spectrum remains an area of active investigation. High-throughput screening (HTS) provides a powerful platform to rapidly assess the effects of this compound across a multitude of biological targets and pathways, accelerating the discovery of novel therapeutic applications.[3][4][5]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the bioactivity of this compound. We will delve into its known and potential mechanisms of action, with a particular focus on its inhibitory potential against protein kinases, a critical class of drug targets. Specifically, we will explore its application in screening assays targeting the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular processes implicated in a wide range of diseases including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7][8]

Part 1: Understanding the Molecular Target Landscape

Primary Target: Phenylethanolamine N-methyltransferase (PNMT)

This compound is a known selective inhibitor of PNMT, an enzyme that catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[2] Inhibition of PNMT can modulate adrenergic signaling and has been explored for its potential in treating conditions related to stress and psychiatric disorders.[2] Screening for PNMT inhibitors can be performed using various biochemical assay formats that measure the enzymatic activity, such as radiometric or fluorescence-based assays.

Broader Potential: Targeting the Kinase Superfamily

The structural features of this compound suggest its potential to interact with the ATP-binding pocket of protein kinases. The vast and diverse kinase superfamily presents a rich landscape for drug discovery.[9] Given the central role of kinases in cellular signaling, identifying novel kinase inhibitors is a major focus of modern drug development.[10][11]

Focus on the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[6][12] It is activated by a variety of cellular stresses and plays a pivotal role in regulating apoptosis, inflammation, and cell proliferation.[7][8][13] Dysregulation of the JNK pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention.[6][7]

Below is a diagram illustrating the core components of the JNK signaling pathway.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptors Cytokines->Receptor Stress Environmental Stress Stress->Receptor Pathogens Pathogens Pathogens->Receptor MAP3K MAP3Ks (e.g., ASK1, MEKK1) Receptor->MAP3K Activation MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylation JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Other_TFs Other Transcription Factors JNK->Other_TFs Phosphorylation Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Other_TFs->Gene_Expression

Caption: The JNK Signaling Pathway.

Part 2: High-Throughput Screening Protocols

This section provides detailed protocols for two distinct HTS assays to evaluate the inhibitory activity of this compound: a biochemical assay targeting JNK activity and a cell-based assay monitoring apoptosis.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for JNK Kinase Activity

TR-FRET is a robust and sensitive technology for HTS, offering a homogenous "mix-and-read" format with a high signal-to-noise ratio.[14][15] This protocol describes a competitive binding assay to identify inhibitors of JNK.

The assay utilizes a long-lifetime lanthanide chelate (e.g., Terbium) as the donor fluorophore, typically on an antibody that recognizes a phosphorylated substrate, and a fluorescently labeled tracer that binds to the kinase's ATP pocket as the acceptor. When the donor and acceptor are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[16][17]

TR_FRET_Workflow cluster_prep Assay Preparation cluster_dispensing Dispensing (384-well plate) cluster_incubation Incubation cluster_readout Data Acquisition Compound_Prep Prepare this compound and Control Compounds Dispense_Compound Dispense Compounds (nl volume) Compound_Prep->Dispense_Compound Reagent_Prep Prepare JNK Enzyme, Tracer, and Antibody Solutions Dispense_Enzyme Add JNK Enzyme Reagent_Prep->Dispense_Enzyme Dispense_Tracer_Ab Add Tracer and Antibody Mix Reagent_Prep->Dispense_Tracer_Ab Incubate Incubate at Room Temperature (e.g., 60 minutes) Dispense_Tracer_Ab->Incubate Read_Plate Read Plate on TR-FRET Enabled Plate Reader Incubate->Read_Plate

Caption: TR-FRET JNK Inhibition Assay Workflow.

Materials:

  • JNK1, JNK2, or JNK3 enzyme (recombinant)

  • Fluorescently labeled kinase tracer (specific for JNK)

  • Terbium-labeled anti-GST antibody (assuming GST-tagged JNK)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • Known JNK inhibitor (e.g., SP600125) as a positive control

  • DMSO (for compound dilution)

  • Low-volume 384-well black microplates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound stock in DMSO to create a concentration gradient for IC₅₀ determination.

    • Prepare positive (known inhibitor) and negative (DMSO only) controls.

  • Reagent Preparation:

    • Prepare a 2X working solution of the JNK enzyme in assay buffer.

    • Prepare a 2X working solution of the tracer and Terbium-labeled antibody mix in assay buffer. The optimal concentrations should be determined empirically through titration experiments.

  • Assay Plate Dispensing:

    • Using an acoustic dispenser or a tip-based liquid handler, dispense a small volume (e.g., 20-50 nL) of the diluted compounds, positive control, and negative control into the wells of a 384-well plate.

    • Add 5 µL of the 2X JNK enzyme solution to all wells.

    • Add 5 µL of the 2X tracer and antibody mix to all wells. The final assay volume will be 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader. Set the excitation wavelength to 340 nm and measure emission at two wavelengths: the donor emission (e.g., 495 nm) and the acceptor emission (e.g., 520 nm).[17]

  • Calculate the TR-FRET Ratio:

    • Ratio = (Acceptor Emission / Donor Emission) * 10,000

  • Determine Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)])

    • Where Ratio_compound is the ratio in the presence of the test compound, Ratio_max is the ratio of the negative control (DMSO), and Ratio_min is the ratio of the positive control (saturating concentration of a known inhibitor).

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExample Value
Z'-factor A measure of assay quality and suitability for HTS.> 0.5
Signal-to-Background The ratio of the mean signal of the high control to the mean signal of the low control.> 5
IC₅₀ The concentration of an inhibitor where the response is reduced by half.Compound-dependent
Cell-Based Assay: High-Content Screening for Apoptosis Induction

Cell-based assays provide a more physiologically relevant context to assess the effects of a compound.[18] This protocol utilizes high-content imaging to quantify apoptosis in a cell line treated with this compound.

This assay uses fluorescent dyes to simultaneously identify and quantify key markers of apoptosis, such as nuclear condensation and caspase activation.[19] Automated microscopy and image analysis software are used to capture and analyze images from multi-well plates, providing quantitative data on a per-cell basis.[20]

HCS_Apoptosis_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_staining Staining cluster_imaging_analysis Imaging & Analysis Seed_Cells Seed Cells in 384-well Imaging Plates Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Add_Compounds Add this compound and Controls Incubate_Cells->Add_Compounds Incubate_Treatment Incubate for 24-48 hours Add_Compounds->Incubate_Treatment Add_Dyes Add Hoechst 33342 (Nuclei) and Caspase-3/7 Reagent Incubate_Treatment->Add_Dyes Incubate_Staining Incubate for 30 minutes Add_Dyes->Incubate_Staining Acquire_Images Acquire Images on High-Content Imager Incubate_Staining->Acquire_Images Analyze_Images Analyze Images to Quantify Apoptotic Cells Acquire_Images->Analyze_Images

Caption: High-Content Apoptosis Assay Workflow.

Materials:

  • A relevant cell line (e.g., HeLa or a cancer cell line known to be sensitive to JNK inhibition)

  • Cell culture medium and supplements

  • 384-well clear-bottom imaging plates

  • This compound

  • Staurosporine (as a positive control for apoptosis induction)

  • Hoechst 33342 (for nuclear staining)

  • A fluorescent substrate for activated caspase-3/7

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and staurosporine in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compounds. Include a vehicle control (DMSO).

    • Incubate the plates for a predetermined time (e.g., 24 or 48 hours).

  • Staining:

    • Prepare a staining solution containing Hoechst 33342 and the caspase-3/7 reagent in an appropriate buffer or medium.

    • Add the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Imaging:

    • Acquire images using a high-content imaging system. Use appropriate filter sets for Hoechst 33342 (blue channel) and the caspase-3/7 substrate (green channel).

    • Acquire images from multiple fields per well to ensure robust data.

  • Image Analysis:

    • Use the imaging software to segment and identify individual cells based on the nuclear stain.

    • Quantify the intensity of the caspase-3/7 fluorescence within each identified cell.

    • Measure nuclear morphology parameters such as size and intensity to identify nuclear condensation.

  • Quantification of Apoptosis:

    • Set a threshold for caspase-3/7 fluorescence intensity to define apoptotic cells.

    • Calculate the percentage of apoptotic cells in each well.

    • % Apoptotic Cells = (Number of Caspase-Positive Cells / Total Number of Cells) * 100

  • Dose-Response Analysis:

    • Plot the percentage of apoptotic cells against the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that induces apoptosis in 50% of the cell population).

ParameterMeasurementInterpretation
Nuclear Condensation Increased nuclear intensity and decreased nuclear area.A hallmark of apoptosis.
Caspase-3/7 Activation Increased fluorescence from the cleaved substrate.Indicates activation of executioner caspases.
EC₅₀ The concentration of the compound that induces a half-maximal apoptotic response.A measure of the compound's pro-apoptotic potency.

Part 3: Data Validation and Follow-up Studies

Hit Confirmation and Validation

Initial hits from the primary screen should be re-tested to confirm their activity. It is also crucial to perform counter-screens to rule out assay artifacts, such as compound autofluorescence or non-specific inhibition due to aggregation.[21]

Selectivity Profiling

To assess the selectivity of this compound, it should be tested against a panel of other kinases. A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects.

Mechanism of Action Studies

Further experiments should be conducted to elucidate the mechanism of action. For kinase inhibitors, this may involve determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive. For cell-based activity, downstream signaling events should be investigated using techniques like Western blotting to confirm the modulation of the target pathway.

Conclusion

The protocols outlined in this guide provide a robust framework for the high-throughput screening of this compound. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of its biological activity, identify novel therapeutic targets, and accelerate the journey from hit identification to lead optimization. The adaptability of these HTS methodologies allows for their application to a wide range of small molecules, contributing to the broader landscape of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7,8-Dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous buffers. As a dichloro-substituted isoquinoline derivative, it inherently possesses low aqueous solubility, which can be a significant hurdle in experimental assays and formulation development. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each recommended approach to help you achieve your desired experimental outcomes.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a weakly basic compound with a predicted pKa of approximately 3.89.[1] Its molecular structure, featuring a heterocyclic aromatic isoquinoline ring and two chlorine atoms, contributes to its hydrophobicity and thus, poor solubility in water. Addressing this challenge requires a systematic approach to modifying the solvent environment.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with this compound.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What is the first thing I should try?

A1: The most straightforward initial approach is to leverage the basic nature of the isoquinoline nitrogen by adjusting the pH of your buffer. Since this compound is a weak base, lowering the pH below its pKa will lead to protonation of the nitrogen atom, forming a more soluble salt.

Causality Explained: The protonated form of the molecule has a positive charge, which allows for more favorable electrostatic interactions with polar water molecules, thereby increasing its solubility.[2][3] For a weak base, a decrease in pH shifts the equilibrium towards the more soluble, ionized form.[4]

Recommendation: Attempt to dissolve the compound in a buffer with a pH of 2-3 units below its pKa. For this compound (predicted pKa ~3.89), a buffer pH of 1.9-2.9 would be a good starting point. You can adjust the pH of your stock buffer using dilute HCl. Always check for compound stability at lower pH values if you plan to store the solution.

Q2: I tried adjusting the pH, but the solubility is still insufficient for my required concentration. What is the next step?

A2: If pH adjustment alone is not sufficient, the next logical step is to introduce a water-miscible organic co-solvent to your aqueous buffer.[5][6][7] This technique, known as co-solvency, reduces the overall polarity of the solvent, making it more favorable for dissolving hydrophobic compounds.[8]

Causality Explained: Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or propylene glycol have both hydrophilic and hydrophobic regions.[] They can disrupt the hydrogen bonding network of water, reducing its ability to exclude non-polar solutes and thereby increasing the solubility of hydrophobic molecules.[][10] The solubility of a compound often increases exponentially with the fraction of the co-solvent.[11]

Recommendation: First, dissolve the this compound in a minimal amount of a pure co-solvent such as DMSO. Then, slowly add your aqueous buffer to this solution while vortexing to reach the desired final concentration. Be mindful of the final co-solvent concentration, as high levels may affect your experimental system. It is advisable to keep the final co-solvent concentration as low as possible, ideally below 1% (v/v) for cell-based assays.

Q3: My experimental system is sensitive to organic solvents. Are there any solvent-free alternatives to improve solubility?

A3: Yes, for solvent-sensitive applications, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[13][15]

Causality Explained: The hydrophobic "guest" molecule (this compound) is held within the non-polar cavity of the "host" cyclodextrin molecule, while the polar exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.[13] This technique can significantly enhance the aqueous solubility of poorly soluble drugs.[12][16]

Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity. Prepare a stock solution of the cyclodextrin in your desired buffer and then add the this compound powder to this solution. Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

Q4: Can I use surfactants to dissolve this compound?

A4: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[17] These micelles have a hydrophobic core and a hydrophilic shell.[18]

Causality Explained: The hydrophobic this compound can partition into the hydrophobic core of the micelles, effectively being solubilized in the aqueous medium.[17] This method is widely used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[19]

Recommendation: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred due to their lower potential for protein denaturation compared to ionic surfactants.[17] Prepare a solution of the surfactant in your buffer at a concentration above its CMC and then add the this compound.

Quantitative Summary of Solubilization Strategies

StrategyRecommended AgentsTypical ConcentrationMechanism of ActionKey Considerations
pH Adjustment Dilute HClpH 1.9 - 2.9Protonation of the basic nitrogen to form a more soluble salt.[2][4]Check for compound stability at low pH. Ensure the final pH is compatible with your assay.
Co-solvency DMSO, Ethanol, Propylene Glycol<1% (v/v) for sensitive assaysReduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[8][]The co-solvent may interfere with the experimental system. Prepare a vehicle control.
Cyclodextrins HP-β-CD, SBE-β-CD5-20% (w/v)Encapsulation of the hydrophobic molecule within the cyclodextrin's non-polar cavity.[13][15]Can be a good alternative for solvent-sensitive assays. May alter the effective concentration of the compound.
Surfactants Tween® 80, Pluronic® F-68Above CMCPartitioning of the hydrophobic molecule into the core of surfactant micelles.[17]Can interfere with cell membranes and protein structure. Choose a biocompatible surfactant.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare a low-pH buffer: Start with your desired aqueous buffer (e.g., 50 mM Phosphate Buffer). Adjust the pH to 2.5 by dropwise addition of 1 M HCl while monitoring with a calibrated pH meter.

  • Dissolve the compound: Weigh the required amount of this compound and add it to the low-pH buffer.

  • Facilitate dissolution: Vortex or sonicate the mixture for 5-10 minutes until the compound is fully dissolved.

  • Adjust to final pH (optional): If your experiment requires a higher pH, you can carefully adjust the pH of the stock solution upwards using a dilute base (e.g., 1 M NaOH). Be aware that the compound may precipitate if the pH approaches its pKa.

  • Sterilization: If required, filter-sterilize the final solution through a 0.22 µm syringe filter that is compatible with acidic solutions.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Prepare a concentrated stock in pure co-solvent: Weigh the this compound and dissolve it in the smallest practical volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial dilution: Perform a serial dilution of this concentrated stock into your aqueous buffer to achieve the final desired concentration. Add the DMSO stock to the buffer, not the other way around, while vortexing to ensure rapid mixing and prevent precipitation.

  • Vehicle control: Prepare a vehicle control by performing the same dilution with only DMSO into your aqueous buffer. This is crucial for assessing the effect of the co-solvent on your experiment.

  • Final co-solvent concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level of your assay.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
  • Prepare a cyclodextrin solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (to 30-40°C) to aid in dissolving the cyclodextrin.

  • Add the compound: Add the weighed this compound powder directly to the HP-β-CD solution.

  • Facilitate complex formation: Stir or sonicate the mixture for at least 30 minutes at room temperature to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter.

Visualizing the Workflow

A systematic approach is key to successfully solubilizing this compound. The following diagram outlines a decision-making workflow.

SolubilityWorkflow start Start: Need to dissolve This compound ph_adjust Attempt pH Adjustment (to pH < 2.9) start->ph_adjust check_solubility1 Is solubility sufficient? ph_adjust->check_solubility1 check_solvent_sensitivity Is the assay sensitive to solvents? check_solubility1->check_solvent_sensitivity No success Success: Proceed with experiment check_solubility1->success Yes cosolvent Use Co-solvent (e.g., DMSO) cosolvent->success check_solvent_sensitivity->cosolvent No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_solvent_sensitivity->cyclodextrin Yes surfactant Consider Surfactants (e.g., Tween® 80) cyclodextrin->surfactant If solubility is still insufficient cyclodextrin->success surfactant->success

Caption: Decision workflow for solubilizing this compound.

The following diagram illustrates the mechanisms of the primary solubilization techniques.

Caption: Mechanisms of solubilization for this compound.

References

optimizing the effective concentration of 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 7,8-Dichloroisoquinoline. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. This resource is structured to provide not just the "how," but the "why," empowering you to make informed decisions, troubleshoot effectively, and obtain robust, reproducible data. We will explore the foundational steps of determining an effective concentration, from basic solubilization to troubleshooting common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when beginning work with a new small molecule like this compound.

Q1: How should I dissolve and store this compound for in vitro experiments?

A1: Due to the hydrophobic nature typical of quinoline derivatives, the recommended solvent is high-purity dimethyl sulfoxide (DMSO).[1][2][3]

  • Stock Solution Preparation: Create a high-concentration stock solution, for example, at 10-50 mM in DMSO. This minimizes the volume of solvent added to your cell cultures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Solutions in DMSO are typically stable for up to a week when stored at -20°C.[4]

  • Causality: Using a high-concentration stock ensures the final DMSO concentration in your culture medium remains low, typically below 0.5%, to prevent solvent-induced cytotoxicity which could confound your results.[1][5]

Q2: What is the recommended starting concentration range for an initial screening experiment?

A2: When the potency of a compound is unknown, it is critical to screen across a broad concentration range. A logarithmic or half-log dilution series is most effective for capturing the full dose-response curve.[6]

  • Recommended Range: A robust starting range is from 1 nM to 100 µM.[5] This wide window is likely to encompass the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for most biological activities.

  • Rationale: Starting too narrow a range risks missing the active window entirely. This broad approach, while consuming more compound, is a crucial first step in characterization and saves time in the long run.

Q3: What controls are essential when working with this compound?

A3: Proper controls are the cornerstone of a self-validating experiment. For any experiment with this compound, you must include:

  • No-Treatment Control: Cells cultured in medium alone. This provides the baseline for cell health and the assay signal.

  • Vehicle Control: Cells treated with the same volume of DMSO as the highest concentration of this compound used.[1][5] This is critical to ensure that any observed effect is due to the compound and not the solvent.

  • Positive Control (Assay Dependent): If you are studying a specific pathway, include a known activator or inhibitor of that pathway to confirm that your assay system is responsive.

Q4: How might serum in the culture medium impact the compound's effectiveness?

A4: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules.[5] This binding can sequester this compound, reducing its free concentration and thus its biological availability to the cells.

  • Consideration: If you observe a lower-than-expected potency, consider reducing the serum concentration or performing a parallel experiment in serum-free medium.

  • Trustworthiness: Comparing results in the presence and absence of serum can provide valuable information about the compound's protein-binding characteristics and help you establish a more accurate effective concentration.

Part 2: Troubleshooting Guide

Even with a solid plan, experiments can yield unexpected results. This guide addresses common issues in a cause-and-solution format.

Problem Potential Cause Recommended Solution & Rationale
No biological effect observed at any concentration. Solubility Issue: The compound may be precipitating out of the aqueous culture medium, even if the final DMSO concentration is low.Solution: Visually inspect the media in your wells after adding the compound. Look for cloudiness or precipitate. Prepare working dilutions in pre-warmed medium and mix thoroughly. Consider using a formulation with solubility enhancers if precipitation persists.[1]
Ineffective Concentration Range: The concentrations tested may be too low to elicit a response.Solution: Extend the dose-response curve to higher concentrations (e.g., up to 200 µM), being mindful of potential cytotoxicity. This ensures you are not operating below the threshold of activity.
Cell Line Resistance: The chosen cell line may lack the molecular target of this compound or have intrinsic resistance mechanisms.Solution: Test the compound on a panel of different cell lines, preferably with diverse genetic backgrounds. This increases the probability of identifying a responsive model.[1]
High variability between replicate wells. "Edge Effects": Wells on the perimeter of multi-well plates are prone to increased evaporation, which alters the concentration of both the compound and media components.Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile water or PBS to create a humidity barrier. This ensures a more uniform environment for all experimental wells.[1]
Inconsistent Cell Seeding: Uneven cell distribution at the time of plating will lead to different cell numbers per well at the start of the experiment.Solution: Ensure you have a homogenous, single-cell suspension before plating. Mix the cell suspension gently between pipetting into wells. Perform a cell count immediately before seeding to ensure accuracy.
Inadequate Mixing: Poor distribution of the compound within the well can create concentration gradients.Solution: After adding the compound dilutions to the wells, mix thoroughly by gently pipetting up and down a few times or by using a plate shaker on a low setting. Avoid splashing that could cause cross-contamination.[1]

Part 3: Experimental Protocols & Workflows

This section provides a detailed methodology for a foundational experiment: determining the cytotoxic profile of this compound.

Protocol 1: Determining the IC50 via MTT Cell Viability Assay

This protocol establishes the concentration at which the compound induces 50% cell death, a critical parameter for differentiating targeted biological effects from general toxicity.

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 20 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[1]

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium. A common approach is a 1:3 or 1:10 dilution series to cover a range from ~1 nM to 100 µM.

    • Prepare a vehicle control containing the highest final DMSO concentration used in the experiment.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle control, or medium-only control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). The incubation time should be consistent with the expected mechanism of action (e.g., longer for effects on proliferation).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Experimental Workflow for Concentration Optimization

The following diagram outlines the logical flow for systematically determining the optimal concentration of a novel compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision prep_stock Prepare High-Conc. Stock in DMSO serial_dil Create Serial Dilutions (e.g., 1nM - 100µM) prep_stock->serial_dil prep_cells Culture & Seed Cells in 96-Well Plate treatment Treat Cells & Incubate (e.g., 48-72h) prep_cells->treatment serial_dil->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay controls Include Vehicle & No-Treatment Controls controls->treatment data_analysis Calculate IC50/ EC50 Values viability_assay->data_analysis decision Select Non-Toxic Concentrations for Further Assays data_analysis->decision

Caption: Workflow for determining the optimal effective concentration.

Part 4: Investigating a Hypothetical Mechanism of Action

While the specific molecular target of this compound is not broadly established, many small molecules act on specific signaling pathways. To illustrate how you would proceed after determining an effective concentration range, we will use the TrkB signaling pathway as a hypothetical target. This pathway is activated by brain-derived neurotrophic factor (BDNF) and the well-studied flavone, 7,8-dihydroxyflavone, which shares some structural similarity to a quinoline core.[7][8]

Hypothesis: this compound acts as an agonist for the TrkB receptor.

Activation of TrkB by a ligand like BDNF triggers receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades crucial for neuronal survival and plasticity, including the MAPK, PI3K, and PLC-γ1 pathways.[7]

TrkB Signaling Pathway (Hypothetical Target)

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes compound This compound (Hypothetical Agonist) trkb TrkB Receptor compound->trkb dimer Dimerization & Autophosphorylation trkb->dimer mapk MAPK/ERK Pathway dimer->mapk pi3k PI3K/Akt Pathway dimer->pi3k plcg PLCγ1 Pathway dimer->plcg plasticity Synaptic Plasticity mapk->plasticity survival Neuronal Survival pi3k->survival plcg->plasticity neurogenesis Neurogenesis survival->neurogenesis

Caption: Hypothetical activation of the TrkB signaling pathway.

Protocol 2: Validating Target Engagement via Western Blot for p-TrkB

This protocol verifies if the compound engages the hypothetical target by measuring its phosphorylation status—a direct indicator of receptor activation. This should be performed at non-toxic concentrations determined in Protocol 1.

Materials:

  • 6-well cell culture plates

  • Neuronal cell line expressing TrkB (e.g., SH-SY5Y)

  • This compound

  • Positive control (e.g., BDNF)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-TrkB (Tyr816), anti-total-TrkB

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Step-by-Step Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Serum-starve cells for 4-6 hours if necessary to reduce basal receptor activation.

    • Treat cells with 2-3 non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM), a vehicle control, and a positive control (e.g., 50 ng/mL BDNF) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.

    • Scrape cells, collect lysate, and centrifuge at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the anti-phospho-TrkB primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis:

    • Image the chemiluminescent signal.

    • Strip the membrane and re-probe with an anti-total-TrkB antibody to confirm equal protein loading.

    • Quantify band intensities and normalize the phospho-TrkB signal to the total-TrkB signal. A dose-dependent increase in this ratio indicates successful target engagement.

By following this structured approach—from basic handling and screening to troubleshooting and mechanistic validation—researchers can confidently and efficiently determine the optimal effective concentration of this compound for their specific experimental system.

References

stability of 7,8-Dichloroisoquinoline in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7,8-Dichloroisoquinoline

A Guide to Ensuring Stability and Experimental Reproducibility in DMSO Solutions

Welcome to the technical support guide for this compound. As researchers and drug development professionals, the integrity of your experimental compounds is paramount to achieving reliable and reproducible results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound when prepared as a stock solution in Dimethyl Sulfoxide (DMSO) and stored at room temperature. Our recommendations are grounded in established principles of chemical stability and solvent-solute interactions.

Troubleshooting Guide: Common Issues with this compound in DMSO

This section addresses specific problems you may encounter during your experiments, delving into the root causes and providing actionable solutions.

Issue 1: Precipitation or Cloudiness Observed in the DMSO Stock Solution at Room Temperature.

  • Question: I prepared a 10 mM stock solution of this compound in DMSO. After a day at room temperature, I noticed the solution has become cloudy or contains visible precipitate. What is happening?

  • Answer: This is a common issue that can stem from several factors related to both the solvent and the compound's intrinsic properties.

    • Causality:

      • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water acts as an anti-solvent for many organic compounds that are freely soluble in anhydrous DMSO. The introduction of water can significantly decrease the solubility of this compound, causing it to precipitate.[3]

      • Exceeding Saturation Limits: While this compound is soluble in DMSO, the initial dissolution might have created a supersaturated solution, especially if gentle heating was used. Upon returning to thermal equilibrium at room temperature, the compound can crystallize out of solution.

      • Temperature Fluctuations: Significant drops in ambient laboratory temperature can reduce the solubility of the compound, leading to precipitation. DMSO itself has a relatively high freezing point of 19°C (66°F), and while a solution is unlikely to freeze at typical room temperature, temperature drops can still impact solubility.[1][4]

    • Protocol-Driven Solutions:

      • Re-dissolution: Gently warm the vial in a 37°C water bath and vortex thoroughly to bring the compound back into solution. Ensure it is fully dissolved before use.

      • Use High-Purity Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity (≥99.9%), anhydrous DMSO to prepare stock solutions.[1] Once opened, store the DMSO bottle under an inert gas (like argon or nitrogen) and with the cap tightly sealed to minimize water absorption.

      • Proper Storage: Store stock solutions in vials with tightly sealed caps (e.g., PTFE-lined screw caps) to create an airtight seal.[1]

Issue 2: Inconsistent or Diminished Biological Activity from Older Stock Solutions.

  • Question: My experiments using a week-old stock solution of this compound in DMSO are showing weaker effects compared to when the stock was freshly prepared. Could the compound be degrading?

  • Answer: Yes, degradation is a significant possibility, especially for a halogenated heterocyclic compound stored at room temperature.

    • Causality:

      • Hydrolytic Degradation: The chloro-substituents on the isoquinoline ring, particularly when activated by the ring's electronics, can be susceptible to nucleophilic substitution. Water, absorbed by DMSO from the air, can act as a nucleophile, leading to hydrolysis of one or both chlorine atoms. Studies on similar halogenated quinolines have demonstrated their instability in DMSO, where the solvent can even facilitate hydrolysis.[5][6] This chemical modification would alter the compound's structure and, consequently, its biological activity.

      • General Chemical Instability: While many compounds are stable in DMSO for short periods, long-term storage at room temperature is generally discouraged. One study monitoring thousands of diverse compounds in DMSO at ambient temperature found that after 6 months, the probability of observing the original compound was only 83%, dropping to 52% after one year.[7]

    • Protocol-Driven Solutions:

      • Prepare Fresh Solutions: The most reliable practice is to prepare fresh stock solutions from solid material for each new set of experiments or, at a minimum, on a weekly basis.

      • Implement a Stability Study: To definitively understand the stability under your specific conditions, conduct a simple time-course analysis. Prepare a stock solution and analyze its purity and concentration via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at time zero and then every 24-48 hours for the typical duration of your experiments.

      • Optimal Storage: For any storage beyond immediate use, prepare single-use aliquots and store them at -20°C or, for long-term archival, at -80°C.[1] This minimizes both chemical degradation and the risk of water absorption.

Frequently Asked Questions (FAQs)

Q1: What is the scientifically recommended storage condition for this compound in DMSO? A1: For long-term storage (months to years), stock solutions should be stored at -80°C . For short-term storage (days to weeks), -20°C is acceptable.[1] Room temperature storage is not recommended for periods longer than 24-48 hours. The key is to minimize chemical reactions and physical changes, which are significantly slowed at lower temperatures.

Q2: Why is it critical to use anhydrous DMSO? A2: DMSO's hygroscopic nature is its primary liability in a research setting.[2] Absorbed water can directly cause two major problems: 1) It reduces the solubility of many organic compounds, leading to precipitation and inaccurate concentrations.[3] 2) It can act as a reactant, promoting the hydrolytic degradation of sensitive molecules like this compound.[8][9]

Q3: How many freeze-thaw cycles can my aliquots tolerate? A3: It is best practice to minimize freeze-thaw cycles. While some robust compounds show no significant degradation after 11 or more cycles, this is not a universal rule.[8][9] Each cycle introduces risks, including potential water condensation inside the vial upon thawing. Therefore, preparing small, single-use aliquots is the most rigorous and recommended approach to maintain compound integrity.[1]

Q4: What analytical method should I use to confirm the stability of my this compound solution? A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[10][11] This technique can separate the parent this compound from potential degradants, allowing you to quantify the amount of intact compound remaining over time. LC-MS can provide further information by helping to identify the mass of any degradation products formed.

Data Summary: General Compound Stability in DMSO

While specific stability data for this compound is not publicly available, the following table summarizes findings from large-scale studies on diverse compound libraries stored in DMSO. This provides an evidence-based rationale for storage recommendations.

Storage TemperatureSolvent ConditionDurationCompound IntegrityKey Takeaway
40°CAnhydrous DMSO15 weeksMost compounds were stable[9]Accelerated studies show many compounds are robust, but this is not universal.
Room TemperatureAmbient (uncontrolled humidity)6 months~83% of compounds remained[7]Significant risk of degradation over moderate timeframes.
Room TemperatureAmbient (uncontrolled humidity)1 year~52% of compounds remained[7]Unacceptable for long-term storage.
4°C90% DMSO / 10% Water2 years85% of compounds were stable[12]Refrigeration helps, but degradation still occurs, and water can be a factor.
-15°CAnhydrous DMSO11 Freeze-Thaw CyclesNo significant compound loss observed[8][9]Freeze-thaw cycles are less detrimental than poor solvent choice or high temperatures.

Experimental Workflow & Visualization

Protocol for Assessing Compound Stability in DMSO

This section provides a step-by-step methodology for researchers to validate the stability of this compound under their own laboratory conditions.

  • Preparation (Time 0):

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in high-purity, anhydrous DMSO.

    • Immediately aliquot the solution into multiple, small-volume, airtight vials (e.g., 20 µL per vial).

    • Take one aliquot for immediate analysis (T=0).

  • Storage:

    • Store the remaining aliquots under the desired test condition (e.g., room temperature, protected from light).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24h, 48h, 72h, 1 week), retrieve one aliquot for analysis.

    • Dilute the sample to a suitable concentration for analysis.

  • Quantification:

    • Analyze the sample using a validated, stability-indicating HPLC-UV method.

    • Calculate the peak area of the parent compound (this compound).

  • Data Interpretation:

    • Compare the peak area at each time point to the peak area at T=0. A decrease in the relative peak area indicates degradation.

Below is a diagram illustrating this experimental workflow.

Stability_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis & Storage cluster_timepoint Step 3: Time-Point Evaluation cluster_data Step 4: Data Interpretation prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Create Single-Use Aliquots prep->aliquot t0_analysis Analyze T=0 Aliquot (HPLC-UV) aliquot->t0_analysis Baseline storage Store Aliquots at Room Temperature aliquot->storage compare Compare Peak Areas: (Area at T=x) / (Area at T=0) t0_analysis->compare t_x_analysis Analyze Aliquots at 24h, 48h, 72h... (HPLC-UV) storage->t_x_analysis t_x_analysis->compare conclusion Determine % Compound Remaining & Assess Stability compare->conclusion

Caption: Workflow for conducting a stability study of a compound in DMSO.

References

common experimental artifacts with 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 7,8-Dichloroisoquinoline. While this specific isomer has limited publicly available data on experimental artifacts, this guide synthesizes field-proven insights and troubleshooting strategies based on the known chemistry of dichlorinated quinolines and general principles of small molecule handling in experimental settings. Our goal is to provide a proactive resource to anticipate and address common challenges, ensuring the integrity and reproducibility of your research.

Proactive Troubleshooting Guide

Solubility Challenges

Dichlorinated aromatic compounds like this compound are often characterized by poor aqueous solubility, a common source of experimental artifacts.[1] Precipitation of the compound can lead to inconsistent results and misinterpretation of biological data.

Common Manifestations:

  • Cloudiness or visible precipitate in stock solutions or assay media.

  • Low or variable compound activity in cell-based assays.

  • Clogging of liquid handling instrumentation.

Troubleshooting & Prevention:

  • Solvent Selection: Based on related dichloro-quinoline structures, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane are likely to be effective for creating high-concentration stock solutions.[2][3] It is crucial to use anhydrous, high-purity solvents to prevent compound degradation.

  • Stock Solution Preparation:

    • Always use high-quality, anhydrous DMSO for primary stock solutions.

    • Warm the solution gently (e.g., 37°C) to aid dissolution.

    • Vortex thoroughly and visually inspect for any undissolved particulate matter.

    • Prepare fresh dilutions in aqueous media for each experiment. Avoid storing the compound in aqueous solutions for extended periods.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference. A compound may initially dissolve at a high concentration (kinetic solubility) but precipitate over time as it reaches its lower thermodynamic solubility limit.

Protocol for Solubility Assessment:

SolventExpected SolubilityTemperature Dependence
WaterVery LowMinimal
PBS (pH 7.4)Very LowMinimal
DMSOHighIncreases with temperature
EthanolModerateIncreases with temperature
Stability and Storage

The stability of this compound is critical for obtaining consistent results over time. As with many chlorinated heterocyclic compounds, it may be susceptible to degradation.[1]

Potential Degradation Pathways:

  • Photodegradation: Exposure to light, especially UV, can potentially lead to decomposition.

  • Hydrolysis: While likely slow, hydrolysis can occur over long periods in aqueous solutions.

  • Reaction with Contaminants: Trace contaminants in solvents, such as phosgene in chloroform, can react with amine-containing structures, though this compound itself lacks an exocyclic amine.[4]

Recommended Storage Procedures:

  • Solid Compound: Store at 2-8°C, protected from light and moisture in a tightly sealed container.

  • Stock Solutions (in DMSO): Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Purity and Contaminants

The synthesis of substituted quinolines can result in isomeric impurities.[5] For example, the synthesis of 4,7-dichloroquinoline can be contaminated with 4,5-dichloroquinoline.[6] It is plausible that the synthesis of this compound could yield other dichloroisoquinoline isomers.

Impact of Impurities:

  • Confounding biological activity.

  • Inaccurate structure-activity relationship (SAR) data.

  • Erroneous analytical results.

Verification of Purity:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and identify potential impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and the position of the chlorine atoms.

  • Purity by HPLC (High-Performance Liquid Chromatography): To quantify the purity of the compound.

Off-Target Effects

Quinolines are a common scaffold in pharmacologically active molecules, and off-target effects are a known consideration.[7] It is crucial to differentiate between the intended biological activity and effects caused by interactions with other cellular targets.[8] Stringent genetic validation of a drug's mechanism of action is recommended to avoid misinterpretation.[7][8]

Strategies for Deconvolution of Off-Target Effects:

  • Use of Multiple Cell Lines: Test the compound in a panel of cell lines with varying genetic backgrounds.

  • Target Knockout/Knockdown Models: Utilize CRISPR-Cas9 or siRNA to eliminate the intended target and observe if the compound's effect persists.[8]

  • Secondary Pharmacology Screening: Screen the compound against a panel of known off-targets, such as kinases and GPCRs, to identify potential unintended interactions.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I added it to my cell culture media. What happened and how can I fix it?

A1: This is likely due to the low aqueous solubility of the compound. When the DMSO stock solution is diluted into the aqueous media, the concentration of this compound may have exceeded its solubility limit.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

  • Optimize the Dilution Method: When preparing your working solution, add the DMSO stock dropwise to the media while vortexing to facilitate rapid mixing and reduce localized high concentrations that can promote precipitation.

  • Use a Surfactant (with caution): In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic F-68) can help maintain solubility. However, this must be carefully controlled for, as the surfactant itself can have biological effects.

Q2: I'm observing toxicity in my vehicle control (DMSO) treated cells. What could be the cause?

A2: While DMSO is a widely used solvent, it can exhibit toxicity at higher concentrations.

Troubleshooting Steps:

  • Check the DMSO Concentration: Ensure the final concentration of DMSO in your assay is typically ≤ 0.5% (v/v). Higher concentrations can be toxic to many cell lines.

  • Assess DMSO Quality: Use high-purity, anhydrous DMSO. Older bottles of DMSO that have been opened multiple times can absorb water, which may affect compound solubility and stability.

  • Run a DMSO Dose-Response Curve: Determine the toxicity threshold of your specific cell line to DMSO alone.

Q3: How can I be sure that the biological effect I am seeing is due to this compound and not an artifact?

A3: This is a critical question in drug discovery and requires robust experimental design.

Key Validation Steps:

  • Confirm Compound Identity and Purity: As mentioned in the "Purity and Contaminants" section, verify the structure and purity of your compound batch using analytical methods like LC-MS and NMR.

  • Use Positive and Negative Controls: Include appropriate controls in your assays. A positive control should be a known active compound for your target, and a negative control could be an inactive structural analog of this compound, if available.

  • Perform Dose-Response Experiments: A specific biological effect should ideally show a clear dose-dependent relationship.

  • Employ Orthogonal Assays: Confirm your findings using a different experimental method that measures the same biological endpoint.

  • Address Off-Target Effects: Utilize the strategies outlined in the "Off-Target Effects" section, such as target knockdown experiments.

Experimental Workflow & Diagrams

Troubleshooting Workflow for Unexpected Results:

TroubleshootingWorkflow start Unexpected Result check_compound Verify Compound - Purity (HPLC) - Identity (MS, NMR) start->check_compound Is compound pure? check_solubility Assess Solubility - Visual Inspection - Concentration Limit check_compound->check_solubility Yes conclusion Identify Artifact Source & Refine Experiment check_compound->conclusion No check_protocol Review Protocol - Reagent Prep - Incubation Times check_solubility->check_protocol Yes check_solubility->conclusion No check_controls Analyze Controls - Positive Control OK? - Negative Control OK? check_protocol->check_controls Yes check_protocol->conclusion No evaluate_off_target Consider Off-Target - Target Knockdown - Orthogonal Assays check_controls->evaluate_off_target Yes check_controls->conclusion No evaluate_off_target->conclusion

Caption: General troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Synthesis of 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7,8-Dichloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific heterocyclic compound. The presence of two adjacent electron-withdrawing chlorine atoms on the benzene ring introduces significant challenges not typically encountered with simpler isoquinoline syntheses. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve a successful synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing the isoquinoline core, and which are applicable to this compound?

The most established methods for isoquinoline synthesis are the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction.[1][2]

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from an aromatic aldehyde and an aminoacetal.[3][4] It directly yields the aromatic isoquinoline core and is a strong candidate for this synthesis.

  • Bischler-Napieralski Reaction: This route uses a β-arylethylamide, which undergoes intramolecular cyclization with a dehydrating agent to form a 3,4-dihydroisoquinoline.[2][5] This intermediate must then be oxidized to furnish the final isoquinoline.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to produce a tetrahydroisoquinoline, which requires subsequent aromatization.[6][7]

For this compound, the Pomeranz-Fritsch and Bischler-Napieralski reactions are the most theoretically viable starting points. The Pictet-Spengler reaction is generally less suitable as it requires a more involved multi-step process to reach the fully aromatic product.

Q2: Why is the synthesis of this compound particularly challenging?

The primary difficulty lies in the electronic properties of the starting material, which would be a derivative of 2,3-dichlorobenzene. The two chlorine atoms are strongly electron-withdrawing and deactivating through their inductive effects. This deactivation poses a major hurdle for the key cyclization step in both the Pomeranz-Fritsch and Bischler-Napieralski reactions, as this step is an intramolecular electrophilic aromatic substitution.[5][8] The electron-poor benzene ring is a poor nucleophile, making it difficult for the ring to close. Consequently, these reactions often require harsh conditions, which can lead to low yields and the formation of side products.

Q3: Which synthetic route offers the best chance of success?

While both the Pomeranz-Fritsch and Bischler-Napieralski reactions are challenging for this substrate, the Pomeranz-Fritsch reaction may be more advantageous. It is a more direct route to the isoquinoline core and avoids the need for a final, potentially difficult, oxidation step.[1] However, success is highly dependent on forcing the cyclization to occur on the deactivated ring, which requires careful optimization of the acid catalyst and reaction conditions.

The Bischler-Napieralski reaction is also feasible but presents its own set of challenges. The cyclization requires potent dehydrating agents, and the electron-deficient nature of the ring may necessitate high temperatures, increasing the risk of side reactions like the retro-Ritter reaction.[9]

Comparative Overview of Synthetic Routes
FeaturePomeranz-Fritsch ReactionBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Materials 2,3-Dichlorobenzaldehyde + AminoacetalN-Acyl-2,3-dichlorophenethylamine2,3-Dichlorophenethylamine + Aldehyde
Key Intermediate Benzalaminoacetal[4]Nitrilium ion[2][9]Iminium ion[10][11]
Initial Product Isoquinoline3,4-DihydroisoquinolineTetrahydroisoquinoline
Pros for this Target Direct synthesis of the aromatic core.Well-established for isoquinoline synthesis.Milder conditions possible for initial cyclization.
Cons for this Target Cyclization is difficult on the deactivated ring.[1]Requires harsh conditions and subsequent oxidation.[5][8]Requires a two-step oxidation to reach the final product.
Typical Reagents H₂SO₄, PPA, TFAA[4]POCl₃, P₂O₅, Tf₂O[2]Protic or Lewis acids (HCl, BF₃·OEt₂)[7]
Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during your synthesis.

Route 1: Pomeranz-Fritsch Approach

G cluster_workflow Pomeranz-Fritsch Troubleshooting Workflow start Start: Low or No Yield in Cyclization Step q1 Is the benzalaminoacetal intermediate forming correctly? start->q1 check_tlc Check reaction by TLC/LC-MS. Confirm presence of intermediate. q1->check_tlc no_inter No intermediate detected. Problem is in the condensation step. check_tlc->no_inter No yes_inter Intermediate is present. Problem is in the cyclization step. check_tlc->yes_inter Yes q2 What acid catalyst and conditions are you using? yes_inter->q2 h2so4 Concentrated H₂SO₄ q2->h2so4 ppa Polyphosphoric Acid (PPA) q2->ppa other_acid Other Lewis/Brønsted Acids q2->other_acid sol_h2so4 Increase temperature (e.g., up to 160°C). Increase reaction time. Consider adding P₂O₅ as a co-reagent. h2so4->sol_h2so4 sol_ppa Ensure PPA is fresh and viscous. Increase temperature and reaction time. ppa->sol_ppa sol_other Try stronger superacids or triflic anhydride (Tf₂O). Use microwave irradiation to enhance reaction rate. other_acid->sol_other end Successful Cyclization sol_h2so4->end sol_ppa->end sol_other->end

Pomeranz-Fritsch Troubleshooting Workflow

Q: My cyclization step is failing or giving very low yields. What is the cause and how can I fix it?

A: This is the most anticipated challenge. The electron-deficient 2,3-dichlorophenyl ring is a poor nucleophile, making the electrophilic attack required for ring closure energetically unfavorable.

  • Causality: The two chlorine atoms withdraw electron density from the ring, increasing the activation energy for the cyclization step. Standard conditions used for electron-rich or neutral aromatic rings are often insufficient.

  • Solutions:

    • Increase Acid Strength and Temperature: The original Pomeranz-Fritsch reaction often uses concentrated sulfuric acid.[4] For a deactivated substrate, you may need to increase the temperature significantly (e.g., 120-160°C). Alternatively, stronger acid systems like polyphosphoric acid (PPA) at high temperatures or superacids may be required to force the reaction.

    • Use a Co-reagent: Adding phosphorus pentoxide (P₂O₅) to the sulfuric acid or PPA can act as a powerful dehydrating agent and promoter, sometimes facilitating cyclization where the acid alone fails.[5]

    • Microwave Irradiation: Microwave-assisted organic synthesis can dramatically accelerate reactions by reaching high temperatures quickly and efficiently. This can sometimes overcome the high activation energy barrier for deactivated systems.

Q: I'm observing a dark, tar-like substance with multiple unidentifiable spots on my TLC plate. What's happening?

A: This indicates product or starting material decomposition, a common outcome when forcing reactions with harsh acidic conditions and high temperatures.

  • Causality: The combination of strong acid and high heat can lead to polymerization, sulfonation (if using H₂SO₄), or other degradation pathways of the sensitive acetal and aldehyde functional groups.

  • Solutions:

    • Optimize Reaction Time and Temperature: Systematically screen different temperatures and reaction times. It's possible a narrow window exists where cyclization occurs before significant degradation. Monitor the reaction closely using TLC or LC-MS.

    • Alternative Acid Catalysts: Consider using trifluoroacetic anhydride (TFAA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which can sometimes promote cyclization under less pyrolytic conditions than concentrated sulfuric acid.[2]

Route 2: Bischler-Napieralski Approach

G cluster_workflow Bischler-Napieralski Reaction Mechanism amide N-Acyl-β-arylethylamide intermediate Nitrilium Ion Intermediate amide->intermediate + Reagent reagent Dehydrating Agent (e.g., POCl₃) cyclization Intramolecular Electrophilic Substitution intermediate->cyclization side_reaction Retro-Ritter Reaction intermediate->side_reaction product 3,4-Dihydroisoquinoline cyclization->product oxidation Oxidation (e.g., Pd/C, MnO₂) product->oxidation final_product Isoquinoline oxidation->final_product styrene Styrene Derivative side_reaction->styrene

Bischler-Napieralski Reaction Pathway

Q: The cyclization to form the dihydroisoquinoline is not working, even with POCl₃. What are my options?

A: Similar to the Pomeranz-Fritsch reaction, this failure is due to the deactivated aromatic ring. Standard dehydrating agents like phosphorus oxychloride (POCl₃) may not be sufficient.

  • Causality: The electrophilicity of the intermediate nitrilium ion is not high enough to overcome the deactivation of the dichlorinated ring.

  • Solutions:

    • Stronger Reagents: For substrates lacking electron-donating groups, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[2][5] This combination generates pyrophosphates, which are better leaving groups and promote the formation of a more reactive electrophile.[9]

    • High-Boiling Solvents: Switching from common solvents like toluene to higher-boiling solvents like xylene or decalin allows for higher reaction temperatures, which can provide the necessary energy to overcome the activation barrier.

    • Alternative Acyl Groups: The nature of the acyl group on the starting amide can influence the reaction. An electron-withdrawing acyl group can sometimes make the intermediate more electrophilic, but this is a parameter that requires empirical testing.

Q: My main product is a styrene derivative, not the cyclized product. How do I prevent this?

A: You are observing the retro-Ritter reaction, a common side reaction in Bischler-Napieralski syntheses.[9]

  • Causality: The nitrilium ion intermediate, instead of being attacked by the aromatic ring, can fragment, eliminating a nitrile and forming a stable carbocation that then loses a proton to form a styrene derivative. This pathway is often favored at high temperatures or with substrates that can form stable carbocations.

  • Solutions:

    • Use Nitrile as a Solvent: A key strategy to suppress this side reaction is to use a nitrile (e.g., acetonitrile) as the solvent. According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.[5][9]

    • Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the elimination that leads to the retro-Ritter pathway.[9]

Experimental Protocols
Protocol 1: Synthesis of this compound via Pomeranz-Fritsch Reaction

Disclaimer: This is a representative protocol adapted for a challenging substrate and should be optimized. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Formation of the Benzalaminoacetal Intermediate

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,3-dichlorobenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and toluene (approx. 0.5 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 2-4 hours).

  • Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzalaminoacetal is often a viscous oil and can be used in the next step without further purification. Confirm its formation via ¹H NMR if necessary.

Step 2: Acid-Catalyzed Cyclization

  • Caution: This step involves highly corrosive acid at high temperatures.

  • In a clean, dry round-bottom flask, place freshly prepared polyphosphoric acid (PPA) (10-20 times the weight of the acetal).

  • Heat the PPA to approximately 80-90°C with vigorous mechanical stirring.

  • Slowly add the crude benzalaminoacetal from Step 1 to the hot PPA.

  • Increase the temperature of the reaction mixture to 140-160°C and stir for 4-8 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, neutralizing with NaOH, extracting with dichloromethane (DCM), and analyzing by TLC or GC-MS.

  • Once the reaction is complete (or has stalled), cool the mixture to below 100°C and carefully pour it onto a large amount of crushed ice with stirring.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH or solid K₂CO₃) while cooling in an ice bath. The product is often basic, so ensure the final pH is >10.

  • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product will likely be a dark oil or solid. Purification is best achieved via column chromatography on silica gel, using a gradient of hexanes and ethyl acetate, possibly with a small amount of triethylamine (1%) to prevent tailing.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be performed on the purified solid.

References

Technical Support Center: Prevention of 7,8-Dichloroisoquinoline Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 7,8-Dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As a chlorinated heterocyclic compound, this compound requires careful handling to ensure its stability and the integrity of your experimental results. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established principles for related chemical structures.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound in solution. The advice provided is based on the known behavior of analogous compounds, such as other chlorinated quinolines and isoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of chlorinated heterocyclic compounds like this compound are exposure to light (photodegradation), elevated temperatures, extreme pH conditions (both acidic and basic), and the presence of oxidizing agents.[1][2] The chlorine substituents on the isoquinoline ring can influence its electronic properties and susceptibility to nucleophilic attack or radical reactions, which are often initiated by these environmental factors.

Q2: I've observed a color change in my this compound solution. What does this indicate?

A2: A color change, often to a yellow or brownish hue, is a common indicator of chemical degradation.[1] This can be due to the formation of degradation products, which may be chromophoric. It is crucial to investigate the cause and assess the purity of your solution using analytical techniques like HPLC or LC-MS before proceeding with your experiments.

Q3: Can the choice of solvent impact the stability of this compound?

A3: Absolutely. The solvent can play a significant role in both the solubility and stability of the compound. Protic solvents, especially under non-neutral pH, can participate in solvolysis reactions. It is advisable to use aprotic, anhydrous solvents whenever possible. For aqueous solutions, careful pH control is essential.[3]

Q4: How can I monitor the degradation of my this compound solution?

A4: The most effective way to monitor for degradation is by using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the appearance of new peaks corresponding to degradation products.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradants.[5] Regular analysis of your stock and working solutions is recommended to ensure their integrity over time.

Troubleshooting Common Issues
Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation in solution - Poor solubility in the chosen solvent.- Degradation leading to insoluble products.- Temperature fluctuations affecting solubility.- Re-evaluate solvent choice; consider a co-solvent system.- Analyze the precipitate to determine if it is the parent compound or a degradant.- Store solutions at a constant, controlled temperature.
Inconsistent experimental results - Degradation of the stock or working solution.- Inaccurate concentration due to solvent evaporation.- Prepare fresh solutions from solid material.- Verify the concentration of the solution using a validated analytical method.- Use tightly sealed vials to minimize evaporation.
Appearance of new peaks in HPLC chromatogram - Chemical degradation of this compound.- Conduct a forced degradation study to identify potential degradation products and pathways.[2][6]- Re-evaluate storage and handling procedures to mitigate degradation.

Understanding Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on related chloro-substituted quinolines, such as chloroquine.[7][8] The primary degradation mechanisms are likely to be oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: The isoquinoline ring system can be susceptible to oxidation, particularly in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. This can lead to the formation of N-oxides or hydroxylated derivatives.[7]

  • Hydrolysis: Although the chlorine atoms on the benzene ring are generally stable, under harsh pH and temperature conditions, nucleophilic substitution by water or hydroxide ions could lead to the formation of hydroxylated or other substituted isoquinolines.[8][9]

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to UV light.[10] Photodegradation can involve complex radical reactions leading to dechlorination, ring cleavage, or polymerization.

Diagram of Potential Degradation Pathways

G A This compound B Oxidative Degradation (e.g., N-oxides, hydroxylated products) A->B O2, light, metal ions C Hydrolytic Degradation (e.g., 7-chloro-8-hydroxyisoquinoline) A->C H2O, extreme pH, heat D Photodegradation (e.g., Dechlorinated products, polymers) A->D UV light

Caption: Potential degradation pathways for this compound.

Protocols for Preventing Degradation

Adherence to proper storage and handling protocols is paramount for maintaining the stability of this compound solutions.

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection:

    • For long-term storage, prioritize the use of high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[11]

    • If an aqueous buffer is required for experimental purposes, prepare stock solutions in a non-aqueous solvent and dilute into the aqueous buffer immediately before use.

  • Preparation Procedure:

    • Weigh the solid this compound in a controlled environment to minimize exposure to atmospheric moisture.

    • Dissolve the compound in the chosen anhydrous solvent to the desired concentration. Sonication may be used to aid dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Storage Conditions:

    • Aliquot the stock solution into smaller volumes in amber glass vials with PTFE-lined caps to minimize headspace and repeated freeze-thaw cycles.

    • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.[12]

    • Store the vials at -20°C or lower for long-term storage. Protect from light at all times.

Protocol 2: Handling of Working Solutions
  • Preparation:

    • Prepare working solutions by diluting the stock solution immediately before an experiment.

    • If using aqueous buffers, ensure the pH is maintained within a neutral range (pH 6-8), unless the experimental design requires otherwise. Be aware that stability is likely reduced at acidic or basic pH.[3][13]

  • Handling:

    • Keep working solutions on ice and protected from light during the experiment.

    • Avoid prolonged exposure to ambient temperature and light.

    • Do not store diluted aqueous solutions for extended periods. It is best practice to prepare them fresh for each experiment.

Workflow for Stable Solution Preparation and Handling

G cluster_prep Stock Solution Preparation cluster_handling Working Solution Handling weigh Weigh Solid dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot purge Purge with Inert Gas aliquot->purge store Store at ≤ -20°C, Protected from Light purge->store dilute Dilute Stock Immediately Before Use store->dilute Thaw one aliquot use Use in Experiment (Keep on ice, protected from light) dilute->use discard Discard After Use use->discard

Caption: Recommended workflow for solution preparation and handling.

Analytical Method for Stability Assessment

A validated stability-indicating analytical method is crucial for confirming the integrity of this compound solutions. A reverse-phase HPLC-UV method is generally suitable for this purpose.

Protocol 3: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase. A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 220-350 nm); a wavelength around 225 nm is often suitable for quinoline derivatives.[14]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Analysis:

  • Monitor the peak area of this compound over time. A decrease in peak area suggests degradation.

  • Observe the appearance of new peaks, which indicate the formation of degradation products.

  • For quantitative analysis, create a calibration curve using standards of known concentration.[4]

References

Technical Support Center: Addressing Cytotoxicity of 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7,8-Dichloroisoquinoline and similar small molecules in cell-based assays. As Senior Application Scientists, we understand that unexpected cytotoxicity can be a significant roadblock in your research. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when working with potentially cytotoxic compounds.

Q1: My cells are showing widespread death after treatment with this compound, even at concentrations where I expect to see a specific biological effect. What is the first thing I should check?

A1: This is a classic case of the therapeutic window being narrower than anticipated. The very first step is to systematically determine the cytotoxic profile of the compound in your specific cell line. Do not rely on concentrations reported in other studies, as sensitivity can vary dramatically between cell types.

Your immediate actions should be:

  • Confirm Vehicle Tolerance: Run a control with only the vehicle (e.g., DMSO) at the highest concentration used in your experiment. Significant cell death here points to the solvent, not the compound, as the culprit.[1] It's crucial to keep the final DMSO concentration consistent across all wells and ideally below 0.5%.[1]

  • Perform a Broad Dose-Response Assay: Test a wide range of this compound concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify the concentration at which toxicity begins.[2][3] This initial screen will establish the upper and lower bounds for your subsequent, more focused experiments.

Q2: How do I systematically determine a non-toxic working concentration for this compound?

A2: To find the optimal concentration, you must perform a quantitative cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) or the half-maximal toxic concentration (TC50). Assays like MTT, MTS, or XTT, which measure metabolic activity, are common starting points.[4][5]

The goal is to generate a dose-response curve where you can clearly identify three zones:

  • No Effect Zone: Concentrations with no discernible impact on cell viability compared to the vehicle control.

  • Therapeutic Window: The range of concentrations that elicits the desired biological effect with minimal cytotoxicity.

  • Toxic Zone: Concentrations that lead to significant cell death.

Your ideal working concentration will lie in the "Therapeutic Window." For mechanism-of-action studies, you may need to work at or near the IC50, but for other assays, you should aim for concentrations well below this value.

Q3: I've confirmed the compound is the source of toxicity. How can I determine if the cells are dying from apoptosis or necrosis?

A3: Distinguishing between these two modes of cell death is critical, as it provides insight into the compound's mechanism of action.[6]

  • Apoptosis is a programmed, controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of specific enzymes called caspases.[6][7]

  • Necrosis is an uncontrolled form of cell death, often resulting from acute injury, which involves cell swelling and lysis (rupture of the cell membrane).[6][7]

A standard method to differentiate them is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Early Apoptotic Cells: Annexin V positive, PI negative.

  • Late Apoptotic/Secondary Necrotic Cells: Annexin V positive, PI positive.[8]

  • Necrotic Cells: Annexin V negative, PI positive.

  • Live Cells: Annexin V negative, PI negative.

Given that many quinoline derivatives are known to induce apoptosis through caspase activation, this is a likely pathway for this compound as well.[9][10][11][12]

Advanced Troubleshooting Guides

Problem: High Cytotoxicity Observed Even at Low Concentrations

If you're observing significant cell death at nanomolar or low micromolar concentrations, preventing you from studying other biological effects, consider the following strategies.

Causality and Strategy

The underlying issue could be extreme sensitivity of the cell line, rapid compound uptake leading to off-target effects, or compound instability that generates toxic byproducts. The goal is to reduce the total cellular stress while still allowing for the compound's primary mechanism of action.

  • Optimize Exposure Time: A shorter exposure may be sufficient to trigger the desired signaling cascade without causing overwhelming cytotoxicity.[2] Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) at a fixed concentration to find the minimum time required for your biological endpoint.

  • Transient Exposure and Recovery: Treat cells for a short period (e.g., 2-4 hours), then wash the compound out and replace it with fresh media. Allow the cells to recover for 24-48 hours before analysis. This "pulse-chase" approach can be effective for compounds that trigger irreversible downstream events.

  • Serum Concentration Adjustment: Serum contains proteins that can bind to small molecules, reducing their effective concentration. Conversely, some sensitive or primary cells may be more susceptible to toxicity in low-serum conditions.[13] Experiment with altering the serum percentage (e.g., reducing from 10% to 5% or 2%) to see if it modulates the cytotoxic response.

Problem: Distinguishing Primary Necrosis from Secondary Necrosis

You've run an Annexin V/PI assay and see a large double-positive population (Annexin V+/PI+). How do you know if this is from primary necrosis or from apoptotic cells that have progressed to a later stage (secondary necrosis)?[14]

Causality and Strategy

This distinction is important because it clarifies the initial death signal. Primary necrosis suggests a mechanism involving direct membrane damage, while secondary necrosis confirms an initial apoptotic trigger.[14]

  • Time-Course Analysis: The "golden approach" is to perform a time-lapse microscopy study or analyze samples at multiple early time points (e.g., 2, 4, 6, 8 hours) via flow cytometry.[8]

    • Apoptotic Profile: You will see a population of Annexin V+/PI- cells appear first, which then transitions to Annexin V+/PI+ over time.

    • Necrotic Profile: You will see a simultaneous increase in PI-positive cells, many of which may be Annexin V negative or become double-positive very rapidly.[8]

  • Caspase Inhibition: Pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding this compound.

    • If the inhibitor prevents cell death, it strongly indicates the primary mechanism is caspase-dependent apoptosis, and the double-positive population is due to secondary necrosis.

    • If the inhibitor has no effect on cell death, it suggests a primary necrotic or caspase-independent death pathway.[8]

  • Marker Release Assays: Measure the release of intracellular proteins. Lactate dehydrogenase (LDH) is released upon loss of membrane integrity.[15][16] In apoptosis, LDH release is a late event, coinciding with secondary necrosis.[17] In primary necrosis, LDH release is an early event. Comparing the kinetics of LDH release to caspase activation can provide a clear distinction.

Data Presentation & Key Assay Comparison

To aid in experimental design, the following table summarizes the principles and considerations for common cytotoxicity and cell death assays.

Assay NamePrincipleMeasuresProsCons
MTT / MTS / XTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4]Metabolic Activity / ViabilityHigh-throughput, cost-effective, well-established.[18]Can be affected by changes in metabolic state without cell death; insoluble formazan (MTT) requires a solubilization step.[5]
LDH Release Measures lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[15]Cytotoxicity / Membrane IntegrityDirect measure of cell death; non-destructive to remaining cells (uses supernatant).Does not distinguish between apoptosis and necrosis; LDH in serum can cause high background.[19]
Annexin V / PI Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes; PI is a nuclear stain that enters cells with compromised membranes.[20]Apoptosis vs. NecrosisDistinguishes between early/late apoptosis and necrosis; provides quantitative single-cell data via flow cytometry.Requires flow cytometer; timing is critical to capture early events.[14]
Caspase-3/7 Activity Measures the activity of executioner caspases 3 and 7, which are activated during apoptosis, using a fluorogenic substrate.[21]Apoptosis ExecutionSpecific marker for apoptosis; can be measured in real-time or as an endpoint.[22]Will not detect caspase-independent cell death or necrosis.[17]

Visualized Workflows and Pathways

Troubleshooting Workflow for Unexpected Cytotoxicity

This diagram outlines a logical progression for diagnosing and addressing cytotoxicity issues.

Cytotoxicity_Troubleshooting start Unexpected Cell Death Observed check_vehicle Run Vehicle Control (e.g., max % DMSO) start->check_vehicle is_vehicle_toxic Is Vehicle Control Toxic? check_vehicle->is_vehicle_toxic lower_vehicle Lower Vehicle %; Determine Max Tolerated Conc. is_vehicle_toxic->lower_vehicle Yes dose_response Perform Broad Dose-Response (e.g., 1 nM to 100 µM) is_vehicle_toxic->dose_response No lower_vehicle->dose_response determine_ic50 Determine IC50/TC50 dose_response->determine_ic50 is_ic50_low Is IC50 Too Low for Functional Assays? determine_ic50->is_ic50_low mechanism_study Characterize Death Mechanism: Apoptosis vs. Necrosis Assays (Annexin V/PI, Caspase) determine_ic50->mechanism_study Parallel Path optimize_exposure Optimize Exposure: 1. Reduce Time (Time-Course) 2. Pulse-Chase Treatment is_ic50_low->optimize_exposure Yes proceed Proceed with Optimized Concentration & Time is_ic50_low->proceed No optimize_exposure->proceed Apoptosis_Pathways cluster_extrinsic cluster_intrinsic compound This compound (or other Quinoline Derivative) death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor May activate mitochondria Mitochondria compound->mitochondria May induce stress extrinsic_path Extrinsic Pathway caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 intrinsic_path Intrinsic Pathway cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting Guide: Overcoming Common Purification Hurdles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7,8-Dichloroisoquinoline. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience with challenging heterocyclic purifications. This resource is designed to provide you with practical, in-depth solutions to common issues encountered in the lab.

This section addresses specific problems you may face during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Question 1: My recrystallization of this compound resulted in very low recovery. What went wrong and how can I improve the yield?

Answer: Low recovery in recrystallization is a frequent issue, typically stemming from suboptimal solvent selection or procedural execution. The goal is to dissolve your compound in a minimal amount of hot solvent and have it crystallize upon cooling.[1]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, it will remain in the mother liquor, drastically reducing your yield.

    • Solution: Perform a solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities. For halo-isoquinolines, which are typically non-polar, good starting points are hexanes, ethanol, or solvent pairs.[2][3]

  • Using Excessive Solvent: Adding too much solvent, even the correct one, will keep your product dissolved even after cooling. The objective is to create a saturated solution at the solvent's boiling point.[4]

    • Solution: Add the hot solvent portion-wise to your crude solid, swirling and heating until the solid just dissolves.[4] This ensures you are using the minimum volume required.

  • Premature Crystallization: If crystallization occurs too early (e.g., during a hot filtration step to remove insoluble impurities), you will lose product.

    • Solution: Use a pre-warmed funnel and flask for hot filtration and add a slight excess of hot solvent (~5-10%) before filtering to ensure the compound remains in solution.[4]

  • Cooling Too Rapidly: Crash cooling a solution can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath to maximize the formation of pure, large crystals.[1][4]

Data Presentation: Recommended Solvents for Screening

Solvent SystemPolarityRationale & Comments
EthanolPolar ProticOften a good starting point for nitrogen heterocycles.[3]
Hexane / Ethyl AcetateNon-polar / Polar AproticA common mixture for compounds with intermediate polarity. The ratio can be tuned.[3]
Dichloromethane / HexanePolar Aprotic / Non-polarSuitable for non-polar compounds; DCM solubilizes while hexane acts as the anti-solvent.[2]
TolueneNon-polarCan be effective for aromatic compounds, but its high boiling point may cause some compounds to oil out.

Question 2: During my attempt to recrystallize this compound, the compound "oiled out" instead of forming crystals. How do I resolve this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an insoluble liquid phase. This is common when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present, depressing the melting point.

Probable Causes & Solutions:

  • High Impurity Level: Impurities can significantly lower the melting point of your crude product.

    • Solution: First, attempt a preliminary purification using a different method. A quick filtration through a silica plug can remove baseline impurities.[2] This is less labor-intensive than a full column and can sufficiently clean the material for successful recrystallization.

  • Solvent Boiling Point Exceeds Compound Melting Point: If the solvent boils at a temperature higher than your compound's melting point, it will melt before dissolving.

    • Solution: Choose a solvent with a lower boiling point. For example, if you used toluene (BP: ~111°C) and the product oiled out, try a solvent like ethyl acetate (BP: ~77°C).

  • Poor Solubility: The compound may have very low solubility in the chosen solvent, even when hot.

    • Solution: Employ a mixed solvent system (solvent pair). Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM or THF).[2] Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[3] Then, allow it to cool slowly.

Visualization: Troubleshooting Oiling Out

G start Crude Product Oils Out During Recrystallization cause1 Probable Cause: High Impurity Level? start->cause1 solution1 Solution: Perform pre-purification (e.g., Silica Plug Filtration) cause1->solution1 Yes cause2 Probable Cause: Solvent BP > Compound MP? cause1->cause2 No end_node Attempt Recrystallization Again solution1->end_node solution2 Solution: Choose a lower boiling point solvent cause2->solution2 Yes cause3 Probable Cause: Poor Solubility? cause2->cause3 No solution2->end_node solution3 Solution: Use a mixed solvent system (Good/Poor Solvent Pair) cause3->solution3 solution3->end_node

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

Question 3: I am struggling to separate this compound from a closely related impurity using column chromatography. The spots are too close on the TLC plate.

Answer: Achieving good separation between compounds with similar polarities is a classic chromatographic challenge. Success lies in systematically optimizing your stationary and mobile phases.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity for your compounds. An Rf of 0.5 in 30% Ethyl Acetate/Hexane suggests the compound is not extremely non-polar.[2]

    • Solution 1 (Adjust Polarity): Finely tune the ratio of your solvents. Try small, incremental changes (e.g., from 10% EtOAc/Hexane to 12%, then 15%).

    • Solution 2 (Change Solvents): Swap one of the solvents to alter the selectivity. For instance, replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME). A common alternative system for nitrogen heterocycles is DCM/Methanol with a trace amount of ammonia to prevent peak tailing.[2]

  • Column Overloading: Using too much crude material for the column size will result in broad, overlapping bands.

    • Solution: A general rule is to load 1-5% of the silica gel's weight (e.g., 1-5 g of crude on 100 g of silica). If solubility is an issue, consider dry loading.[2] To do this, dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of your packed column.

  • Stationary Phase Choice: Standard silica gel may not be the best choice for all separations.

    • Solution: Consider using a different stationary phase. Alumina (basic or neutral) can be effective for basic compounds like isoquinolines. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water) offers a completely different separation mechanism and is a powerful orthogonal technique.[5][6][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling, analysis, and purification of this compound.

Q1: What are the primary purification strategies for a compound like this compound?

A1: The three primary methods are:

  • Recrystallization: A technique for purifying solids based on differences in solubility.[1][8] It is often highly effective for removing small amounts of impurities to achieve high purity.

  • Column Chromatography: A versatile method that separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[7][9] This is excellent for separating mixtures with multiple components.

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the isoquinoline nitrogen. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which is then extracted back into an organic solvent.[10][11]

Visualization: General Purification Workflow

G cluster_0 Purification Cycle crude Crude this compound analysis1 Assess Purity (TLC, HPLC, etc.) crude->analysis1 select_method Select Purification Method analysis1->select_method Purity < Target pure_product Pure Product (>98%) analysis1->pure_product Purity > Target column Column Chromatography select_method->column recrystal Recrystallization select_method->recrystal extraction Acid-Base Extraction select_method->extraction analysis2 Assess Purity of Fractions/ Crystals column->analysis2 recrystal->analysis2 extraction->analysis2 analysis2->select_method Purity < Target (Consider Orthogonal Method) analysis2->pure_product Purity > Target

Caption: A workflow for selecting and applying purification methods.

Q2: How can I reliably assess the purity of my final this compound product?

A2: A multi-faceted approach is best for confirming purity. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[12] For a definitive purity value without a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard.[13]

Data Presentation: Comparison of Purity Assessment Methods

MethodPrinciplePrimary Use Case & StrengthsLimitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[14]Excellent for quantitative purity determination (% area) and detecting non-volatile impurities.[12]Requires a chromophore for UV detection; peak area percentage is not always equal to weight percentage.
GC-MS Separation based on volatility and partitioning with a gaseous mobile phase, coupled with mass spectrometry detection.[12]Ideal for identifying volatile impurities, residual solvents, and confirming molecular weight.Compound must be volatile and thermally stable.
qNMR Integration of NMR signals relative to a certified internal standard of known concentration.[13][15]Provides a highly accurate, direct measure of purity (% weight) without needing a specific standard of the analyte itself.[13]Requires a high-field NMR; selection of a suitable internal standard is critical.

Q3: What are the correct storage and handling procedures for this compound?

A3: Proper storage and handling are critical for maintaining the compound's integrity and ensuring lab safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17] Keep it away from incompatible materials such as strong oxidizing agents.[18]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][19] Avoid creating and inhaling dust.[20] After handling, wash hands and any exposed skin thoroughly.[16]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid. Heat the test tube; a good solvent will dissolve the solid completely. Allow to cool; copious crystals should form.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and bring the mixture to a boil (using a hot plate) with swirling until the solid is fully dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[4] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a second pre-warmed Erlenmeyer flask.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][4] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum oven.

References

Validation & Comparative

A Senior Application Scientist's Guide to Isoquinoline-Based Inhibitors: A Comparative Analysis of 7,8-Dichloroisoquinoline and Key Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its structural rigidity and ability to form key hydrogen bonds allow it to mimic the adenine region of ATP, making it an ideal framework for developing enzyme inhibitors, particularly for protein kinases.[4] This versatility has established isoquinolines as a "privileged structure," leading to the development of numerous therapeutic agents.[5][6]

Historically, the work of Hiroyoshi Hidaka and colleagues in 1984 marked a turning point, demonstrating that synthetic isoquinoline sulfonamides could potently inhibit protein kinases, thus establishing the "druggability" of the ATP binding site.[4][7] This pioneering research paved the way for the first clinically approved protein kinase inhibitor, Fasudil, an isoquinoline derivative used to treat cerebral vasospasm.[4][8] This guide provides an in-depth comparison of a specific isoquinoline derivative, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, with other prominent isoquinoline-based inhibitors that target different enzyme classes, offering a nuanced perspective for researchers and drug development professionals.

Featured Compound: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139)

While the broader isoquinoline class is famous for kinase inhibition, our featured compound, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (also known as SKF-64139), carves a different path. It is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the catecholamine biosynthesis pathway responsible for converting norepinephrine to epinephrine.

SKF-64139 is a reversible inhibitor of PNMT with a reported Ki (inhibitor constant) of 0.3 µM .[9] Its mechanism diverges significantly from the ATP-competitive kinase inhibitors. Instead of targeting the ATP-binding pocket of a kinase, it interacts with the active site of PNMT. Research involving this compound has shown that it can decrease blood pressure and alter hypothalamic catecholamine levels in rat models, making it a valuable tool for studying psychiatric and neurological disorders like Alzheimer's and Parkinson's disease.[9] The dichloro-substitution at the 7 and 8 positions of the tetrahydroisoquinoline core is critical for its specific and potent interaction with PNMT.

Comparative Analysis: 7,8-Dichloroisoquinoline vs. Isoquinoline Kinase Inhibitors

To understand the functional diversity of the isoquinoline scaffold, we compare SKF-64139 with two distinct classes of isoquinoline-based kinase inhibitors. The fundamental difference lies in their molecular targets and, consequently, their cellular effects.

Feature7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139)Fasudil (ROCK Inhibitor)Pyrazolo[3,4-g]isoquinolines
Core Structure TetrahydroisoquinolineIsoquinoline SulfonamidePyrazolo[3,4-g]isoquinoline
Primary Target(s) Phenylethanolamine N-methyltransferase (PNMT)[9][10]Rho-associated coiled-coil containing protein kinases (ROCK1/ROCK2)[5][8]Haspin, CLK1, DYRK1A, CDK9[11][12]
Mechanism of Action Reversible enzyme inhibitionATP-competitive kinase inhibition[4][5]ATP-competitive kinase inhibition
Potency Ki: 0.3 µM (for PNMT)[9]ROCK1 Ki: 0.33 µMROCK2 IC50: 0.158 µM[8]Haspin IC50: 57 nM - 66 nM (for lead compounds)[11]
Key Selectivity Selective for PNMT over other enzymes in the catecholamine pathway.Selective for ROCK over other kinases like PKA and PKC.[8]Selectivity varies within the series, with some compounds showing preference for Haspin over other kinases like DYRK1A.[11]
Research/Therapeutic Area Neurological disorders, hypertension research.[9]Cerebral vasospasm, cardiovascular disease, glaucoma.[3][8]Cancer therapy (targeting mitotic kinases).[11]
Causality Behind Target Specificity

The versatility of the isoquinoline scaffold is evident in this comparison.

  • For SKF-64139 , the saturated tetrahydroisoquinoline core and specific chloro substitutions create a three-dimensional shape that fits precisely into the active site of PNMT.

  • For Fasudil , the aromatic isoquinoline ring mimics the adenine of ATP, while the attached sulfonamide group interacts with the ribose-binding region of the kinase, conferring selectivity for ROCK kinases.[4]

  • For Pyrazolo[3,4-g]isoquinolines , the addition of a fused pyrazole ring modifies the electronics and shape of the core structure, allowing it to target a different set of kinases involved in cell cycle regulation, such as Haspin.[11]

This demonstrates a core principle in medicinal chemistry: subtle modifications to a privileged scaffold can dramatically shift biological targets and therapeutic applications.

Visualizing the Molecular Interactions and Pathways

ROCK Signaling Pathway Inhibition by Fasudil

Fasudil exerts its effects by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. This pathway is crucial in regulating cellular functions like smooth muscle contraction, cell migration, and proliferation.

ROCK_Pathway cluster_membrane Cell Membrane GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits pMLC p-MLC ROCK->pMLC Phosphorylates Fasudil Fasudil Fasudil->ROCK Inhibits MLC MLC MLCP->MLC Dephosphorylates Contraction Actomyosin Contraction pMLC->Contraction

Caption: The ROCK signaling pathway, a target for the isoquinoline inhibitor Fasudil.

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, protocols for evaluating inhibitors must be robust and self-validating. Below are standard methodologies for characterizing the potency and cellular effects of isoquinoline inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol determines the concentration at which an inhibitor reduces kinase activity by 50% (IC50). The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.

A. Materials:

  • Kinase of interest (e.g., ROCK2, Haspin)

  • Kinase-specific peptide substrate

  • ATP solution

  • Isoquinoline inhibitor stock solution (e.g., in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the isoquinoline inhibitor in DMSO. A typical starting range is 10 mM down to 1 nM. Then, dilute these concentrations into the assay buffer. Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • To each well of the 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO control.

    • Add 5 µL of a 2X kinase/substrate mix prepared in assay buffer.

    • To initiate the reaction, add 2.5 µL of a 4X ATP solution (concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then convert the ATP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Controls: A "no enzyme" control should be included to determine background signal.

    • Calculation: Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start: Prepare Reagents step1 Create serial dilution of inhibitor in DMSO start->step1 step2 Add inhibitor/DMSO to 384-well plate step1->step2 step3 Add Kinase/Substrate Mix step2->step3 step4 Initiate reaction with ATP Incubate for 60 min step3->step4 step5 Stop reaction: Add ADP-Glo™ Reagent Incubate for 40 min step4->step5 step6 Develop signal: Add Kinase Detection Reagent Incubate for 30 min step5->step6 step7 Measure Luminescence (Plate Reader) step6->step7 step8 Analyze Data: Normalize & Plot Calculate IC50 step7->step8 end_node End: Determine IC50 step8->end_node

Caption: A streamlined workflow for determining inhibitor IC50 using a luminescence-based kinase assay.

Conclusion and Future Perspectives

The comparative analysis between 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and kinase inhibitors like Fasudil and the pyrazolo[3,4-g]isoquinoline series powerfully illustrates the chemical plasticity of the isoquinoline scaffold. While sharing a common structural heritage, their divergent functionalizations lead them to address entirely different biological targets—from neurotransmitter synthesis with PNMT to cell signaling cascades with ROCK and Haspin kinases.

For the researcher, this underscores the importance of understanding the precise structure-activity relationships that govern inhibitor specificity. The choice of an isoquinoline-based tool compound must be guided by its specific target profile, not just its class name. As new synthetic methodologies emerge, the isoquinoline scaffold will undoubtedly continue to yield novel and highly selective inhibitors for a wide array of biological targets, pushing the boundaries of therapeutic intervention.

References

Decoding Kinase Selectivity: A Comparative Analysis of 7,8-Dichloroisoquinoline and Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine; however, a critical determinant of their success lies in their selectivity. An ideal kinase inhibitor should potently engage its intended target while minimizing interactions with the broader kinome to avoid off-target effects and associated toxicities.

This guide delves into the crucial concept of kinase selectivity, using the isoquinoline scaffold as a case study. While a comprehensive selectivity profile for the specific compound 7,8-Dichloroisoquinoline is not extensively documented in publicly available literature, the isoquinoline core is a well-established pharmacophore in a multitude of potent kinase inhibitors. By examining the selectivity profiles of established isoquinoline-based inhibitors targeting key kinases like HER2 and DYRK1A , we can infer a hypothetical selectivity landscape for this compound and underscore the principles of kinase inhibitor characterization.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline framework, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold for the design of kinase inhibitors. Its rigid structure provides a solid anchor for positioning functional groups that can form key interactions within the ATP-binding pocket of various kinases. Numerous isoquinoline derivatives have been developed and have even progressed to clinical use, highlighting the therapeutic potential of this chemical class.

Hypothetical Selectivity Profile of this compound

Based on the known kinase-inhibitory properties of the isoquinoline scaffold, it is plausible that this compound exhibits activity against one or more protein kinases. The dichloro substitution at the 7 and 8 positions could potentially influence its binding affinity and selectivity profile. To illustrate how the selectivity of a novel compound like this compound would be evaluated and contextualized, we will compare it to two well-characterized kinase inhibitors, Neratinib (targeting HER2) and Harmine (targeting DYRK1A).

Comparative Kinase Selectivity Profiles

A key aspect of characterizing a kinase inhibitor is to determine its activity against a broad panel of kinases, often referred to as kinome scanning. This provides a "selectivity profile" that reveals both on-target potency and off-target interactions.

Table 1: Comparative Kinase Inhibition Data

Kinase TargetThis compound (Hypothetical IC50, nM)Neratinib (IC50, nM)Harmine (IC50, nM)EHT 1610 (IC50, nM)
HER2 Data not available59 [1]>10,000Data not available
EGFR Data not available92[1]>10,000Data not available
DYRK1A Data not available>10,00080 [2]0.36 [3][4]
DYRK1B Data not available>10,000Data not available0.59[3][4]
DYRK2 Data not available>10,000900[2]Data not available
DYRK3 Data not available>10,000800[2]Data not available
KDR (VEGFR2) Data not available800[1]Data not availableData not available
Src Data not available1400[1]Data not availableData not available

Analysis of Selectivity:

  • Neratinib , an irreversible pan-HER inhibitor, demonstrates high potency against its primary target, HER2, and also significant activity against EGFR.[1] Its weaker inhibition of kinases like KDR and Src showcases a degree of selectivity, which is a critical attribute for its therapeutic window.[1]

  • Harmine , a natural product, is a potent and selective inhibitor of DYRK1A.[2] It exhibits significantly lower potency against the related kinases DYRK2 and DYRK3, indicating a favorable selectivity profile within this kinase subfamily.[2] However, broader kinome screening has revealed that at higher concentrations (10 µM), harmine can inhibit at least 17 other kinases, highlighting the importance of comprehensive profiling.

  • EHT 1610 is another potent DYRK inhibitor, with sub-nanomolar IC50 values for both DYRK1A and DYRK1B.[3][4] This demonstrates high potency but less selectivity between these two closely related kinases compared to other inhibitors.

For a novel compound like This compound , a similar table would be generated through extensive kinase screening. The resulting data would be crucial for identifying its primary target(s), understanding its potential for off-target effects, and guiding its further development as a research tool or therapeutic agent.

Experimental Methodologies for Determining Kinase Selectivity

The generation of a reliable kinase selectivity profile hinges on robust and well-validated experimental protocols. Two widely used methods for assessing kinase inhibitor activity in a high-throughput format are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Principle:

The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest (e.g., HER2 or DYRK1A), the specific substrate, and ATP in a suitable kinase buffer.

    • Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).

    • Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well of the reaction plate.

    • This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase inhibition.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection cluster_3 Step 4: Data Analysis Kinase Kinase + Substrate + ATP Reaction Incubation Kinase->Reaction Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo Reaction Mixture Incubate_Depletion Incubate 40 min Add_ADP_Glo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Detection Incubate 30-60 min Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow of the ADP-Glo™ Kinase Assay for determining inhibitor potency.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method that directly measures the binding of an inhibitor to the kinase active site.

Principle:

The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's ATP pocket. When both the antibody and the tracer are bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of the kinase (tagged with an epitope for the antibody), the Eu-labeled anti-tag antibody, and the fluorescent tracer at the desired concentrations in assay buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Assembly:

    • In a microplate, add the test compound at various concentrations.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (typically 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the fluorescent acceptor.

  • Data Analysis:

    • Calculate the emission ratio of the acceptor to the donor.

    • A decrease in the FRET ratio indicates displacement of the tracer by the test compound.

    • Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_0 Assay Principle cluster_1 Experimental Workflow No_Inhibitor No Inhibitor: Kinase + Antibody-Eu + Tracer -> High FRET With_Inhibitor With Inhibitor: Inhibitor binds Kinase -> Tracer displaced -> Low FRET Prepare_Reagents Prepare Reagents (Kinase, Antibody, Tracer, Compound) Assay_Plate Assemble Assay Plate Prepare_Reagents->Assay_Plate Incubate Incubate 60 min Assay_Plate->Incubate Read_FRET Read FRET Signal Incubate->Read_FRET Analyze Calculate IC50 Read_FRET->Analyze

Caption: Principle and workflow of the LanthaScreen® Eu Kinase Binding Assay.

Conclusion

The selectivity profile of a kinase inhibitor is a paramount determinant of its utility as a research tool and its potential as a therapeutic agent. While the specific kinase targets of this compound remain to be fully elucidated, the well-established role of the isoquinoline scaffold in kinase inhibition provides a strong rationale for its investigation. By employing robust and quantitative methodologies such as the ADP-Glo™ and LanthaScreen® assays, researchers can generate a comprehensive selectivity profile for novel compounds. This data, when benchmarked against established inhibitors like neratinib and harmine, allows for an informed assessment of potency, selectivity, and potential therapeutic applications. The systematic evaluation of kinase inhibitor selectivity is an indispensable component of modern drug discovery, paving the way for the development of safer and more effective targeted therapies.

References

A Comparative Analysis of 7,8-Dichloroisoquinoline and its Analogs: From Enzyme Inhibition to Broad-Spectrum Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 7,8-Dichloroisoquinoline and its reduced form, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, have emerged as compounds of significant interest, primarily due to their potent inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the catecholamine biosynthesis pathway. This guide provides a comprehensive comparative analysis of this compound and its analogs, with a primary focus on the more extensively studied tetrahydroisoquinoline derivatives. We will delve into their structure-activity relationships as enzyme inhibitors and explore their broader potential as anticancer and antimicrobial agents, supported by experimental data, detailed protocols, and mechanistic insights.

The Significance of the Dichloro-Substitution Pattern

The introduction of chlorine atoms at the 7 and 8 positions of the isoquinoline ring has a profound impact on the molecule's biological activity. In the context of PNMT inhibition, this specific substitution pattern has been shown to significantly enhance potency. The electron-withdrawing nature of the chlorine atoms is believed to play a crucial role in the interaction with the enzyme's active site. While the fully aromatic this compound is a metabolite, the majority of research has concentrated on its reduced form, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ), which is often the primary synthetic target and the more potent bioactive compound.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are diverse, with the most well-documented being their inhibition of PNMT. However, emerging research suggests that the broader class of substituted tetrahydroisoquinolines also possesses significant potential in oncology and infectious diseases.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (also known as SK&F 64139) is a potent and selective inhibitor of PNMT, the terminal enzyme in the biosynthesis of epinephrine (adrenaline) from norepinephrine. This inhibition has been explored for its potential therapeutic effects in conditions where epinephrine levels are implicated, such as hypertension.

Structure-Activity Relationship (SAR) for PNMT Inhibition:

A study on a series of ring-chlorinated 1,2,3,4-tetrahydroisoquinolines revealed a clear SAR for PNMT inhibition. The position and number of chlorine substituents significantly influence the inhibitory potency.

CompoundSubstitution PatternPNMT Inhibition (Ki, µM)
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline 7,8-Cl2 0.3
6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline6,7,8-Cl3-
7-Chloro-1,2,3,4-tetrahydroisoquinoline7-Cl-
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline5,6,7,8-Cl4-
5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline5,7,8-Cl3-

Note: Specific Ki values for all analogs were not provided in the initial source, but the order of potency was established.

The data clearly indicates that the 7,8-dichloro substitution pattern provides the most potent inhibition of PNMT in this series of analogs.

Anticancer Activity

While specific anticancer data for this compound and its close analogs is limited, the broader class of substituted tetrahydroisoquinolines has demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Comparative Anticancer Activity of Substituted Tetrahydroisoquinoline Analogs:

CompoundCancer Cell LineIC50 (µM)Reference
2-Arylquinoline derivativeHeLa (Cervical)8.3[1]
2-Arylquinoline derivativePC3 (Prostate)31.37[1]
4-Acetamido-2-methyl-tetrahydroquinolineHeLa (Cervical)13.15[1]
Tetrahydroisoquinoline analog (GM-3-18)HCT116 (Colon)0.9 - 10.7[2]
Tetrahydroisoquinoline analog (GM-3-121)MCF-7 (Breast)0.43[2]
Tetrahydroisoquinoline analog (GM-3-121)MDA-MB-231 (Breast)0.37[2]

These findings suggest that the tetrahydroisoquinoline scaffold is a viable starting point for the development of novel anticancer agents. The nature and position of substituents on both the aromatic and heterocyclic rings play a critical role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

The quinoline and isoquinoline cores are present in many antimicrobial agents. Halogenated derivatives, in particular, have shown significant activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action include the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

Comparative Antimicrobial Activity of Quinolone Analogs:

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoxaline-based compound 5pS. aureus4[3]
Quinoxaline-based compound 5pB. subtilis8[3]
N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faecium4[4]
1,2-dihydroquinoline derivativeM. smegmatis0.9 - 7.5[4]

While direct data for this compound is not available in these studies, the potent activity of other halogenated and substituted quinoline derivatives highlights the potential of this chemical class for antimicrobial drug discovery.

Signaling Pathways and Mechanisms of Action

Inhibition of Catecholamine Biosynthesis

The primary and most well-characterized mechanism of action for 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is the inhibition of PNMT. This enzyme catalyzes the final step in the biosynthesis of epinephrine from norepinephrine. By blocking this step, these compounds can modulate the levels of circulating and neuronal epinephrine.

Catecholamine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT) PNMT_Inhibitor 7,8-Dichloro-1,2,3,4- tetrahydroisoquinoline (and analogs) PNMT_Inhibitor->Epinephrine Inhibition

Caption: Catecholamine biosynthesis pathway and the point of inhibition by 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.

Anticancer Signaling Pathways

Isoquinoline derivatives exert their anticancer effects through various mechanisms, including the modulation of critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and a key target for isoquinoline-based compounds.[5]

Anticancer_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinoline_Analog Isoquinoline Analog Isoquinoline_Analog->PI3K Inhibition Isoquinoline_Analog->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline analogs.

Antimicrobial Mechanism of Action

A key mechanism by which quinoline and isoquinoline derivatives exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV Topoisomerase IV (ParC, ParE) Topo_IV->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Isoquinoline_Analog Isoquinoline Analog Isoquinoline_Analog->DNA_Gyrase Inhibition Isoquinoline_Analog->Topo_IV Inhibition

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by isoquinoline analogs.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed and standardized experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of this compound analogs.

Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (Illustrative Protocol based on Bischler-Napieralski and Reduction)

The synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process, often involving a Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate, followed by reduction.[2][6][7][8]

Step 1: Synthesis of N-(2-(2,3-dichlorophenyl)ethyl)formamide

  • To a solution of 2-(2,3-dichlorophenyl)ethan-1-amine in a suitable solvent (e.g., toluene), add an equimolar amount of ethyl formate.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude N-formyl derivative. Purify by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to 7,8-Dichloro-3,4-dihydroisoquinoline

  • To the N-(2-(2,3-dichlorophenyl)ethyl)formamide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Heat the mixture under reflux for several hours. The reaction should be performed in a fume hood with appropriate safety precautions.

  • After cooling, carefully quench the reaction mixture by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7,8-dichloro-3,4-dihydroisoquinoline.

Step 3: Reduction to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

  • Dissolve the crude 7,8-dichloro-3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude product.

  • Purify the final compound by column chromatography on silica gel.

In Vitro PNMT Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of test compounds against PNMT.

  • Prepare Reagents:

    • Assay Buffer: Tris-HCl buffer (pH 8.6) containing a reducing agent (e.g., dithiothreitol).

    • Enzyme: Purified recombinant PNMT.

    • Substrate: L-Norepinephrine.

    • Cofactor: S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled) or S-adenosyl-L-methionine (for non-radiometric assays).

    • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a microcentrifuge tube or 96-well plate, combine the assay buffer, enzyme solution, and the test compound (or vehicle control).

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (norepinephrine) and cofactor (S-adenosyl-L-methionine).

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid).

  • Detection and Analysis:

    • Radiometric Assay: The radiolabeled product (epinephrine) can be separated from the unreacted cofactor by solvent extraction or chromatography, and the radioactivity is measured using a scintillation counter.

    • Non-Radiometric Assay (HPLC-based): The reaction mixture is analyzed by reverse-phase HPLC with electrochemical or fluorescence detection to quantify the amount of epinephrine formed.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound and its tetrahydro- analogs represent a fascinating class of compounds with a well-established role as potent PNMT inhibitors. The specific dichlorination pattern at the 7 and 8 positions is a key determinant of this activity. Beyond their effects on the catecholamine system, the broader family of substituted tetrahydroisoquinolines demonstrates significant potential as anticancer and antimicrobial agents. The diverse mechanisms of action, including the modulation of critical signaling pathways and inhibition of essential bacterial enzymes, underscore the therapeutic promise of this scaffold. The experimental data and protocols presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships of these compounds and to design and develop novel, more potent, and selective therapeutic agents for a range of diseases. Future research should focus on direct comparative studies of this compound analogs in various disease models to fully elucidate their therapeutic potential.

References

A Comparative Guide to the In Vivo Efficacy of Small-Molecule TrkB Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: The specified topic, "7,8-Dichloroisoquinoline," yields limited to no public data regarding in vivo efficacy as a neurotrophic agent. However, the structurally related and similarly named compound, 7,8-dihydroxyflavone (7,8-DHF) , is an extensively studied small-molecule agonist of the Tropomyosin receptor kinase B (TrkB) with a robust body of preclinical evidence. This guide will proceed under the assumption that 7,8-DHF was the intended subject, offering a comprehensive analysis of its in vivo performance and comparison with relevant alternatives for researchers in neuropharmacology and drug development.

Introduction: The Therapeutic Promise and Challenge of BDNF Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, differentiation, and synaptic plasticity. Its primary receptor, TrkB, is a key therapeutic target for a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and stroke.[1][2] Dysregulation of the BDNF/TrkB pathway is a common pathological feature in these conditions.[1] However, the direct therapeutic use of recombinant BDNF protein is hampered by its poor pharmacokinetic profile, including a short half-life and inability to cross the blood-brain barrier (BBB).[2][3][4]

This limitation has driven the search for small-molecule TrkB agonists that can penetrate the BBB and mimic the neurotrophic effects of BDNF.[2][3] Among the most widely studied of these is 7,8-dihydroxyflavone (7,8-DHF), a naturally occurring flavonoid that has demonstrated significant therapeutic potential in numerous animal models.[2][3][5] This guide provides an in-depth comparison of the in vivo efficacy of 7,8-DHF and its derivatives, supported by experimental data and protocols to aid researchers in their own investigations.

Mechanism of Action: How 7,8-DHF Activates TrkB Signaling

Unlike the native ligand BDNF, which binds to the extracellular domain of TrkB and induces a specific conformational change, 7,8-DHF is understood to bind to a different site on the receptor's extracellular domain.[3] This binding event is sufficient to promote the homodimerization of two TrkB receptors, a crucial first step for activation.[2][3] Dimerization triggers the autophosphorylation of tyrosine residues within the intracellular kinase domain of the receptor.[2]

This phosphorylation cascade initiates two primary downstream signaling pathways essential for neuronal survival and plasticity:

  • PI3K/Akt Pathway: Primarily responsible for promoting cell survival and inhibiting apoptosis (programmed cell death).[2][4]

  • MAPK/ERK Pathway: Crucial for neurite outgrowth, synaptic plasticity, and long-term potentiation.[2][4]

The ability of 7,8-DHF to robustly activate these pathways in a BDNF-independent manner forms the basis of its neuroprotective and therapeutic effects observed in vivo.[2]

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor Binds 7,8-DHF 7,8-DHF 7,8-DHF->TrkB_Receptor Binds Dimerization Dimerization & Autophosphorylation TrkB_Receptor->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Dimerization->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival Anti-Apoptosis Akt->Survival Plasticity Synaptic Plasticity Neurite Outgrowth MAPK->Plasticity

Caption: Simplified TrkB signaling pathway activated by BDNF and 7,8-DHF.

Comparative In Vivo Efficacy Across Disease Models

The therapeutic potential of 7,8-DHF has been validated across a remarkable range of preclinical animal models. Its ability to penetrate the BBB allows for systemic administration (e.g., intraperitoneal or oral) to exert effects within the central nervous system.[2][3]

Neurodegenerative Disorders
Disease ModelAnimal7,8-DHF DoseKey OutcomesReference
Huntington's Disease N171-82Q Mice5 mg/kgImproved motor deficits, attenuated brain atrophy, extended survival.[1]
Alzheimer's Disease ICV-STZ Rats5, 10, 20 mg/kgAmeliorated cognitive deficits, reversed oxidative stress and mitochondrial dysfunction.[6]
Parkinson's Disease MPTP Mice5 mg/kgNeuroprotective against dopaminergic neuron loss.[2]
Stroke (Ischemia) MCAO MiceNot SpecifiedDecreased infarct volumes.[2]
Traumatic Brain Injury FPI Rats5 mg/kgImproved memory function, restored TrkB signaling.[7]

In a mouse model of Huntington's disease, chronic administration of 7,8-DHF significantly improved motor coordination and extended the lifespan of the animals.[1] For Alzheimer's disease, studies using intracerebroventricular (ICV) streptozotocin (STZ) in rats, which mimics sporadic AD, found that 7,8-DHF treatment attenuated cognitive deficits in tasks like the Morris water maze.[6] Furthermore, it was shown to be neuroprotective in animal models of Parkinson's disease and reduced brain tissue damage following stroke and traumatic brain injury.[1][2][7]

Psychiatric and Stress-Related Disorders
Disease ModelAnimal7,8-DHF DoseKey OutcomesReference
Depression Chronic Mild Stress MiceNot SpecifiedReversed depressive-like behaviors (e.g., anhedonia); increased TrkB phosphorylation.[5]
Perimenopausal Depression CUMS MiceNot SpecifiedSynergistic antidepressant effect when combined with fluoxetine.[8]

In classical depression models like chronic mild stress (CMS), long-term treatment with 7,8-DHF effectively reversed depressive-like behaviors, an effect that was blocked by a TrkB antagonist, confirming its mechanism of action.[5]

Comparison with Alternatives

7,8-DHF Derivatives: The Case of 4'-DMA-7,8-DHF

While 7,8-DHF is effective, its pharmacokinetic profile is suboptimal, with a relatively short half-life due to metabolic processes like glucuronidation and methylation.[3][9] This has led to the synthesis of derivatives to improve potency and duration of action.

4′-dimethylamino-7,8-dihydroxyflavone (4′-DMA-7,8-DHF) is a key derivative that has shown to be a more potent TrkB agonist than its parent compound.[1] In a head-to-head comparison in a Huntington's disease mouse model, 4′-DMA-7,8-DHF achieved similar or superior therapeutic effects at a lower dose (1 mg/kg) compared to 7,8-DHF (5 mg/kg).[1] It not only improved motor function and brain atrophy but also rescued impaired neurogenesis.[1]

Antibody-Based TrkB Agonists

An alternative strategy to small molecules is the development of monoclonal antibodies that act as TrkB agonists. These offer high specificity and potentially longer-lasting effects. For instance, the fully human agonist antibody ZEB85 was shown to induce TrkB phosphorylation to the same extent as BDNF in vitro.[10] While these biologics present a powerful alternative, they face their own challenges, including the difficulty of crossing the BBB and higher manufacturing costs compared to small molecules.

Critical Considerations and Controversies

It is imperative for scientific integrity to acknowledge that the mechanism of 7,8-DHF is not without debate. Some studies have questioned whether 7,8-DHF directly activates the TrkB receptor in the same manner as BDNF.[11] One study reported that while 7,8-DHF did bind to TrkB, the researchers were unable to observe downstream signaling activation in their specific cell models.[11] They also highlighted the compound's poor pharmacokinetic properties and lack of selectivity, suggesting its observed in vivo effects could be attributed to other mechanisms.[11] These conflicting findings underscore the importance of using rigorous, self-validating experimental designs and including appropriate controls, such as TrkB antagonists (e.g., K252a) or using TrkB-deficient animal models, to confirm that the observed effects are indeed mediated by TrkB activation.[2][7]

Experimental Protocols for In Vivo Evaluation

The following protocols provide a framework for researchers looking to validate the efficacy of TrkB agonists in vivo. The causality behind experimental choices is emphasized.

Protocol 1: Chronic Mild Stress (CMS) Model for Depression
  • Rationale: The CMS model is one of the most translationally relevant animal models of depression, inducing behavioral changes like anhedonia by exposing animals to a series of unpredictable, mild stressors.

  • Methodology:

    • Acclimation: House male C57BL/6 mice individually for at least one week before the experiment begins. This prevents social hierarchy stress from confounding the results.

    • Baseline Sucrose Preference Test (SPT): To establish a baseline for anhedonia, give mice a free choice between two bottles (one with 1% sucrose solution, one with water) for 24-48 hours. Measure consumption from each bottle. Sucrose preference is calculated as: (sucrose intake / total fluid intake) * 100.

    • CMS Procedure (4-6 weeks): Subject mice to a variable schedule of mild stressors daily. Examples include: cage tilt (45°), damp bedding, stroboscopic lighting, white noise, and periods of food or water deprivation. The unpredictability is key to preventing habituation.

    • Drug Administration: During the final 2-3 weeks of CMS, begin daily intraperitoneal (i.p.) injections of the test compound (e.g., 7,8-DHF at 5 mg/kg dissolved in DMSO and diluted in saline) or vehicle control.

    • Behavioral Monitoring: Repeat the SPT weekly to monitor the onset of anhedonia (a significant drop in preference in the vehicle group) and its potential reversal by the drug treatment.

    • Terminal Analysis: At the end of the study, collect brain tissue (hippocampus and prefrontal cortex) for biochemical analysis, such as Western blotting for p-TrkB, total TrkB, and downstream targets like p-Akt.[5]

Caption: Experimental workflow for a Chronic Mild Stress (CMS) study.
Protocol 2: Western Blot for TrkB Activation in Brain Tissue
  • Rationale: This protocol directly measures the activation of the TrkB receptor by quantifying its phosphorylation state relative to the total amount of receptor, providing direct evidence of target engagement in the brain.

  • Methodology:

    • Tissue Homogenization: Rapidly dissect the brain region of interest (e.g., hippocampus) on ice and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent protein degradation and dephosphorylation post-mortem.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.

    • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TrkB (p-TrkB).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Stripping and Re-probing: To normalize the data, strip the membrane of the first set of antibodies and re-probe with an antibody for total TrkB, followed by a loading control like GAPDH or β-actin.

    • Densitometry: Quantify the band intensity for p-TrkB and total TrkB. The key metric is the ratio of p-TrkB to total TrkB, which indicates the level of receptor activation.

Conclusion and Future Directions

The available in vivo evidence strongly supports 7,8-dihydroxyflavone as a promising therapeutic agent that effectively activates the TrkB signaling pathway in the central nervous system. It has demonstrated robust efficacy in a wide array of animal models for neurodegenerative and psychiatric conditions. While its derivatives, such as 4′-DMA-7,8-DHF, offer enhanced potency, challenges related to pharmacokinetics and bioavailability remain an active area of research.[1][12]

For researchers in the field, it is crucial to approach studies with methodologically rigorous designs that can unequivocally link observed therapeutic effects to TrkB activation, especially in light of conflicting reports.[11] Future work should focus on developing next-generation TrkB agonists with improved drug-like properties and further elucidating the nuanced differences in signaling engagement between small-molecule agonists and endogenous BDNF.

References

cross-validation of 7,8-Dichloroisoquinoline's effects in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cross-Validation of Dichloro-isoquinoline's Effects in Different Cell Lines

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline and isoquinoline molecular frameworks are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the effects of novel dichloro-isoquinoline and quinoline derivatives across various cell lines.

While the specific compound "7,8-Dichloroisoquinoline" is not extensively documented in publicly available literature, this guide will utilize the closely related and well-studied 7-chloroquinoline derivatives as a primary case study. The principles and protocols outlined herein are broadly applicable to the preclinical evaluation of any novel small molecule inhibitor. Our focus will be on establishing a robust, self-validating experimental workflow that moves beyond simple cytotoxicity screening to probe the underlying mechanism of action, with a particular focus on the cGAS-STING pathway and the induction of apoptosis.

Part 1: Understanding the Molecular Battleground - Key Signaling Pathways

A critical aspect of cross-validation is understanding the molecular pathways a compound is likely to modulate. For many quinoline-based anticancer agents, two pathways are of primary interest: the innate immune-sensing cGAS-STING pathway and the classical apoptosis cascade.

The cGAS-STING Pathway: An Innate Immune Sensor in Cancer

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[3][4] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident protein.[5] This activation triggers a signaling cascade through TBK1 and IRF3, culminating in the production of type I interferons and other inflammatory cytokines.[6]

In the context of oncology, aberrant activation of the cGAS-STING pathway due to genomic instability can either promote or suppress tumor growth.[3] Consequently, both agonists and inhibitors of this pathway are being actively investigated as cancer therapeutics.[7]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates pSTING Activated STING (Oligomerized) STING->pSTING Translocates & Oligomerizes TBK1 TBK1 pSTING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Genes Type I IFN Genes & Pro-inflammatory Genes pIRF3->Genes Translocates & Induces Transcription

Caption: The cGAS-STING signaling pathway, a key player in innate immunity.

Apoptosis: The Orchestrated Demise of Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many chemotherapeutic agents, including quinoline derivatives, exert their effects by inducing apoptosis in cancer cells.[8][9] Key hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of cysteine proteases called caspases. Monitoring the cleavage of proteins like PARP (Poly (ADP-ribose) polymerase) by caspase-3 is a reliable method for detecting apoptotic activity.

Part 2: A Comparative Analysis of 7-Chloroquinoline Derivatives

To illustrate the process of cross-validation, we will compare the cytotoxic effects of several 7-chloroquinoline derivatives across different cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this comparison.[8]

Comparative Cytotoxicity (IC50 Values)

The following table summarizes the IC50 values of various 7-chloroquinoline derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for reference.

CompoundCell LineIC50 (µM)Reference
Derivative 8 MCF-782.60 ± 0.57[8]
HCT-11627.19 ± 0.77[8]
Derivative 9 MCF-777.70 ± 10.90[8]
HCT-11665.82 ± 2.24[8]
Derivative 10 MCF-754.46 ± 2.40[8]
HCT-11646.36 ± 7.79[8]
Derivative 11 MCF-789.70 ± 6.60[8]
HCT-116100.68 ± 2.18[8]
Derivative 14 (ortho-nitro) MCF-74.60[1][10]
HCT-1164.60[1][10]
HL-60 (Leukemia)4.60[1][10]
Chloroquine (Comparator) HCT-1162.27[11][12]
Head & Neck Cancer Line25.05[11][12]
Doxorubicin (Control) MCF-779.30 ± 1.19[8]
HCT-11680.30 ± 2.10[8]

Expert Insights: The data reveals several key points. Firstly, the cytotoxic potency can vary significantly between cell lines (e.g., Derivative 8 is more potent in HCT-116 than MCF-7 cells). Secondly, minor structural modifications can dramatically alter activity. For instance, the presence of an ortho-nitro group in Derivative 14 leads to a substantial increase in potency across multiple cell lines compared to other derivatives.[1] This highlights the importance of testing compounds on a diverse panel of cell lines to identify sensitive and resistant populations and to inform structure-activity relationship (SAR) studies.

Part 3: Validated Experimental Protocols

The following protocols provide a robust framework for generating reliable and reproducible data. The causality behind each step is explained to empower the researcher to adapt and troubleshoot effectively.

Experimental_Workflow cluster_setup Phase 1: Initial Setup & Screening cluster_mechanism Phase 2: Mechanistic Validation A Cell Line Seeding (e.g., MCF-7, HCT-116, Normal Fibroblast) B Compound Treatment (Dose-Response Gradient) A->B C Incubation (24-72h) B->C D MTT / MTS Assay C->D E Data Analysis: Calculate IC50 Values D->E F Cell Treatment at IC50 Concentration E->F Inform Treatment Concentration G Protein Lysate Preparation F->G H Western Blotting G->H I Analysis of Key Proteins (p-IRF3, Cleaved Caspase-3, etc.) H->I

Caption: A streamlined workflow for cross-validating compound effects.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Methodology:

  • Cell Seeding:

    • Culture selected cell lines (e.g., MCF-7, HCT-116, and a non-cancerous line like Vero or primary fibroblasts) in their recommended growth media.

    • Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Rationale: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Cell Adherence:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume logarithmic growth.[8]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (e.g., 7-chloroquinoline derivative) and controls (vehicle like DMSO, positive control like Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "medium only" wells for background subtraction.[15]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). The duration should be consistent across experiments for valid comparisons.[11]

  • MTT Addition:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

    • Incubate for 4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. The incubation time should be optimized and kept consistent.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][15]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis software.

Protocol 2: Mechanistic Investigation via Western Blotting

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins, providing direct insight into the signaling pathways affected by a compound.[16][17]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include vehicle-treated cells as a negative control.[16]

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold 1X PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[16]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[18]

  • Protein Quantification:

    • Centrifuge the lysates to pellet cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18]

  • Gel Electrophoresis:

    • Load the denatured protein samples onto an SDS-polyacrylamide gel (SDS-PAGE). The acrylamide percentage depends on the size of the target proteins.[16]

    • Run the gel until adequate separation of the protein ladder is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

    • Rationale: The membrane provides a solid support for the proteins, allowing for subsequent antibody probing.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[17]

    • Rationale: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-IRF3, anti-cleaved caspase-3, anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[16]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin) to account for any loading variations.

Conclusion

The cross-validation of a novel compound like a this compound derivative requires a multi-faceted and logical approach. By employing a panel of diverse cell lines, including both cancerous and non-cancerous types, researchers can establish a compound's potency and selectivity profile. Furthermore, by moving beyond simple viability assays to robust mechanistic studies like Western blotting, one can elucidate the specific signaling pathways being modulated. This comprehensive strategy, grounded in validated protocols and a clear understanding of the underlying cell biology, is essential for identifying promising new candidates for the next generation of cancer therapeutics.

References

The Structure-Activity Relationship of 7,8-Dichloroisoquinoline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Among these, 7,8-dichloroisoquinoline derivatives have emerged as a class of potent enzyme inhibitors with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their well-documented activity as inhibitors of Phenylethanolamine N-Methyltransferase (PNMT). We will delve into the experimental data that underpins our understanding of their mechanism of action and provide detailed protocols for their evaluation, empowering researchers to rationally design the next generation of therapeutic agents.

The Significance of the 7,8-Dichloro Substitution Pattern

The journey into the therapeutic potential of chlorinated isoquinolines identified a critical substitution pattern for potent bioactivity. Early investigations into a series of ring-chlorinated 1,2,3,4-tetrahydroisoquinolines as inhibitors of epinephrine biosynthesis revealed that the placement of chlorine atoms on the isoquinoline core dramatically influences inhibitory potency against PNMT.[2]

The key finding of these seminal studies was the superior potency of the 7,8-dichloro substitution. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also known as SK&F 64139, was identified as the most potent inhibitor in the series, both in vitro and in vivo.[2] This discovery underscored the importance of the 7,8-dichloro motif for achieving high-affinity binding to the PNMT active site.

Comparative Analysis of Chlorinated 1,2,3,4-Tetrahydroisoquinoline Derivatives as PNMT Inhibitors

To illustrate the profound impact of the chlorine substitution pattern on PNMT inhibition, the following table summarizes the enzyme-inhibitor dissociation constants (Ki) for a series of chlorinated 1,2,3,4-tetrahydroisoquinolines. The data clearly demonstrates the superior potency of the 7,8-dichloro derivative.

CompoundPNMT Inhibitory Potency (Ki)Relative Potency RankingReference
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) 0.3 µM 1 [2][3]
6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline> 7-Cl2[2]
7-Chloro-1,2,3,4-tetrahydroisoquinoline~ 5,6,7,8-Cl43[2]
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline~ 7-Cl3[2]
5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline< 5,6,7,8-Cl44[2]

This comparative data provides a clear directive for medicinal chemists: the 7,8-dichloro substitution pattern is a critical pharmacophore for potent PNMT inhibition. The sharp decrease in potency with other chlorination patterns highlights the specific and sensitive nature of the interaction between the inhibitor and the enzyme's active site.

Beyond PNMT: Exploring the Therapeutic Landscape of Dichloroisoquinolines

While the SAR of this compound derivatives is most extensively documented for PNMT inhibition, the broader isoquinoline and quinoline scaffolds are known to exhibit a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][4][5] For instance, various 7-chloroquinoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines.[6][7][8]

However, it is crucial to note that specific SAR studies for this compound derivatives in these other therapeutic areas are not as well-established in the current scientific literature. The principles of rational drug design suggest that the unique electronic and steric properties conferred by the 7,8-dichloro substitution could be leveraged to develop novel inhibitors for other enzyme targets. Future research in this area is highly encouraged to unlock the full therapeutic potential of this privileged scaffold.

Experimental Protocols for Evaluating this compound Derivatives

To facilitate further research and validation of the SAR of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro PNMT Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory potency of this compound derivatives against PNMT.

Materials:

  • Purified PNMT enzyme

  • S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

  • Norepinephrine (substrate)

  • This compound derivatives (test compounds)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, norepinephrine, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified PNMT enzyme to the reaction mixture to initiate the reaction.

  • Initiation with Radiolabel: Add ³H-SAM to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.5 M borate buffer, pH 10).

  • Extraction: Extract the radiolabeled product (epinephrine) into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

  • Quantification: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

PNMT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Reaction_Mix Prepare Reaction Mixture (Buffer, Norepinephrine, Compound) Compound_Prep->Reaction_Mix Add_Enzyme Add PNMT Enzyme Reaction_Mix->Add_Enzyme Add_Radiolabel Add ³H-SAM Add_Enzyme->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Extract Radiolabeled Product Terminate->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Analyze Calculate % Inhibition and Determine IC50/Ki Quantify->Analyze

Caption: Workflow for the in vitro PNMT inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[9]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Treat_Cells Treat with Test Compounds (48-72 hours) Adherence->Treat_Cells Add_MTT Add MTT Solution (Incubate 3-4 hours) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the cell-based MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective enzyme inhibitors. The well-defined SAR for PNMT inhibition provides a solid foundation for the rational design of new therapeutic agents targeting this enzyme. While the exploration of this scaffold for other biological targets is still in its nascent stages, the broader activity profile of the isoquinoline core suggests a wealth of untapped potential. Future research should focus on expanding the SAR studies of this compound derivatives against a wider range of targets, including kinases and other enzymes implicated in cancer and neurodegenerative diseases. By leveraging the insights presented in this guide and employing the detailed experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

A Comparative Analysis of Antimalarial Activity: The Established Benchmark Chloroquine versus the Unexplored 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For decades, chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial chemotherapy. Its well-documented efficacy, mechanism of action, and unfortunately, the parasite's evolving resistance to it, have made it one of the most studied drugs in infectious disease. In the relentless search for new antimalarial agents, a vast number of heterocyclic compounds are synthesized and evaluated. This guide provides a comparative overview of the well-established antimalarial profile of chloroquine against that of 7,8-Dichloroisoquinoline, a compound for which the public scientific literature on antimalarial activity is notably sparse. This analysis serves to highlight the rigorous pathway a compound must undergo to be considered a viable antimalarial candidate and underscores the current data gap for this compound in this context.

Mechanistic Insights: A Tale of Two Scaffolds

The antimalarial activity of quinoline-containing drugs like chloroquine is primarily centered on disrupting the parasite's detoxification process within the infected red blood cell.[1]

Chloroquine: The Hemoglobin Digestion Disruptor

The intraerythrocytic Plasmodium parasite digests host hemoglobin in its acidic food vacuole, a process that releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Chloroquine, a weak base, readily diffuses into the acidic food vacuole and becomes protonated, effectively trapping it at high concentrations.[2] This accumulation is critical to its mode of action, where it is thought to cap the growing hemozoin polymer, preventing further heme detoxification.[2] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1]

Resistance to chloroquine is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. These mutations enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the target site.

Diagram: Mechanism of Action of Chloroquine

cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Lysis Parasite Lysis Heme->Lysis Toxicity Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin CQ_accumulated Accumulated Chloroquine CQ_accumulated->Polymerization Inhibition CQ Chloroquine CQ->CQ_accumulated Ion Trapping

Caption: Chloroquine accumulates in the parasite's acidic food vacuole and inhibits heme polymerization, leading to toxic heme buildup and parasite death.

This compound: A Mechanistic Unknown

As of late 2025, there is no specific published research detailing the antimalarial mechanism of this compound. However, the broader class of isoquinoline derivatives has been investigated for antimalarial properties. Some studies suggest that, like quinolines, they may interfere with heme detoxification.[3][4] The isoquinoline scaffold is a key structural motif in many biologically active compounds, and its derivatives have been synthesized and tested against P. falciparum, with some showing promise.[4] Without direct experimental evidence for this compound, its mechanism remains speculative.

In Vitro Antimalarial Activity: A Data-Driven Comparison

The standard metric for in vitro antimalarial activity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces parasite growth by 50%.

Chloroquine: A Well-Defined Profile

Chloroquine has been extensively tested against a multitude of P. falciparum strains. Its potency is highly dependent on the strain's resistance profile.

CompoundP. falciparum StrainResistance StatusIC50 (nM)
Chloroquine 3D7Sensitive~10 - 20
HB3Sensitive~10 - 20
Dd2Resistant~125 - 175
K1Resistant~275 - 405
Note: IC50 values can vary between laboratories and assay conditions.[5][6]
This compound: A Data Deficit

A thorough review of the scientific literature reveals no published IC50 values for this compound against any P. falciparum strain. While other substituted quinoline and isoquinoline derivatives have demonstrated in vitro activity, with some showing IC50 values in the low micromolar to nanomolar range against both sensitive and resistant strains, this data cannot be extrapolated to this compound without direct testing.[4][7]

In Vivo Efficacy: From the Bench to Preclinical Models

Successful in vitro activity is the first step; a compound must also demonstrate efficacy in an animal model. The Peters' 4-day suppressive test using mice infected with rodent malaria parasites like Plasmodium berghei is a standard preclinical model.

Chloroquine: Proven In Vivo Action

Chloroquine effectively clears parasitemia in mice infected with chloroquine-sensitive P. berghei strains at various dosages. It serves as a standard control in many in vivo antimalarial studies.[5][8][9] However, its efficacy is significantly reduced against chloroquine-resistant rodent parasite strains.

This compound: No Available Data

There are no publicly available reports on the in vivo antimalarial efficacy of this compound. Its ability to reduce parasite burden in an animal model remains undetermined.

Cytotoxicity and Safety Profile

An ideal antimalarial should exhibit high selectivity for the parasite with minimal toxicity to host cells.

  • Chloroquine : While generally safe at therapeutic doses, chloroquine can cause side effects, including gastrointestinal distress, headache, and dizziness. High doses or long-term use can lead to more severe adverse effects like retinopathy.

  • This compound : Specific cytotoxicity data related to antimalarial testing is unavailable. A Safety Data Sheet (SDS) for the compound exists, but it lacks detailed toxicological data on fish, daphnia, or microorganisms.[10] Studies on other chlorinated quinoline and isoquinoline derivatives have shown cytotoxic effects against various human cancer cell lines, indicating that such compounds can have potent effects on eukaryotic cells.[11][12][13] This underscores the need for careful toxicological evaluation of this compound.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating antimalarial compounds.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This method is a widely used, high-throughput technique to determine the IC50 of a compound against P. falciparum.

  • Compound Preparation : Serially dilute the test compound (e.g., this compound) and a standard control (e.g., Chloroquine) in a 96-well microplate using the appropriate culture medium. Include drug-free wells as a negative control.

  • Parasite Culture : Use asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) at the ring stage with approximately 1% parasitemia and 2% hematocrit.

  • Incubation : Add the parasite culture to the wells of the pre-dosed microplate. Incubate for 72 hours under standard conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining : After incubation, add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well. This dye fluoresces upon binding to parasite DNA.

  • Data Acquisition : Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis : Calculate the percentage of growth inhibition for each concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5][14][15]

Diagram: In Vitro Antimalarial Assay Workflow

A Prepare Serial Dilutions of Compounds in 96-Well Plate B Add Synchronized P. falciparum Culture A->B C Incubate for 72 hours B->C D Add Lysis Buffer with SYBR Green I Dye C->D E Measure Fluorescence D->E F Calculate IC50 Values E->F

Caption: Workflow for determining the in vitro antimalarial activity using the SYBR Green I fluorescence assay.

Protocol 2: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)

This is the standard primary in vivo test to assess the efficacy of a potential antimalarial drug.

  • Animal Model : Use groups of mice (e.g., Swiss albino mice), typically 5 per group.

  • Infection : Inoculate the mice intravenously or intraperitoneally with a known quantity of parasitized red blood cells from a donor mouse infected with a rodent malaria strain (e.g., P. berghei).

  • Drug Administration : Administer the test compound (e.g., this compound) and control drugs (e.g., Chloroquine and a vehicle control) to the respective groups of mice daily for four consecutive days, starting a few hours after infection. The route of administration can be oral or intraperitoneal.

  • Monitoring : On day 5 post-infection, collect thin blood smears from the tail of each mouse.

  • Parasitemia Determination : Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Analysis : Calculate the average parasitemia for each group and determine the percentage of suppression of parasitemia compared to the vehicle control group. The effective dose (ED50 and ED90), the dose that suppresses parasitemia by 50% and 90% respectively, can be calculated from dose-response studies.[8][16]

Diagram: In Vivo 4-Day Suppressive Test Workflow

cluster_Day0 Day 0 cluster_Day13 Days 1-3 cluster_Day4 Day 4 cluster_Analysis Analysis Infect Infect Mice with P. berghei Treat0 Administer First Dose of Compound Infect->Treat0 Treat13 Administer Daily Doses Smear Collect Blood Smears Analyze Stain Smears & Determine % Parasitemia Suppression

Caption: The standard 4-day suppressive test workflow for in vivo evaluation of antimalarial compounds in mice.

Conclusion and Future Directions

This guide illustrates a stark contrast between a well-characterized legacy antimalarial, chloroquine, and a potential but uninvestigated compound, this compound. Chloroquine's story is one of initial triumph followed by the challenge of widespread resistance, providing invaluable lessons for drug development. Its defined mechanism, extensive efficacy data, and known resistance pathways make it an indispensable benchmark for new antimalarial candidates.

Conversely, this compound represents a scientific unknown in the field of malariology. While its isoquinoline core is present in some biologically active molecules, there is a complete absence of published data regarding its specific antimalarial activity, mechanism of action, or efficacy in preclinical models. Therefore, a direct, data-supported comparison of its antimalarial performance against chloroquine is not currently possible.

For researchers and drug development professionals, this highlights a clear path forward. To ascertain the potential of this compound as an antimalarial lead, the following steps are essential:

  • In Vitro Screening : The compound must be subjected to standardized in vitro assays against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains to determine its IC50.

  • Cytotoxicity Testing : Concurrent evaluation of its toxicity against mammalian cell lines is crucial to establish a selectivity index.

  • In Vivo Efficacy Studies : If promising in vitro activity and low cytotoxicity are observed, the compound should be advanced to in vivo models, such as the 4-day suppressive test in P. berghei-infected mice.

  • Mechanism of Action Studies : Should the compound show significant efficacy, further studies to elucidate its mechanism of action would be warranted.

Until such data is generated and published, this compound remains a molecule of theoretical interest rather than a demonstrable antimalarial agent.

References

A Tale of Two Pathways: Assessing the Therapeutic Potential of 7,8-Dichloroisoquinoline-based PNMT Inhibition Versus TrkB Agonism by 7,8-Dihydroxyflavone in Neurodegeneration

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of disease-modifying therapies for neurodegenerative disorders such as Parkinson's and Alzheimer's disease, the scientific community is exploring a vast landscape of molecular targets. This guide provides an in-depth comparison of two small molecules that approach neuroprotection from fundamentally different angles: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline , a selective inhibitor of Phenylethanolamine N-methyltransferase (PNMT), and 7,8-Dihydroxyflavone (7,8-DHF) , a well-characterized agonist of the Tropomyosin receptor kinase B (TrkB). While both compounds are implicated in pathways relevant to neuronal survival and function, they represent distinct therapeutic hypotheses. This document will dissect their mechanisms of action, compare their preclinical efficacy, provide detailed experimental protocols for their evaluation, and offer an expert perspective on their therapeutic potential.

Part 1: Unraveling the Mechanisms of Action

The rationale for investigating any therapeutic candidate begins with a deep understanding of its molecular mechanism. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and 7,8-DHF operate in separate, yet potentially intersecting, realms of neurobiology.

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Targeting Adrenergic Pathways through PNMT Inhibition

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a selective inhibitor of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway responsible for converting norepinephrine to epinephrine.[1][2][3] The therapeutic hypothesis for PNMT inhibition in neurodegeneration is built on the observation that PNMT activity and epinephrine-producing neurons are altered in the brains of patients with Alzheimer's disease.[4][5][6][7] By modulating the levels of these crucial neurotransmitters, PNMT inhibitors could potentially rebalance neurochemical signaling, reduce neuronal stress, or mitigate excitotoxicity. The accumulation of epinephrine and its metabolites could be neurotoxic, suggesting that inhibiting its synthesis may confer a neuroprotective effect.[7]

The signaling pathway is direct: the inhibitor binds to PNMT, preventing the methylation of norepinephrine. This leads to a decrease in epinephrine levels and a potential increase in norepinephrine availability in specific brain regions.

PNMT_Inhibition cluster_0 Adrenergic Neuron Terminal cluster_1 Postulated Downstream Effects Norepinephrine Norepinephrine PNMT PNMT Enzyme Norepinephrine->PNMT Substrate Altered_NE Altered Norepinephrine Signaling Epinephrine Epinephrine PNMT->Epinephrine Catalyzes Conversion Reduced_Epi Reduced Epinephrine Signaling SAM SAM (Methyl Donor) SAM->PNMT Co-substrate Inhibitor 7,8-Dichloro-1,2,3,4- tetrahydroisoquinoline Inhibitor->PNMT Inhibits Neuroprotection Neuroprotection Reduced_Epi->Neuroprotection Altered_NE->Neuroprotection

Caption: PNMT inhibition by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.

7,8-Dihydroxyflavone (7,8-DHF): Mimicking Neurotrophic Support via TrkB Agonism

In contrast, 7,8-DHF acts as a direct agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[8][9][10] BDNF is a critical protein for neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[8] However, BDNF itself has poor bioavailability and cannot effectively cross the blood-brain barrier, limiting its therapeutic use.[11] 7,8-DHF, a small molecule flavonoid, can penetrate the blood-brain barrier and effectively mimic the neuroprotective and neuro-restorative functions of BDNF.[8][11]

Upon binding to the extracellular domain of TrkB, 7,8-DHF induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[12] These pathways are instrumental in promoting cell survival, enhancing synaptic function, and protecting neurons from various insults, including oxidative stress and excitotoxicity.[8][13][14]

TrkB_Activation cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcomes DHF 7,8-Dihydroxyflavone (7,8-DHF) TrkB TrkB Receptor DHF->TrkB Binds & Activates pTrkB Phosphorylated TrkB (p-TrkB) TrkB->pTrkB PI3K_Akt PI3K/Akt Pathway pTrkB->PI3K_Akt Ras_MAPK Ras/MAPK Pathway pTrkB->Ras_MAPK PLCg PLCγ Pathway pTrkB->PLCg Survival Neuronal Survival (Anti-apoptosis) PI3K_Akt->Survival Growth Neurite Outgrowth Ras_MAPK->Growth Plasticity Synaptic Plasticity (LTP, Spine Growth) PLCg->Plasticity

Caption: TrkB receptor activation and downstream signaling by 7,8-DHF.

Part 2: Comparative Analysis of Preclinical Data

The true measure of a compound's potential lies in its performance in validated disease models. While research into 7,8-DHF is extensive, preclinical data for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in neurodegeneration models is less developed. The comparison below reflects the current state of published research.

In Vitro Potency
CompoundTargetAssay TypePotencyReference
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline PNMTEnzyme InhibitionKi = 0.3 µM[1][2]
7,8-Dihydroxyflavone (7,8-DHF) TrkBReceptor Activation (e.g., phosphorylation)EC50 ≈ 500 nM[11]
7,8-DHF NeuroprotectionGlutamate-induced toxicity in HT-22 cellsSignificant protection at 1-10 µM[13]
In Vivo Efficacy in Neurodegenerative Disease Models
CompoundAnimal ModelDisease FocusDosing RegimenKey OutcomesReferences
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline N/AN/AN/AData not available in published neurodegeneration models.
7,8-Dihydroxyflavone (7,8-DHF) MPTP Mouse ModelParkinson's Disease5 mg/kg, i.p.Ameliorated motor deficits; Reduced dopaminergic neuron loss in SN & striatum; Suppressed α-synuclein overexpression.[15]
7,8-DHF 6-OHDA Rat ModelParkinson's DiseaseAdministered in drinking waterImproved dopamine-mediated behaviors; Prevented dopaminergic neuron loss in the SN; Increased TrkB phosphorylation.[16]
7,8-DHF Rotenone Rat ModelParkinson's Disease5 mg/kg, i.p.Improved behavioral performance; Reduced dopaminergic neuron loss; Activated TrkB signaling cascades.[17]
7,8-DHF CaM/Tet-DTA Mouse ModelAlzheimer's Disease (Neuronal Loss)Chronic systemic treatmentImproved spatial memory (water maze); Increased density of thin dendritic spines in CA1.[18][19]
7,8-DHF 5XFAD Mouse ModelAlzheimer's Disease (Amyloid Pathology)Systemic administrationRescued memory impairment; Reduced Aβ plaque deposition.[20]

Part 3: Key Experimental Protocols & Workflows

Reproducibility and rigorous validation are the bedrocks of scientific integrity. The following section details self-validating protocols for assessing the activity of PNMT inhibitors and TrkB agonists.

Protocol: In Vitro PNMT Inhibition Assay (HPLC-based)

This protocol quantifies the enzymatic activity of PNMT by measuring the formation of its product, epinephrine, from the substrate norepinephrine. The causality is clear: a potent inhibitor will reduce the amount of epinephrine produced.

Workflow Diagram:

Caption: Workflow for the HPLC-based PN-MT inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (e.g., from 1 nM to 100 µM) in assay buffer. Prepare solutions of recombinant human PNMT, norepinephrine, and the co-factor S-adenosyl-L-methionine (SAM).

  • Enzyme Reaction Setup: In a microcentrifuge tube, add the assay buffer, the PNMT enzyme, and the inhibitor solution (or vehicle for control).

  • Pre-incubation: Incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding norepinephrine and SAM to the mixture.

  • Incubation: Incubate for a predetermined time (e.g., 60 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of a cold stopping solution, such as 0.4 M perchloric acid.

  • Sample Processing: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Detection & Quantification: Transfer the supernatant to an HPLC vial. Inject a defined volume onto an HPLC system equipped with a C18 column and an electrochemical detector (HPLC-ECD). Quantify the amount of epinephrine formed by comparing the peak area to a standard curve generated with known concentrations of epinephrine.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50).[21]

Protocol: TrkB Phosphorylation Assay (Western Blot)

This protocol provides a direct measure of TrkB receptor activation. The binding of an agonist like 7,8-DHF causes autophosphorylation, which is a hallmark of receptor activation. Detecting this phosphorylation event confirms the compound's mechanism of action.

Workflow Diagram:

Caption: Workflow for detecting TrkB phosphorylation via Western blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) and grow to ~80% confluency. Reduce basal signaling by serum-starving the cells for 4-6 hours. Treat cells with various concentrations of 7,8-DHF for 15-30 minutes. Include a vehicle control and a positive control (e.g., 50 ng/mL BDNF).

  • Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Tyr816).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Reprobing: To validate the results, the membrane can be stripped and re-probed with an antibody for total TrkB and a loading control like β-actin.

  • Analysis: Quantify the band intensities using densitometry software. The level of TrkB activation is expressed as the ratio of p-TrkB to total TrkB.[12][23]

Part 4: Expert Assessment of Therapeutic Potential

As a Senior Application Scientist, my assessment is grounded in the strength and breadth of the available data. The comparison between 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and 7,8-DHF reveals a significant disparity in the maturity of their respective research programs.

7,8-Dihydroxyflavone (7,8-DHF) stands on a robust foundation of preclinical evidence. Its mechanism is well-defined, directly targeting a pathway (BDNF/TrkB) known to be crucial for neuronal health and heavily implicated in the pathophysiology of multiple neurodegenerative diseases.[8] The wealth of in vivo data demonstrating efficacy in improving both motor and cognitive deficits across various animal models of Parkinson's and Alzheimer's disease is compelling.[9][10][15][17] The ability of 7,8-DHF to cross the blood-brain barrier is a critical advantage for a CNS therapeutic.[11] While no human clinical trials have been conducted, its extensive preclinical validation makes it a highly promising candidate for further development.[9][10][11] Its multifaceted action—promoting neuronal survival, enhancing synaptic plasticity, and even exerting antioxidant effects—positions it as a potential disease-modifying agent.[8][13]

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline , on the other hand, represents a more nascent and speculative therapeutic strategy. Its mechanism as a potent PNMT inhibitor is clear, but the causal link between PNMT inhibition and neuroprotection in diseases like Alzheimer's or Parkinson's remains largely theoretical.[1][6] The therapeutic hypothesis is intriguing, as alterations in adrenergic signaling are indeed observed in these conditions.[4][5] However, the absence of published studies demonstrating its efficacy in relevant animal models is a major gap. Without this crucial in vivo proof-of-concept, its therapeutic potential is unverified. Further research is essential to determine if PNMT inhibition can translate into meaningful neuroprotection and to characterize the safety profile of chronically modulating the brain's catecholamine balance.

Based on the current scientific evidence, 7,8-Dihydroxyflavone demonstrates significantly higher therapeutic potential as a neuroprotective agent. Its direct, pro-survival mechanism is supported by a large body of evidence from relevant disease models. In contrast, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is an interesting chemical tool for exploring the role of PNMT in the CNS , but it requires substantial foundational research, including in vivo efficacy and safety studies, before its therapeutic potential can be seriously considered. For researchers in drug development, 7,8-DHF represents a validated lead for optimization, while 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline offers a high-risk, high-reward target for exploratory research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated heterocyclic compounds like 7,8-Dichloroisoquinoline demand our utmost respect and diligence, not only in their application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is not a benign substance; its hazard profile dictates the stringent measures we must take.

According to its Safety Data Sheet (SDS), this compound presents several significant hazards:

  • Acute Toxicity: It is classified as toxic if swallowed[1].

  • Skin and Eye Damage: It can cause an allergic skin reaction and serious eye damage[1].

  • Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child[1].

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects[1].

These classifications underscore the necessity of a meticulous disposal plan. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to severe environmental contamination and pose a public health risk[2][3]. The core principle of our disposal strategy is to contain and treat this hazardous waste in a manner that neutralizes its potential for harm.

Table 1: Summary of this compound Hazards and Handling Precautions

Hazard ClassificationDescriptionRequired PPE and Handling Precautions
Acute Toxicity (Oral), Category 3 Toxic if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1].
Serious Eye Damage, Category 1 Causes serious eye damage.[1]Wear chemical safety goggles or a face shield[1].
Skin Sensitization, Category 1 May cause an allergic skin reaction.[1]Wear protective gloves and clothing[1].
Reproductive Toxicity, Category 1B May damage fertility or the unborn child.[1]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[1].
Acute & Chronic Aquatic Hazard, Category 1 Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment. Collect spillage[1].

Pre-Disposal: Segregation and Storage of Waste

The foundation of safe chemical waste management is proper segregation.[4][5] Halogenated organic compounds like this compound must not be mixed with non-halogenated solvents or other waste streams.[6] The rationale for this is twofold:

  • Safety: Mixing incompatible chemicals can lead to dangerous reactions.[3][4]

  • Treatment: Different categories of chemical waste undergo different disposal treatments. Halogenated waste, for instance, often requires high-temperature incineration with specific scrubbers to manage the acidic gases (like HCl) produced.[7] Mixing waste streams complicates and increases the cost of disposal.

Operational Steps for Waste Accumulation:

  • Designate a Satellite Accumulation Area (SAA): This should be at or near the point of generation and under the control of laboratory personnel.[2][4]

  • Select an Appropriate Waste Container:

    • Use a container made of a material chemically compatible with this compound (e.g., a high-density polyethylene or glass bottle).

    • The container must be in good condition, with a secure, leak-proof closure.[4]

    • It should be clearly labeled.

  • Properly Label the Waste Container: The label must include:

    • The words "Hazardous Waste."[3]

    • The full chemical name: "this compound" (no formulas or abbreviations).[3]

    • The specific hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

    • The date when waste was first added to the container.

  • Keep the Container Closed: Waste containers must be kept tightly sealed except when adding waste.[2][6] This prevents the release of vapors and potential spills.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound (solid waste) and contaminated materials.

3.1. Disposal of Solid this compound Waste:

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles.[8] All handling of the solid waste should be performed within a chemical fume hood to avoid inhalation of dust.[1][9]

  • Container Preparation: Obtain a designated hazardous waste container for "Halogenated Organic Solids." Ensure it is properly labeled as described in Section 2.

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.[1][9]

  • Secure and Store: Securely close the container. Wipe the exterior of the container with a damp cloth to remove any external contamination, and place it in your laboratory's designated Satellite Accumulation Area.

3.2. Disposal of Contaminated Labware (e.g., gloves, weighing paper, pipette tips):

  • Segregation: All disposable materials that have come into direct contact with this compound are considered hazardous waste.

  • Collection: Place these items in a dedicated, clearly labeled hazardous waste bag or container for "Contaminated Solid Waste." Do not dispose of these items in the regular trash.[4]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[5]

3.3. Decontamination of Non-Disposable Glassware and Equipment:

  • Triple Rinsing: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being washed normally.[6]

  • Collect Rinsate: The first two rinses (the "rinsate") are considered hazardous waste and must be collected in a designated container for "Halogenated Organic Liquid Waste."[6] Do not pour this down the drain.[2]

  • Final Wash: After triple rinsing, the glassware can typically be washed with soap and water.

The Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generate This compound Waste is_solid Is the waste a solid (pure compound or contaminated debris)? start->is_solid solid_waste_container Place in labeled container for 'Halogenated Organic Solid Waste' is_solid->solid_waste_container Yes is_liquid Is the waste a liquid (e.g., rinsate)? is_solid->is_liquid No saa Store sealed container in Satellite Accumulation Area (SAA) solid_waste_container->saa liquid_waste_container Place in labeled container for 'Halogenated Organic Liquid Waste' is_liquid->liquid_waste_container Yes is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No liquid_waste_container->saa sharps_container Place in designated 'Sharps Container' is_sharp->sharps_container Yes is_sharp->saa No sharps_container->saa pickup Arrange for pickup by Environmental Health & Safety (EH&S) saa->pickup end End: Waste Properly Disposed pickup->end

Caption: Disposal workflow for this compound waste.

Final Disposal and Emergency Procedures

Final Disposal: The ultimate disposal of the accumulated hazardous waste is managed by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[2][7] Once your waste container is full or has reached the accumulation time limit, contact your EH&S office to arrange for a pickup.

Emergency Spill Procedures: In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Cover drains if the spill is liquid.[1]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated.[1]

  • Clean-up:

    • Solid Spill: Carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[9][10]

    • Liquid Spill: Absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to this comprehensive disposal guide, we uphold our professional responsibility to ensure a safe laboratory environment and safeguard the world beyond our benchtops.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7,8-Dichloroisoquinoline is foundational to discovery. However, the potential of these compounds is matched by the imperative to handle them with the utmost respect for safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring that both scientific integrity and personal safety are held to the highest standard. The protocols herein are designed as a self-validating system, where understanding the why behind each step reinforces its correct execution.

Hazard Assessment: The "Why" Behind the Protection

Understanding the hazard profile of this compound is the critical first step in defining appropriate protection. While comprehensive toxicological data for this specific compound is limited, the precautionary principle dictates we extrapolate from its chemical class (halogenated isoquinolines) and available safety data for structurally related compounds.

The primary risks associated with compounds of this nature include:

  • Skin and Eye Irritation: Dichloro-aromatic compounds can cause significant irritation upon contact.[1]

  • Acute Toxicity: A related compound, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols can lead to irritation of the respiratory system.[1]

  • Unknown Chronic Effects: The long-term toxicological properties have not been fully investigated, demanding a conservative approach to minimize exposure.[1]

Therefore, our protective strategy is built around preventing exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it should never be the only one.[3] All work involving this compound, especially the handling of its solid form or the preparation of solutions, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[4] An emergency eyewash station and safety shower must be readily accessible.[5]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all matter. It depends on the specific task, the quantity of material being handled, and the potential for exposure.

Eye and Face Protection

Given the risk of irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory whenever handling this compound in any form.[3][6] Standard safety glasses with side shields do not offer adequate protection from splashes, dusts, or powders.[3]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., handling larger volumes or during vigorous mixing), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6]

Hand Protection

Gloves are the primary defense against dermal exposure.

  • Material Selection: Chemically resistant nitrile gloves are the standard for incidental contact and splash protection.[6][7] There is no single glove material that protects against all chemicals, but nitrile offers a good balance of protection against bases, oils, and many solvents.[6]

  • Protocol for Use: Always use powder-free gloves to prevent aerosolization of contaminants.[8] Employ the double-gloving technique, especially when handling concentrated solutions. This allows for the removal of the outer, contaminated glove without exposing your skin.[8] Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[8]

Body Protection

Protective clothing prevents contamination of your personal clothes and skin.

  • Standard Use: A long-sleeved laboratory coat is the minimum requirement.[9]

  • Enhanced Protection: For tasks with a higher risk of splashes, such as handling stock solutions or performing large-scale reactions, a chemical-resistant apron made of rubber or plastic should be worn over the lab coat.[3] Disposable coveralls may be appropriate when extensive contamination is possible.[3]

Respiratory Protection

While engineering controls (i.e., the fume hood) are the primary means of preventing inhalation exposure, respiratory protection may be necessary in specific situations.

  • Emergency Situations: In the event of a large spill or a failure of the primary engineering controls, a respirator is required. A chemical cartridge-type respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or N100) is necessary.[8]

  • Fit and Training: All personnel who may need to use a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with institutional and regulatory standards.[8]

PPE Selection Summary

For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot required inside a fume hood
Performing Reactions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
Large Spill Cleanup (>1g) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable Chemical-Resistant CoverallsAir-Purifying Respirator with appropriate cartridges

Procedural Guidance: Integrating Safety into Your Workflow

Correctly using PPE is as important as selecting it. The following protocols provide a step-by-step guide to minimize exposure risk.

Experimental Workflow Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning PPE (Pre-entry):

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Chemical Handling (Inside Fume Hood):

    • Perform all manipulations of this compound well within the fume hood.

    • If any splashes occur on your outer gloves, carefully remove and dispose of them immediately, then don a new pair.

  • Doffing PPE (Exiting Work Area):

    • Remove the outer pair of gloves first, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

    • Remove the lab coat by rolling it outwards, keeping the contaminated surface away from your body.

    • Remove the inner pair of gloves using the same technique as the first pair.

    • Remove goggles last.

    • Wash hands thoroughly with soap and water.[10]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][11] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan: Completing the Safety Lifecycle

Proper disposal is a critical final step.

  • Chemical Waste: All solid this compound and solutions containing it must be disposed of as hazardous chemical waste according to institutional and local regulations. The material can be sent to a licensed chemical destruction plant.[11] Do not discharge to sewer systems.[11]

  • Contaminated PPE: All disposable PPE, such as gloves, aprons, and coveralls, that has been contaminated with this compound must be collected in a suitable, sealed container and disposed of as hazardous waste.[11][13]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase cluster_emergency Contingency A Assess Hazards & Review SDS B Verify Fume Hood Operation A->B C Select & Inspect Required PPE B->C D Don PPE (Coat, Goggles, Double Gloves) C->D E Handle Chemical Inside Fume Hood D->E F Segregate Waste at Point of Generation E->F K Spill or Exposure Event E->K If spill/exposure occurs G Securely Close Chemical & Waste Containers F->G H Clean & Decontaminate Work Area G->H I Doff PPE in Correct Order H->I J Wash Hands Thoroughly I->J L Execute Emergency Protocol (Evacuate, Alert, Decontaminate) K->L L->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.